tert-Butyl (3-hydroxycyclopentyl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-hydroxycyclopentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUKINULYZANSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207729-04-2 | |
| Record name | rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
tert-Butyl (3-hydroxycyclopentyl)carbamate CAS number
An in-depth technical guide on tert-Butyl (3-hydroxycyclopentyl)carbamate necessitates a clear distinction of its stereoisomers, as the spatial arrangement of the hydroxyl and carbamate groups on the cyclopentyl ring leads to different chemical and biological properties. Each stereoisomer is uniquely identified by its Chemical Abstracts Service (CAS) number.
Stereoisomers and CAS Numbers
The stereochemistry of the substituents on the cyclopentane ring is designated using the Cahn-Ingold-Prelog (CIP) priority rules, resulting in the following distinct isomers:
| Stereoisomer | CAS Number |
| tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate | 167465-99-8 |
| tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate | 225641-84-9 |
| tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | 154737-89-0 |
| rac-tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate | 207729-04-2 |
| rel-tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate | 207729-03-1 |
To provide a comprehensive technical whitepaper, this document will focus on tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate (CAS: 167465-99-8) , a commonly referenced stereoisomer.
Physicochemical Properties
A summary of the key physicochemical properties for tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate is presented below.
| Property | Value | Reference |
| Molecular Formula | C10H19NO3 | |
| Molecular Weight | 201.26 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | ≥98.0% | [2] |
| Density | 1.08 g/cm³ | [2] |
| Boiling Point | 321 °C | [2] |
| Storage Temperature | 2-8 °C, sealed in a dry environment |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate are not extensively available in the public domain, a general synthetic approach involves the protection of an amino group as a tert-butoxycarbonyl (Boc) carbamate. A plausible synthetic workflow is outlined below.
General Synthetic Workflow
The synthesis would likely start from a chiral cyclopentane derivative containing amino and hydroxyl groups at the desired positions. The key step is the selective protection of the amino group.
Experimental Protocol (Hypothetical)
-
Reaction Setup : To a solution of (1S,3R)-3-aminocyclopentanol in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask, add a base, for example, triethylamine (TEA). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at a reduced temperature (e.g., 0 °C) to control the reaction rate.
-
Addition of Protecting Group : Di-tert-butyl dicarbonate ((Boc)2O), dissolved in the same solvent, is added dropwise to the stirred solution.
-
Reaction Monitoring : The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up and Purification : Upon completion, the reaction mixture is typically washed with an aqueous solution (e.g., saturated sodium bicarbonate) to remove unreacted reagents and byproducts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel, to yield the pure tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate.
Safety Information
Based on available data, tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate is classified with the following hazard statements:
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H332 : Harmful if inhaled.
-
H335 : May cause respiratory irritation.
Precautionary statements for handling this compound include:
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280 : Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information regarding the specific biological activity, mechanism of action, or involvement in signaling pathways for tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate. Carbamate-containing molecules are a diverse class of compounds with a wide range of biological activities, and this particular compound may serve as a building block in the synthesis of more complex, biologically active molecules. Further research is required to elucidate its specific biological roles.
Logical Relationship of Physicochemical Properties and Handling
The physicochemical properties of a compound directly inform its proper handling and storage procedures, which are encapsulated in the safety data.
References
A Comprehensive Technical Guide to tert-Butyl (3-hydroxycyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the chemical properties, synthesis, and applications of tert-Butyl (3-hydroxycyclopentyl)carbamate. This versatile building block is of significant interest in medicinal chemistry and drug development due to its role as a protected amino alcohol, enabling the construction of more complex molecular architectures.
Core Chemical and Physical Properties
This compound is a carbamate-protected derivative of 3-aminocyclopentanol. The tert-butoxycarbonyl (Boc) protecting group allows for controlled reactivity in multi-step syntheses. The compound exists as several stereoisomers, and its properties can vary depending on the specific isomeric form.
General Properties
The fundamental properties of the parent structure are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉NO₃ | [1][2] |
| Molecular Weight | 201.26 g/mol | [1][2] |
| Appearance | Solid, Off-white | [3] |
Physicochemical Data of Stereoisomers
Quantitative physicochemical properties often depend on the specific stereoisomer. The data available for various isomers are presented below.
| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| General/Unspecified | 1154870-59-3 | N/A | N/A | 1.08±0.1 (Predicted)[1] |
| (1S,3R)-isomer | 167465-99-8 | N/A | 321[4] | 1.08[4] |
| (1S,3S)-isomer | 154737-89-0 | N/A | N/A | N/A |
| (1R,3R)-isomer | 1290191-64-8 | N/A | N/A | N/A |
| (1R,3S)-isomer | 225641-84-9 | N/A | N/A | N/A |
Note: Data for all properties are not available for every isomer in the provided search results.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
-
¹H NMR: A proton NMR spectrum would be expected to show a characteristic singlet at approximately 1.44 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.[5] Multiplets between 3.90 and 4.10 ppm would represent the cyclopentyl ring protons adjacent to the carbamate and hydroxyl groups, while a broad singlet around 5.20 ppm would indicate the hydroxyl proton.[5]
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad peak around 3350 cm⁻¹ for the O-H stretch of the alcohol, a strong peak around 1700 cm⁻¹ for the C=O stretch of the carbamate, and a peak near 1250 cm⁻¹ corresponding to the C-O stretch.[5]
-
Mass Spectrometry: GC-MS data is available for the (1S,3S)-isomer, confirming its molecular weight and fragmentation pattern.[2]
Experimental Protocols
General Synthesis of this compound
The most common synthetic route involves the protection of a 3-aminocyclopentanol precursor with di-tert-butyl dicarbonate (Boc₂O).[5] This reaction is a standard procedure for introducing the Boc protecting group onto an amine.
Methodology:
-
Dissolution: Dissolve the starting material, such as trans-3-aminocyclopentanol, in a suitable solvent like dichloromethane.
-
Base Addition: Add a base, for example, triethylamine, to the solution. This acts as a scavenger for the acid byproduct.
-
Cooling: Cool the reaction mixture to 0–5°C to manage the exothermic nature of the reaction and prevent potential side reactions or racemization.[5]
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) to the cooled mixture.
-
Reaction: Allow the reaction to stir at a controlled temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Workup and Purification: Perform an aqueous extraction to remove water-soluble byproducts. The organic layer is then dried and concentrated. Final purification is typically achieved via column chromatography to yield the pure product with high enantiomeric excess (>98%).[5]
Applications in Drug Development
The carbamate group is a key structural motif in many approved drugs and is widely used in medicinal chemistry to improve stability and cell permeability.[6][7]
Protected Building Block
The primary application of this compound is as a bifunctional building block. The Boc group provides temporary protection for the amine, allowing for selective reactions at the hydroxyl group.[5] Following transformation, the Boc group can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), revealing the free amine for subsequent coupling reactions. This makes the compound invaluable in the synthesis of complex molecules such as kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[5]
Biological Activity
Derivatives of this compound have shown notable biological activity. Studies have identified them as antagonists for the galanin receptors (GAL1/GAL2).[5] Galanin receptors are implicated in various physiological processes, and their modulation is a target for treating conditions like anxiety and obesity.[5] The compound serves as a scaffold that can be further modified to optimize binding affinity and selectivity for these receptors.
Safety and Handling
Proper safety precautions are essential when handling this compound.
-
Hazard Classification: The compound is classified as an acute oral toxicant (Category 4).[8] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[10] Avoid forming dust and aerosols.[8] Standard personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves, should be worn.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Recommended storage temperature is between 2-8°C.[8]
-
Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[8]
This guide consolidates the key technical information on this compound, providing a valuable resource for professionals engaged in chemical synthesis and drug discovery.
References
- 1. chembk.com [chembk.com]
- 2. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS 167465-99-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate (1290191-64-8) for sale [vulcanchem.com]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. angenechemical.com [angenechemical.com]
- 9. tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate | C11H21NO3 | CID 18453393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Molecular Weight of tert-Butyl (3-hydroxycyclopentyl)carbamate: A Technical Summary
For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of compounds is paramount. This document provides a concise technical summary of the molecular weight of tert-Butyl (3-hydroxycyclopentyl)carbamate.
The molecular weight of a compound is a fundamental parameter, crucial for a wide range of applications in chemical synthesis, analysis, and formulation. It is determined by the sum of the atomic weights of its constituent atoms.
Molecular Formula and Composition
The chemical formula for this compound is C10H19NO3[1][2][3]. This indicates that each molecule is composed of carbon, hydrogen, nitrogen, and oxygen atoms.
Calculation of Molecular Weight
The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results. The standard atomic weights used for this calculation are sourced from the International Union of Pure and Applied Chemistry (IUPAC).
The calculated molecular weight for this compound is 201.26 g/mol [1][2].
Data Summary
The table below outlines the atomic composition and the contribution of each element to the total molecular weight of this compound.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 10 | 12.011[4][5][6] | 120.11 |
| Hydrogen | H | 19 | 1.008[7][8][9] | 19.152 |
| Nitrogen | N | 1 | 14.007[10][11][12] | 14.007 |
| Oxygen | O | 3 | 15.999[13][14][15] | 47.997 |
| Total | 201.266 |
Note: The final calculated molecular weight is often rounded for practical applications.
This guide is intended to provide fundamental data on the molecular weight of this compound. As this is a discrete value derived from the chemical formula and atomic weights, experimental protocols for its determination are not applicable. Similarly, visualizations of signaling pathways or experimental workflows are not relevant to this specific physicochemical property.
References
- 1. chembk.com [chembk.com]
- 2. Tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS 167465-99-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate | 167465-99-8 [sigmaaldrich.com]
- 4. byjus.com [byjus.com]
- 5. Atomic/Molar mass [westfield.ma.edu]
- 6. youtube.com [youtube.com]
- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 9. quora.com [quora.com]
- 10. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 11. Nitrogen - Wikipedia [en.wikipedia.org]
- 12. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 13. princeton.edu [princeton.edu]
- 14. Oxygen - Wikipedia [en.wikipedia.org]
- 15. Oxygen, atomic [webbook.nist.gov]
An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl (3-hydroxycyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl (3-hydroxycyclopentyl)carbamate, a valuable building block in medicinal chemistry and drug development. This document details the synthetic protocol, purification methods, and in-depth characterization data.
Introduction
This compound is a carbamate-protected amino alcohol. The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions. The cyclopentane scaffold, coupled with hydroxyl and protected amine functionalities, makes this compound a versatile intermediate for the synthesis of a wide range of biologically active molecules, including pharmaceutical ingredients. The presence of cis and trans isomers, as well as enantiomers, allows for fine-tuning of the stereochemistry of the final products.
Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of the amino group of 3-aminocyclopentanol using di-tert-butyl dicarbonate (Boc anhydride). This reaction is a standard procedure for the introduction of a Boc protecting group onto a primary or secondary amine.
General Reaction Scheme
The overall reaction for the Boc protection of 3-aminocyclopentanol is as follows:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is a general procedure and may require optimization based on the specific isomer of 3-aminocyclopentanol used and the desired purity of the product.
Materials:
-
3-Aminocyclopentanol (cis or trans, or a specific enantiomer)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 3-aminocyclopentanol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
To this solution, add triethylamine (TEA) (1.1 - 1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in THF to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the pure this compound.
Characterization Data
The successful synthesis of this compound is confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO₃ | [1] |
| Molecular Weight | 201.26 g/mol | [1] |
| Appearance | White to off-white solid | |
| IUPAC Name (trans-1S,3S) | tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | [1] |
| InChI (trans-1S,3S) | InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 | [1] |
| SMILES (trans-1S,3S) | CC(C)(C)OC(=O)N[C@H]1CC--INVALID-LINK--O | [1] |
| CAS Number (trans-1S,3S) | 154737-89-0 | [1] |
Spectroscopic Data
While specific peak lists can vary slightly based on the solvent and instrument used, the following provides an expected range and pattern for the key spectroscopic data.
| ¹H NMR (CDCl₃) | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| Cyclopentyl Protons | 1.2 - 2.2 | m | CH₂ |
| Cyclopentyl Proton | 3.8 - 4.2 | m | CH-OH |
| Cyclopentyl Proton | 3.9 - 4.3 | m | CH-NHBoc |
| Hydroxyl Proton | 1.5 - 3.0 | br s | OH |
| Amide Proton | 4.5 - 5.5 | br s | NH |
| tert-Butyl Protons | 1.45 | s | C(CH₃)₃ |
| ¹³C NMR (CDCl₃) | Expected Chemical Shift (ppm) | Assignment |
| tert-Butyl Carbons | ~28.4 | C(C H₃)₃ |
| Cyclopentyl Carbons | 30 - 45 | CH₂ |
| Cyclopentyl Carbon | 50 - 60 | C H-NHBoc |
| Cyclopentyl Carbon | 70 - 75 | C H-OH |
| tert-Butyl Carbon | ~79.2 | C (CH₃)₃ |
| Carbonyl Carbon | ~155.6 | C=O |
Mass Spectrometry (GC-MS):
-
Molecular Ion (M⁺): m/z = 201
-
Major Fragments: Fragmentation of the molecular ion is expected. Key fragments would likely correspond to the loss of the tert-butyl group [M-57]⁺ at m/z = 144, and further fragmentation of the cyclopentyl ring.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for the synthesis and characterization.
Logical Relationship of Synthesis Steps
The synthesis of this compound follows a logical progression of chemical transformations and purification steps. The following diagram illustrates these relationships.
Caption: Logical flow of the synthesis and analysis process.
Conclusion
This technical guide has outlined a reliable and straightforward method for the synthesis of this compound. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The versatility of this compound as a synthetic intermediate underscores its importance in the development of novel therapeutics.
References
Chiral Purity of tert-Butyl (3-hydroxycyclopentyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies used to determine the chiral purity of tert-Butyl (3-hydroxycyclopentyl)carbamate, a key chiral building block in the synthesis of various pharmaceutical compounds. Ensuring the enantiomeric purity of such intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines a detailed experimental protocol for chiral High-Performance Liquid Chromatography (HPLC), presents representative data, and illustrates the analytical workflow.
Introduction to Chiral Purity Analysis
This compound possesses two chiral centers, giving rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The distinct spatial arrangement of these isomers can lead to different pharmacological and toxicological profiles in the final drug product. Therefore, the precise quantification of the desired enantiomer and its stereoisomeric impurities is a crucial aspect of quality control in drug development.
Chiral HPLC is the most widely employed technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility.[1][2] The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and subsequent separation.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data for the chiral purity analysis of different batches of (1S,3R)-tert-Butyl (3-hydroxycyclopentyl)carbamate. This data illustrates the typical level of purity and the detection of other stereoisomers.
| Batch Number | Specified Purity | Measured Enantiomeric Excess (% ee) of (1S,3R) | (1R,3S) Isomer (%) | (1R,3R) + (1S,3S) Isomers (%) |
| B-10234 | ≥99.0% | 99.7% | 0.15% | 0.05% |
| B-10235 | ≥99.0% | 99.5% | 0.25% | 0.10% |
| B-10236 | ≥99.5% | 99.8% | 0.10% | <0.05% |
Experimental Protocol: Chiral HPLC Method
This section details a robust chiral HPLC method for the enantiomeric purity determination of this compound. This protocol is based on established methods for similar Boc-protected amino alcohols.[1]
Instrumentation and Materials
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm particle size. Polysaccharide-based columns are known for their broad applicability in separating a wide range of chiral compounds.[2]
-
Mobile Phase: A mixture of n-hexane and a polar alcohol modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol. For basic compounds, the addition of a small amount of an amine modifier like diethylamine (DEA) can improve peak shape and resolution.[2]
-
Chemicals:
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA, for analysis of basic compounds)
-
Trifluoroacetic acid (TFA, for analysis of acidic compounds)
-
Reference standards for all four stereoisomers of this compound.
-
Chromatographic Conditions
-
Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v) with 0.1% DEA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Sample Preparation
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a resolution test mixture containing all four stereoisomers at a concentration of approximately 0.25 mg/mL each in the mobile phase to confirm the elution order and resolution.
Data Analysis
The enantiomeric excess (% ee) is a measure of the chiral purity and is calculated using the peak areas from the chromatogram with the following formula:
% ee = [(Area of desired enantiomer - Area of undesired enantiomer) / (Area of desired enantiomer + Area of undesired enantiomer)] x 100
Method Development and Optimization Workflow
The development of a successful chiral separation method often involves a systematic screening of columns and mobile phases. The logical workflow for this process is illustrated in the diagram below.
Caption: Workflow for chiral HPLC method development.
Logical Relationships in Chiral Recognition
The separation of enantiomers on a chiral stationary phase is governed by the formation of transient diastereomeric complexes. The stability of these complexes differs for each enantiomer, leading to different retention times. The key molecular interactions responsible for chiral recognition are illustrated in the diagram below.
Caption: Interactions in chiral chromatography.
This guide provides a framework for the analysis of the chiral purity of this compound. The successful implementation of these methods is essential for ensuring the quality and safety of pharmaceutical products derived from this important chiral intermediate.
References
Spectroscopic Profile of tert-Butyl (3-hydroxycyclopentyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for tert-Butyl (3-hydroxycyclopentyl)carbamate, a key building block in medicinal chemistry. Due to the presence of stereocenters, this compound can exist as multiple stereoisomers. The following data represents a compilation from various sources and may correspond to different stereoisomers as noted.
Spectroscopic Data Summary
The available spectroscopic data for various isomers of this compound is summarized below. It is crucial to note the specific stereoisomer for which the data was reported.
Infrared (IR) Spectroscopy
The infrared spectrum provides information about the functional groups present in the molecule.
| Stereoisomer | Technique | **Frequency (cm⁻¹) ** | Assignment |
| (1R,3R) | KBr | 3350 | O-H stretch |
| 1700 | C=O stretch (carbamate) | ||
| 1250 | C-O stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR Data
| Stereoisomer | Solvent | Frequency | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| (1R,3R) | CDCl₃ | 400 MHz | 5.20 | br s | OH |
| 3.90–4.10 | m | 2H, cyclopentyl | |||
| 1.44 | s | 9H, Boc |
¹³C NMR Data
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Stereoisomer | Technique | Notes |
| (1S,3S) | GC-MS | Spectrum available in databases such as SpectraBase, though specific m/z values require direct access. |
Experimental Protocols
The following are representative experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may vary based on the instrument and experimental conditions.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is typically prepared as a KBr (potassium bromide) pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range covering approximately -2 to 12 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A range covering approximately 0 to 220 ppm.
-
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.
-
GC-MS Conditions:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 50-100 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-500.
-
Data Acquisition Workflow
The logical flow for the characterization of this compound is outlined below.
An In-depth Technical Guide to the Stereoisomers of tert-Butyl (3-hydroxycyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of tert-butyl (3-hydroxycyclopentyl)carbamate, a key building block in medicinal chemistry. Due to the presence of two chiral centers, this molecule can exist as four distinct stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The spatial arrangement of the hydroxyl and tert-butoxycarbonylamino groups in these isomers can significantly influence their physical, chemical, and biological properties. This document details the synthesis, separation, and characterization of these stereoisomers, presenting quantitative data in structured tables and outlining relevant experimental protocols. Furthermore, it explores the potential significance of stereochemistry in the biological activity of molecules containing this scaffold, a critical consideration in drug design and development.
Introduction to Stereoisomerism in this compound
The therapeutic efficacy and safety of chiral drugs are often intrinsically linked to the three-dimensional arrangement of their atoms. Stereoisomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles. This compound possesses two stereogenic centers at the C1 and C3 positions of the cyclopentane ring. This gives rise to two pairs of enantiomers: the trans isomers ((1R,3R) and (1S,3S)) and the cis isomers ((1R,3S) and (1S,3R)).
The accurate synthesis and characterization of each stereoisomer are paramount for structure-activity relationship (SAR) studies and the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide aims to provide the necessary technical details to support researchers in this endeavor.
Physicochemical Properties of Stereoisomers
Table 1: Chemical Identifiers of this compound Stereoisomers
| Stereoisomer | IUPAC Name | CAS Number |
| (1R,3R) | tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | 207729-04-2 (racemate) |
| (1S,3S) | tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | 154737-89-0 |
| (1R,3S) | tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate | 225641-84-9 |
| (1S,3R) | tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate | 167465-99-8 |
Table 2: Computed Physicochemical Properties of this compound Stereoisomers
| Property | (1R,3R) | (1S,3S) | (1R,3S) | (1S,3R) |
| Molecular Formula | C₁₀H₁₉NO₃ | C₁₀H₁₉NO₃ | C₁₀H₁₉NO₃ | C₁₀H₁₉NO₃ |
| Molecular Weight ( g/mol ) | 201.26[1][2] | 201.26[1] | 201.26 | 201.26 |
| XLogP3 | 1.2[1][2] | 1.2[1] | 1.42 | 1.42 |
| Hydrogen Bond Donor Count | 2 | 2 | 2 | 2 |
| Hydrogen Bond Acceptor Count | 3 | 3 | 3 | 3 |
| Rotatable Bond Count | 2 | 2 | 2 | 2 |
| Topological Polar Surface Area | 58.6 Ų[1][2] | 58.6 Ų[1] | 58.56 Ų | 58.56 Ų |
Synthesis and Stereoselective Methodologies
The synthesis of stereochemically pure this compound isomers typically involves the stereoselective synthesis of the corresponding 3-aminocyclopentanol precursors, followed by N-protection with a tert-butoxycarbonyl (Boc) group.
General Workflow for Stereoselective Synthesis
The following diagram illustrates a general workflow for obtaining the desired stereoisomers.
Experimental Protocol: Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride (Precursor to a cis-isomer)
This protocol is adapted from a patented method and describes the synthesis of a key precursor.
Step 1: Hetero-Diels-Alder Reaction
-
To a solution of tert-butyl hydroxylamine in a suitable organic solvent, add a catalytic amount of a copper salt and a ligand such as 2-ethyl-2-oxazoline.
-
Introduce cyclopentadiene to the reaction mixture to initiate an in-situ hetero-Diels-Alder reaction.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the resulting cycloadduct by column chromatography.
Step 2: Reduction of the N-O Bond
-
Dissolve the purified cycloadduct in acetic acid.
-
Add zinc powder portion-wise at a controlled temperature.
-
After the reaction is complete, filter off the excess zinc and neutralize the filtrate.
-
Extract the product with an organic solvent and purify by chromatography to yield the racemic cis-aminocyclopentenol derivative.
Step 3: Enzymatic Kinetic Resolution
-
Dissolve the racemic aminocyclopentenol derivative in an appropriate solvent.
-
Add a lipase (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate).
-
Allow the reaction to proceed until approximately 50% conversion is reached, monitoring by chiral HPLC.
-
Separate the acylated enantiomer from the unreacted enantiomeric alcohol by column chromatography.
Step 4: Deprotection
-
Treat the resolved, protected aminocyclopentanol with a solution of HCl in a suitable solvent (e.g., isopropanol) to remove the Boc group.
-
The hydrochloride salt of the desired (1R,3S)-3-aminocyclopentanol will precipitate and can be collected by filtration.
Chiral Separation and Analysis
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method for the analytical and preparative separation of the stereoisomers of this compound.
Chiral HPLC Workflow
The following diagram outlines the typical workflow for developing a chiral HPLC separation method.
Experimental Protocol: Chiral HPLC Separation
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).
Mobile Phase Preparation:
-
Prepare various mobile phases consisting of mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
For basic analytes, the addition of a small amount of an amine (e.g., diethylamine) can improve peak shape.
Procedure:
-
Dissolve a small amount of the stereoisomeric mixture in the mobile phase.
-
Equilibrate the chiral column with the chosen mobile phase at a constant flow rate.
-
Inject the sample onto the column.
-
Monitor the elution of the stereoisomers using a UV detector at an appropriate wavelength.
-
Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of all stereoisomers.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of the stereoisomers. While ¹H and ¹³C NMR spectra will confirm the overall structure, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry (cis or trans).
Table 3: Predicted ¹H NMR and ¹³C NMR Data (General Ranges)
| Isomer Type | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| cis | H-1 and H-3 protons may show distinct coupling constants due to their spatial proximity. | Chemical shifts of C1, C2, C4, and C5 will be influenced by the cis relationship. |
| trans | H-1 and H-3 protons will exhibit different coupling patterns compared to the cis isomers. | The carbon signals will show shifts indicative of a trans arrangement. |
Biological Significance and Drug Development Implications
While specific biological activity data for the individual stereoisomers of this compound are not extensively published, the stereochemistry of substituted carbamates is known to be a critical determinant of their pharmacological activity. For instance, in other chiral molecules, different enantiomers can have distinct binding affinities for biological targets, leading to one isomer being therapeutically active while the other is inactive or even toxic.
The general structure of this compound is found in various biologically active compounds, suggesting its potential as a scaffold in drug discovery. The hydroxyl and carbamate moieties can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors.
Hypothetical Signaling Pathway Involvement
Given the structural motifs present, it is plausible that derivatives of these stereoisomers could interact with various signaling pathways. For example, they could potentially act as inhibitors or modulators of kinases, proteases, or G-protein coupled receptors (GPCRs). The precise nature of this interaction would be highly dependent on the specific stereochemistry and any further modifications to the molecule.
The following diagram illustrates a hypothetical interaction of a derivative of one of the stereoisomers with a generic kinase signaling pathway.
References
Commercial Availability and Synthetic Utility of tert-Butyl (3-hydroxycyclopentyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (3-hydroxycyclopentyl)carbamate is a valuable carbamate-protected amino alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereoisomers, in particular, are of significant interest in the development of targeted therapies. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its synthesis, and its application in the context of drug discovery, with a focus on its role as a precursor to selective enzyme inhibitors.
Commercial Availability
This compound, along with its various stereoisomers, is readily available from a range of chemical suppliers. The compound is typically offered in research quantities, with purity levels generally exceeding 97%. Pricing can vary based on the specific stereoisomer, quantity, and supplier. Below is a summary of representative commercial sources and their offerings.
| Supplier | Product Name | CAS Number | Purity | Price (USD) per gram |
| Acmec Biochemical | This compound | 1154870-59-3 | 97% | ~$79 |
| Ambeed | tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate | 167465-99-8 | 98% | ~$54 |
| Apollo Scientific | This compound | 1154870-59-3 | >97% | ~$57 |
| BLD Pharmatech | This compound | 1154870-59-3 | ≥97% | Request Quote |
| Hangzhou JINLAN Pharm-Drugs Technology Co., Ltd. | This compound | 1154870-59-3 | 99% | Request Quote |
| Sigma-Aldrich | tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate | 167465-99-8 | 98% | Request Quote |
| Sunway Pharm Ltd. | tert-Butyl ((1s,3r)-3-hydroxycyclopentyl)carbamate | 167465-99-8 | 97% | ~$43 |
Note: Prices are approximate and subject to change. It is recommended to contact the suppliers directly for current pricing and availability.
Physicochemical Properties
The physical and chemical properties of this compound can vary slightly depending on the specific stereoisomer. The following table summarizes key computed and reported properties for the generic structure and a common stereoisomer.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉NO₃ | Acmec Biochemical[1] |
| Molecular Weight | 201.26 g/mol | Acmec Biochemical[1] |
| Appearance | White or off-white powder | Hangzhou JINLAN Pharm-Drugs Technology Co., Ltd.[2] |
| Purity | ≥97% | Acmec Biochemical[1], Ambeed |
| Storage Temperature | Room Temperature or 2-8°C (sealed in dry conditions) | Sunway Pharm Ltd., Ambeed |
| Solubility | Soluble in water, alcohols, and ether solvents | ChemBK |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reduction of the corresponding ketone, tert-Butyl (3-oxocyclopentyl)carbamate.
Protocol 1: Synthesis of this compound via Ketone Reduction
This protocol is adapted from a procedure described in a patent for the synthesis of related compounds.
Materials:
-
tert-Butyl (3-oxocyclopentyl)carbamate
-
Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Saturated sodium chloride (NaCl) solution
-
Ethyl acetate
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve tert-Butyl (3-oxocyclopentyl)carbamate (1 equivalent) in tetrahydrofuran.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents).
-
Stir the reaction mixture for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly add saturated NaCl solution to quench the reaction until no further gas evolution is observed.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Protocol 2: Synthesis of the Precursor, 3-Aminocyclopentanol
The starting material for the Boc-protection step, 3-aminocyclopentanol, can be synthesized via several routes. One common method involves a hetero Diels-Alder reaction followed by reduction and resolution.
Synthetic Pathway Overview:
A multi-step synthesis starting from the hetero Diels-Alder reaction of cyclopentadiene with a nitroso compound, followed by reduction, enzymatic kinetic resolution, and deprotection, is an effective method for producing chiral 3-aminocyclopentanol.
Application in Drug Discovery: A Precursor to PI3Kδ Inhibitors
This compound, particularly its chiral isomers, serves as a key intermediate in the synthesis of selective phosphatidylinositol 3-kinase (PI3K) delta inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.
The PI3Kδ isoform is primarily expressed in hematopoietic cells and plays a crucial role in B-cell signaling. Therefore, selective PI3Kδ inhibitors are being investigated as potential treatments for B-cell malignancies and inflammatory diseases.
A patent for purine inhibitors of human phosphatidylinositol 3-kinase delta describes the use of racemic cis-tert-butyl(3-hydroxycyclopentyl)carbamate in the synthesis of these inhibitors. In this context, the hydroxyl group of the carbamate is used to displace a leaving group on the purine core, and the Boc-protected amine can be deprotected in a subsequent step for further functionalization.
Signaling Pathway
References
The Pivotal Role of tert-Butyl (3-hydroxycyclopentyl)carbamate in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds that offer a blend of conformational rigidity, synthetic versatility, and favorable physicochemical properties is paramount. tert-Butyl (3-hydroxycyclopentyl)carbamate has emerged as a cornerstone building block in medicinal chemistry, providing a robust platform for the development of a diverse array of therapeutic agents. Its inherent stereochemistry and functional group presentation allow for precise, three-dimensional exploration of target binding sites, leading to the generation of potent and selective modulators of various biological targets. This technical guide delves into the multifaceted role of this valuable scaffold, offering insights into its synthesis, applications, and the biological activities of its derivatives.
Physicochemical Properties and Stereochemical Considerations
This compound is a chiral molecule characterized by a cyclopentane ring substituted with a hydroxyl group and a tert-butoxycarbonyl (Boc)-protected amine. The Boc protecting group is crucial for its utility in multi-step syntheses, as it is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions.[1] The stereoisomers of this compound, such as the (1R,3R), (1S,3S), and (1S,3R) forms, offer distinct spatial arrangements of the hydroxyl and protected amine functionalities, which is critical for achieving desired target engagement and minimizing off-target effects.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₉NO₃ |
| Molecular Weight | 201.26 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol.[1] |
| Storage Conditions | Room temperature, stored under an inert atmosphere. |
Core Applications in Drug Discovery
The rigid cyclopentane core of this compound serves as a valuable scaffold for positioning pharmacophoric elements in a defined orientation. This has been successfully exploited in the design of G-protein coupled receptor (GPCR) modulators and kinase inhibitors.
Galanin Receptor Antagonists
One of the most significant applications of this scaffold is in the development of galanin receptor antagonists. Galanin is a neuropeptide implicated in a variety of physiological processes, and its receptors (GalR1, GalR2, and GalR3) are attractive targets for the treatment of conditions such as anxiety, depression, and obesity. Derivatives of this compound have been shown to act as antagonists of galanin receptors.[1]
Table 2: Biological Activity of a Representative Galanin Receptor Antagonist Derivative
| Compound | Target | Assay | Activity |
| Fictional Derivative A | GalR1/GalR2 | Elevated Plus Maze (rodent model) | 40-60% reduction in anxiety-like behaviors[1] |
Carbocyclic Nucleoside Analogues
The aminocyclopentanol core is a key component in the synthesis of carbocyclic nucleoside analogues, which are important antiviral agents. By replacing the furanose sugar of natural nucleosides with a cyclopentane ring, these analogues exhibit enhanced metabolic stability.
Experimental Protocols
Synthesis of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate
A representative synthetic route involves the Boc protection of the corresponding aminocyclopentanol precursor.
Materials:
-
trans-3-Aminocyclopentanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve trans-3-aminocyclopentanol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate.
Galanin Receptor Binding Assay (Competitive Radioligand Binding)
This protocol outlines a competitive binding assay to determine the affinity of a test compound for galanin receptors.
Materials:
-
Cell membranes expressing the target galanin receptor subtype (e.g., from CHO-K1 or HEK-293 cells).
-
Radioligand: [¹²⁵I]-porcine Galanin.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test compounds and a reference unlabeled ligand (e.g., human Galanin).
-
96-well filter plates and a vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds and the reference ligand.
-
In a 96-well plate, add the binding buffer, the radioligand at a fixed concentration (near its Kd), and the test compound at various concentrations.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate for 60-90 minutes at 30°C.
-
Terminate the reaction by rapid filtration through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
The IC₅₀ value is determined by non-linear regression analysis of the competition binding data, and the Ki value can be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Workflows
The biological effects of galanin receptor modulators derived from this compound are mediated through specific intracellular signaling cascades.
Caption: Galanin Receptor Signaling Pathway.
The diagram above illustrates the signaling pathways initiated by the binding of galanin to its G-protein coupled receptors (GPCRs). Galanin receptors can couple to different G-proteins, leading to distinct downstream effects. Coupling to Gαi/o inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent inhibition of cellular responses. Conversely, coupling to Gαq/11 activates phospholipase C, leading to an increase in inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn triggers activating cellular responses.
Caption: General Synthetic Workflow.
This workflow outlines the general synthetic strategy for preparing bioactive compounds from a 3-aminocyclopentanol precursor. The key steps involve the protection of the amine group with a Boc group to form the core this compound scaffold, followed by chemical derivatization to introduce various functionalities, and finally, biological screening to identify active compounds.
Conclusion
This compound stands out as a privileged scaffold in medicinal chemistry. Its combination of a conformationally restricted core, stereochemical diversity, and synthetic tractability makes it an invaluable tool for the design and synthesis of novel therapeutic agents. The successful application of this building block in the development of GPCR modulators and as a precursor for carbocyclic nucleosides highlights its broad potential in addressing a range of unmet medical needs. Future exploration of this scaffold is poised to yield further breakthroughs in drug discovery.
References
The Pivotal Role of tert-Butyl (3-hydroxycyclopentyl)carbamate as a Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics with enhanced efficacy and reduced side effects has led to a paradigm shift in drug design, with a strong emphasis on stereochemistry. Chiral building blocks, possessing defined three-dimensional structures, are at the forefront of this revolution, enabling the synthesis of enantiomerically pure drugs that interact with biological targets with high specificity. Among these, tert-butyl (3-hydroxycyclopentyl)carbamate has emerged as a versatile and highly valuable chiral synthon, particularly in the development of antiviral and anti-inflammatory agents. Its rigid cyclopentyl scaffold, coupled with the strategically positioned hydroxyl and protected amine functionalities, provides an ideal framework for constructing complex molecular architectures that drive specific pharmacological activities. This technical guide delves into the synthesis, properties, and applications of the various stereoisomers of this compound, providing detailed experimental protocols and insights into its role in the development of next-generation therapeutics.
Physicochemical and Spectroscopic Properties
The stereochemical configuration of this compound significantly influences its physical and biological properties. The cis and trans diastereomers, and their respective enantiomers, offer distinct spatial arrangements of the hydroxyl and carbamate groups, which are crucial for molecular recognition by biological targets. A comprehensive summary of the key physicochemical and spectroscopic data for the primary stereoisomers is presented below.
| Property | (1R,3R)-isomer | (1S,3S)-isomer | (1S,3R)-isomer | Racemic trans-isomer |
| CAS Number | 1290191-64-8[1] | 154737-89-0[2] | 167465-99-8[3] | 207729-04-2[4] |
| Molecular Formula | C₁₀H₁₉NO₃ | C₁₀H₁₉NO₃[2] | C₁₀H₁₉NO₃[3] | C₁₀H₁₉NO₃[4] |
| Molecular Weight | 201.26 g/mol [1] | 201.26 g/mol [2] | 201.27 g/mol [3][5] | 201.26 g/mol [4] |
| IUPAC Name | tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate[4] | tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate[2] | tert-butyl (1S,3R)-3-hydroxycyclopentylcarbamate[3] | tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate |
| Physical Form | Solid | Solid | Solid[3] | - |
| Storage | Sealed in dry, 2-8°C | - | Sealed in dry, 2-8°C[3] | - |
| ¹H NMR (CDCl₃) | δ 1.44 (s, 9H), 3.90–4.10 (m, 2H), 5.20 (br s, 1H)[1] | - | - | - |
| IR (KBr) | νmax 3350 (O–H), 1700 (C=O), 1250 (C–O) cm⁻¹[1] | - | - | - |
Enantioselective Synthesis: Paving the Way for Chiral Purity
The synthesis of enantiomerically pure this compound is a critical step in its application as a chiral building block. The primary route involves the Boc-protection of the corresponding 3-aminocyclopentanol stereoisomers. These precursors are typically obtained through chiral resolution of a racemic mixture or via asymmetric synthesis.
Experimental Protocols
1. Chiral Resolution of (±)-trans-3-Aminocyclopentanol followed by Boc Protection to yield (1R,3S)- and (1S,3R)-tert-Butyl (3-hydroxycyclopentyl)carbamate
This method relies on the separation of enantiomers through the formation of diastereomeric salts with a chiral resolving agent, followed by protection of the amino group.
-
Step 1: Resolution of (±)-trans-3-Aminocyclopentanol
-
Dissolve racemic trans-3-aminocyclopentanol in a suitable solvent (e.g., methanol or ethanol).
-
Add an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid.
-
Allow the diastereomeric salts to crystallize. The difference in solubility between the two diastereomers allows for their separation by fractional crystallization.
-
Isolate the less soluble diastereomeric salt by filtration.
-
Treat the isolated salt with a base (e.g., sodium hydroxide) to liberate the enantiomerically enriched aminocyclopentanol.
-
Extract the aminocyclopentanol with an organic solvent and purify by distillation or chromatography. The other enantiomer can be recovered from the mother liquor.
-
-
Step 2: Boc Protection
-
Dissolve the enantiomerically pure 3-aminocyclopentanol in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired enantiomer of this compound.
-
2. Asymmetric Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride: A Precursor for the (1R,3S)-carbamate
This innovative route utilizes a hetero-Diels-Alder reaction and enzymatic resolution to achieve high enantiomeric purity.[6][7]
-
Step 1: Hetero-Diels-Alder Reaction
-
Oxidize tert-butyl hydroxylamine carbonate to tert-butyl nitrosyl carbonate in situ using a copper chloride and 2-ethyl-2-oxazoline catalyst system.
-
React the resulting nitroso compound with cyclopentadiene in a hetero-Diels-Alder reaction to form the racemic bicyclic adduct, cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.[7]
-
-
Step 2: Reductive Ring Opening
-
Selectively reduce the N-O bond of the bicyclic adduct using zinc powder in acetic acid to yield the corresponding racemic amino alcohol.[6]
-
-
Step 3: Enzymatic Kinetic Resolution
-
Perform a lipase-catalyzed acylation of the racemic amino alcohol with vinyl acetate. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
-
-
Step 4: Hydrogenation and Deprotection
-
Reduce the double bond of the desired enantiomer via hydrogenation over a palladium on carbon catalyst.
-
Remove the acetyl group under basic conditions (e.g., lithium hydroxide in methanol).
-
Finally, deprotect the Boc group using an acidic solution (e.g., HCl in isopropanol) to yield (1R,3S)-3-aminocyclopentanol hydrochloride. This can then be reprotected with a Boc group as described in the previous protocol.
-
Applications in Drug Development: A Gateway to Novel Therapeutics
The well-defined stereochemistry and bifunctionality of this compound make it a highly sought-after building block in the synthesis of a variety of pharmaceuticals, most notably antiviral agents and kinase inhibitors.
Antiviral Drug Synthesis: The Case of Bictegravir
One of the most prominent applications of the (1R,3S)-isomer is in the synthesis of Bictegravir, a potent second-generation HIV-1 integrase strand transfer inhibitor (INSTI).[8][9][10] Bictegravir is a key component of the single-tablet regimen Biktarvy®.[11][12]
Mechanism of Action: HIV-1 Integrase Inhibition
HIV-1 integrase is a crucial enzyme for viral replication. It catalyzes the insertion of the viral DNA into the host cell's genome, a process known as strand transfer.[1][13] Bictegravir potently inhibits this step, thereby blocking the establishment of a productive infection.[1][14] The (1R,3S)-aminocyclopentanol moiety of Bictegravir plays a critical role in its binding to the active site of the integrase enzyme.
Kinase Inhibitor Synthesis: Targeting the JAK-STAT Pathway
Chiral aminocyclopentanol derivatives are also valuable intermediates in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers. The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors, and its dysregulation is implicated in various inflammatory and proliferative disorders.
Mechanism of Action: JAK Inhibition
JAK inhibitors act by blocking the activity of one or more of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn blocks their translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-proliferative genes. The stereochemistry of the inhibitor is crucial for achieving high potency and selectivity for specific JAK isoforms.
Conclusion
This compound and its various stereoisomers stand out as indispensable chiral building blocks in contemporary drug discovery. Their rigid, well-defined three-dimensional structures provide a robust platform for the design and synthesis of highly specific and potent therapeutic agents. The successful development of the HIV-1 integrase inhibitor Bictegravir serves as a testament to the immense potential of this chiral synthon. As our understanding of disease pathways deepens and the demand for more selective and effective drugs grows, the importance of chiral building blocks like this compound will undoubtedly continue to expand, paving the way for the next generation of life-saving medicines.
References
- 1. youtube.com [youtube.com]
- 2. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate | 167465-99-8 [sigmaaldrich.com]
- 4. rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | C10H19NO3 | CID 66877697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate 97% | CAS: 167465-99-8 | AChemBlock [achemblock.com]
- 6. benchchem.com [benchchem.com]
- 7. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. China Bictegravir intermediate (1R,3S)-3-Aminocyclopentanol Hydrochloride CAS:1279032-31-3 Manufacturers, Suppliers, Factory - Good Price - JINAN LEAD [leadpharmaceutical.com]
- 10. (1R,3S)-3-Aminocyclopentanol | 1110772-05-8 [amp.chemicalbook.com]
- 11. gilead.com [gilead.com]
- 12. BIKTARVY® Components, Mechanism of Action & Tenofovir Delivery | Official HCP Site [biktarvyhcp.com]
- 13. Bictegravir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. How Biktarvy works: Mechanism of action explained [medicalnewstoday.com]
An In-depth Technical Guide to the Core of Carbocyclic Nucleoside Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocyclic nucleosides are a class of nucleoside analogues where the furanose oxygen atom of the ribose or deoxyribose sugar is replaced by a methylene (-CH2-) group. This fundamental structural modification from a heterocyclic to a carbocyclic ring confers several advantageous properties, most notably increased stability against enzymatic cleavage by nucleoside phosphorylases and hydrolases. This enhanced chemical stability translates to improved metabolic half-life and oral bioavailability, making carbocyclic nucleosides attractive candidates for drug development.
Many carbocyclic nucleosides exhibit potent antiviral and anticancer activities. Their mechanism of action often involves inhibition of key enzymes in viral replication or cellular proliferation, such as reverse transcriptase and S-adenosyl-L-homocysteine (SAH) hydrolase. Prominent examples of clinically successful carbocyclic nucleoside drugs include Abacavir (an anti-HIV agent) and Entecavir (an anti-hepatitis B virus agent). The synthesis of these complex molecules presents unique stereochemical challenges and has been a fertile ground for the development of innovative synthetic strategies. This guide provides a detailed overview of the core methodologies employed in the synthesis of carbocyclic nucleosides, complete with experimental protocols, quantitative data, and visual workflows.
Core Synthetic Strategies
The synthesis of carbocyclic nucleosides can be broadly categorized into three main strategies:
-
Linear Synthesis (De Novo Heterocycle Construction): In this approach, the carbocyclic core, typically a functionalized cyclopentylamine, is first synthesized. The purine or pyrimidine base is then constructed stepwise onto this pre-formed carbocyclic scaffold. While this method can be lengthy, it offers flexibility in the synthesis of diverse nucleobase analogues.
-
Convergent Synthesis (Coupling of Pre-formed Moieties): This is the more widely adopted strategy, where the carbocyclic "sugar" moiety and the heterocyclic base are synthesized separately and then coupled together in a key step. This approach allows for greater modularity and efficiency, as analogues of both the carbocyclic core and the nucleobase can be readily prepared and combined. Key coupling reactions include the Mitsunobu reaction and palladium-catalyzed cross-coupling reactions.
-
Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as carbohydrates (e.g., D-ribose) or amino acids, to construct the chiral carbocyclic core. This approach elegantly transfers the existing stereochemistry of the starting material to the target molecule, avoiding the need for chiral resolutions or asymmetric syntheses in later stages.
-
Enzymatic Resolution: A powerful tool for obtaining enantiomerically pure intermediates is the use of enzymes, such as lipases or lactamases. A common application is the kinetic resolution of a racemic intermediate, like the Vince lactam, where the enzyme selectively transforms one enantiomer, allowing for the separation of the two.
Data Presentation
Table 1: Summary of Yields for the Synthesis of (+)-Carbovir from (-)-Vince Lactam
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | N-Benzoylation | Benzoyl chloride, Pyridine | ~95 | Fictionalized Data |
| 2 | Diol Formation | OsO4, NMO | ~90 | Fictionalized Data |
| 3 | Acetonide Protection | 2,2-Dimethoxypropane, p-TsOH | ~98 | Fictionalized Data |
| 4 | Reductive Opening | LiAlH4 | ~85 | Fictionalized Data |
| 5 | Mesylation | MsCl, Et3N | ~92 | Fictionalized Data |
| 6 | Azide Formation | NaN3, DMF | ~90 | Fictionalized Data |
| 7 | Reduction to Amine | H2, Pd/C | ~97 | Fictionalized Data |
| 8 | Purine Ring Formation | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | ~75 | Fictionalized Data |
| 9 | Cyclization | Triethyl orthoformate, HCl | ~80 | Fictionalized Data |
| 10 | Hydrolysis | aq. HCl | ~88 | Fictionalized Data |
Table 2: Spectroscopic Data for Key Intermediates in Aristeromycin Synthesis
| Compound | Formula | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | HRMS (m/z) | Reference |
| Protected Diol | C13H22O4 | 4.61 (d, J=5.9 Hz, 1H), 4.31 (d, J=5.9 Hz, 1H), 4.10-4.05 (m, 1H), 3.95-3.90 (m, 1H), 3.65 (dd, J=8.5, 6.5 Hz, 1H), 3.55 (dd, J=8.5, 7.0 Hz, 1H), 2.30-2.20 (m, 1H), 1.90-1.80 (m, 1H), 1.45 (s, 3H), 1.25 (s, 3H) | 111.5, 85.0, 84.5, 74.0, 65.0, 40.0, 35.0, 27.0, 25.0 | 243.1596 [M+H]+ | Fictionalized Data |
| Protected Amine | C13H23NO2 | 4.55 (d, J=5.8 Hz, 1H), 4.25 (d, J=5.8 Hz, 1H), 3.60-3.50 (m, 1H), 3.40-3.30 (m, 2H), 2.20-2.10 (m, 1H), 1.80-1.70 (m, 1H), 1.40 (s, 3H), 1.20 (s, 3H) | 111.0, 86.0, 85.5, 55.0, 45.0, 40.0, 38.0, 27.5, 25.5 | 226.1756 [M+H]+ | Fictionalized Data |
| (-)-Aristeromycin | C11H15N5O3 | 8.34 (s, 1H), 8.15 (s, 1H), 6.05 (d, J=7.5 Hz, 1H), 5.50 (br s, 2H), 4.90 (t, J=5.5 Hz, 1H), 4.65 (t, J=5.5 Hz, 1H), 4.00 (t, J=5.5 Hz, 1H), 3.80-3.70 (m, 2H), 2.60-2.50 (m, 1H), 2.00-1.90 (m, 1H) | 156.0, 152.5, 149.0, 140.0, 119.0, 75.0, 74.5, 72.0, 62.0, 55.0, 40.0 | 266.1253 [M+H]+ | Fictionalized Data |
Experimental Protocols
Synthesis of (+)-Carbovir from (-)-Vince Lactam (Convergent Approach)
This protocol outlines a key convergent synthesis of the potent anti-HIV agent, (+)-Carbovir, starting from the chiral building block (-)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam.
Step 1: N-Benzoylation of (-)-Vince Lactam To a solution of (-)-Vince lactam (1.0 eq) in pyridine at 0 °C is added benzoyl chloride (1.1 eq) dropwise. The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated aqueous NaHCO3, brine, dried over Na2SO4, and concentrated to give the N-benzoyl lactam. Yield: ~95%. Spectroscopic Data: Fictionalized for illustration. 1H NMR (CDCl3): δ 7.9-7.4 (m, 5H), 6.8 (m, 1H), 6.5 (m, 1H), 5.2 (m, 1H), 3.5 (m, 1H), 3.2 (m, 1H).
Step 2: Dihydroxylation To a solution of the N-benzoyl lactam (1.0 eq) in a mixture of acetone and water is added N-methylmorpholine N-oxide (NMO) (1.5 eq) followed by a catalytic amount of osmium tetroxide (OsO4) (0.02 eq). The reaction is stirred at room temperature for 12 hours. The reaction is quenched with sodium bisulfite, and the mixture is extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford the diol. Yield: ~90%.
Step 3: Acetonide Protection The diol (1.0 eq) is dissolved in 2,2-dimethoxypropane and acetone containing a catalytic amount of p-toluenesulfonic acid (p-TsOH). The mixture is stirred at room temperature for 2 hours. The reaction is quenched with solid NaHCO3, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to give the acetonide-protected diol. Yield: ~98%.
Step 4: Reductive Opening of the Lactam To a suspension of lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous THF at 0 °C is added a solution of the acetonide-protected lactam (1.0 eq) in THF dropwise. The reaction is stirred at reflux for 6 hours. The reaction is cooled to 0 °C and quenched sequentially with water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the amino alcohol. Yield: ~85%.
Step 5-7: Conversion to the Key Azide Intermediate The amino alcohol is converted to the corresponding azide through a three-step sequence of mesylation of the primary alcohol, displacement with sodium azide, and reduction of the resulting azide to the primary amine.
Step 8-10: Construction of the Guanine Base and Final Deprotection The resulting amine is condensed with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, followed by cyclization with triethyl orthoformate and subsequent hydrolysis of the chloro and protecting groups with aqueous acid to afford (+)-Carbovir. Overall Yield: Variable, dependent on optimization of each step.
Synthesis of (-)-Aristeromycin from D-Ribose (Chiral Pool Approach)
This synthesis utilizes the chirality of D-ribose to establish the stereocenters of the carbocyclic core of (-)-Aristeromycin.
Step 1: Conversion of D-Ribose to a Cyclopentanone Intermediate D-ribose is converted over several steps to a key cyclopentanone intermediate with the desired stereochemistry. This typically involves protection of hydroxyl groups, chain extension, and an intramolecular cyclization reaction.
Step 2: Stereoselective Reduction and Functional Group Manipulation The cyclopentanone is stereoselectively reduced to the corresponding cyclopentanol. The hydroxyl groups are then differentially protected to allow for the introduction of the amino group precursor.
Step 3: Introduction of the Amino Group The protected cyclopentanol is converted to an azide, typically via a mesylate or triflate intermediate, followed by displacement with sodium azide.
Step 4: Reduction of the Azide and Construction of the Adenine Base The azide is reduced to the primary amine, for example, by catalytic hydrogenation. The adenine base is then constructed onto the amine by condensation with 4,6-dichloro-5-formamidopyrimidine followed by cyclization.
Step 5: Deprotection Finally, all protecting groups are removed to yield (-)-Aristeromycin.
Synthesis of Neplanocin A (Illustrative Convergent Strategy)
The synthesis of Neplanocin A often involves the construction of a highly functionalized cyclopentene ring and its subsequent coupling to the adenine base.
Step 1: Synthesis of the Chiral Cyclopentenol Core A key chiral cyclopentenol intermediate is synthesized, often starting from a chiral pool material or through an asymmetric synthesis. This intermediate contains the necessary functionality for the introduction of the nucleobase.
Step 2: Mitsunobu Coupling with Adenine The cyclopentenol is coupled with a protected adenine derivative (e.g., 6-chloropurine or N6-benzoyladenine) under Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate such as DEAD or DIAD). This reaction typically proceeds with inversion of stereochemistry at the alcohol center.
Step 3: Functional Group Transformations and Deprotection Following the coupling reaction, any necessary functional group manipulations are performed, and all protecting groups are removed to afford Neplanocin A.
Mandatory Visualization
Caption: Convergent synthesis of carbocyclic nucleosides.
Methodological & Application
Application Notes and Protocols for the Synthesis of Carbocyclic Nucleoside Analogs Using tert-Butyl (3-hydroxycyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocyclic nucleoside analogs are a critical class of therapeutic agents characterized by the replacement of the furanose sugar moiety with a carbocyclic ring, typically a cyclopentane or cyclopentene. This structural modification confers enhanced metabolic stability by preventing enzymatic cleavage of the glycosidic bond, a common degradation pathway for natural nucleosides.[1] Consequently, these analogs often exhibit improved pharmacokinetic profiles and potent antiviral and anticancer activities.[2][3]
tert-Butyl (3-hydroxycyclopentyl)carbamate is a versatile chiral building block for the synthesis of these promising therapeutic candidates. Its pre-installed protected amino group and a hydroxyl functionality on the cyclopentane ring provide a convenient starting point for the stereoselective introduction of various nucleobases. This document provides detailed application notes and experimental protocols for the synthesis of carbocyclic nucleoside analogs from this compound, focusing on the key steps of nucleobase coupling and subsequent deprotection.
Data Presentation
The following tables summarize the expected reagents and typical reaction conditions for the key synthetic steps. Note that yields are indicative and can vary based on the specific nucleobase and reaction scale.
Table 1: Reagents and Conditions for Mitsunobu Reaction
| Reagent | Role | Typical Molar Excess (relative to alcohol) |
| This compound | Starting Material | 1.0 |
| Nucleobase (e.g., N6-Boc-Adenine, Thymine) | Nucleophile | 1.2 - 1.5 |
| Triphenylphosphine (PPh₃) | Reagent | 1.2 - 1.5 |
| Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) | Reagent | 1.2 - 1.5 |
| Anhydrous Tetrahydrofuran (THF) | Solvent | - |
Table 2: Reagents and Conditions for Boc Deprotection
| Reagent | Role | Concentration/Volume |
| Boc-protected Carbocyclic Nucleoside | Starting Material | - |
| Trifluoroacetic Acid (TFA) | Deprotecting Agent | 20-50% in Dichloromethane (DCM) |
| or | ||
| Hydrochloric Acid (HCl) | Deprotecting Agent | 4 M in 1,4-Dioxane |
| Dichloromethane (DCM) or 1,4-Dioxane | Solvent | - |
Experimental Protocols
General Synthetic Strategy
The synthesis of carbocyclic nucleoside analogs from this compound generally follows a two-step convergent approach:
-
Mitsunobu Reaction: Coupling of the cyclopentanol derivative with a suitable nucleobase. For purines with exocyclic amino groups, such as adenine and guanine, protection of this amine (e.g., with a Boc group) is often necessary to prevent side reactions.
-
Deprotection: Removal of the Boc protecting groups from the carbocyclic amine and, if applicable, the nucleobase to yield the final carbocyclic nucleoside analog.
Detailed Experimental Protocol: Synthesis of a Carbocyclic Adenosine Analog
This protocol outlines the synthesis of a carbocyclic adenosine analog. A similar procedure can be followed for other purine and pyrimidine bases, with adjustments to the nucleobase and purification conditions.
Step 1: Mitsunobu Coupling of this compound with N6,N6-bis(tert-butoxycarbonyl)adenine
-
To a solution of this compound (1.0 eq) and N6,N6-bis(tert-butoxycarbonyl)adenine (1.2 eq) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the Boc-protected carbocyclic adenosine analog.
Step 2: Deprotection of the Boc-Protected Carbocyclic Adenosine Analog
-
Dissolve the product from Step 1 in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Co-evaporate the residue with methanol or toluene to remove residual TFA.
-
Purify the crude product by reverse-phase high-performance liquid chromatography (HPLC) or by crystallization to yield the final carbocyclic adenosine analog.
Visualizations
Experimental Workflow
Caption: General synthetic workflow for carbocyclic nucleoside analogs.
Antiviral Mechanism of Action: Inhibition of Viral DNA Polymerase
Many carbocyclic nucleoside analogs exert their antiviral effect by targeting viral DNA or RNA polymerases.[4] After entering the host cell, the analog is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate then acts as a competitive inhibitor of the natural deoxynucleotide triphosphate (dNTP) for incorporation into the growing viral DNA chain by the viral polymerase. Incorporation of the carbocyclic nucleoside analog leads to chain termination, as it lacks the 3'-hydroxyl group necessary for further elongation, thus halting viral replication.
References
Application Note: Protocol for Boc Deprotection of tert-Butyl (3-hydroxycyclopentyl)carbamate
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] This application note provides a detailed protocol for the deprotection of tert-butyl (3-hydroxycyclopentyl)carbamate to yield 3-aminocyclopentanol. The presence of a hydroxyl group in the substrate requires careful consideration of the deprotection conditions to avoid potential side reactions. This document outlines two common and effective methods for this transformation, utilizing trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
The deprotection mechanism is an acid-catalyzed elimination. The carbamate oxygen is protonated, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate subsequently decarboxylates to furnish the free amine as its corresponding salt.[3][4]
Experimental Protocols
Two primary methods for the Boc deprotection of this compound are presented below. The choice of method may depend on the scale of the reaction, the desired salt form of the product, and the compatibility with other functional groups in more complex substrates.
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and generally rapid method for Boc deprotection.[2][5][6]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. The amount of TFA can range from 20% to 50% (v/v) of the total solution volume, or it can be used as the co-solvent with DCM.[5]
-
Stir the reaction mixture at 0 °C to room temperature for 1 to 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
For isolation of the free amine, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt. Caution should be exercised due to CO₂ evolution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-aminocyclopentanol.
-
Further purification can be achieved by column chromatography or crystallization if necessary.
Method B: Hydrochloric Acid (HCl) in an Organic Solvent
Using a solution of HCl in an organic solvent such as dioxane, methanol, or ethyl acetate is another effective method for Boc deprotection.[7][8] 4M HCl in dioxane is a commonly used reagent.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane (or a solution of HCl in methanol or ethyl acetate)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate, or suspend it directly in the HCl solution.
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the starting material at room temperature.
-
Stir the mixture at room temperature for 1 to 4 hours. The product hydrochloride salt may precipitate out of the solution.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, it can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
-
If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
-
The resulting 3-aminocyclopentanol hydrochloride can be used directly in subsequent steps or neutralized with a base to obtain the free amine.
Data Presentation
The following table summarizes typical reaction conditions for Boc deprotection based on established literature protocols.
| Parameter | Method A: TFA/DCM | Method B: HCl/Dioxane |
| Acid | Trifluoroacetic acid (TFA) | Hydrochloric acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane, Methanol, or Ethyl Acetate |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 4 hours |
| Work-up | Basic aqueous wash (e.g., NaHCO₃) | Filtration or evaporation |
| Product Form | Free amine or TFA salt | Hydrochloride salt |
Mandatory Visualizations
Boc Deprotection Workflow
Caption: Workflow for the Boc deprotection of this compound.
Signaling Pathway of Acid-Catalyzed Boc Deprotection
Caption: Mechanism of acid-catalyzed Boc deprotection.
Conclusion
The Boc deprotection of this compound can be reliably achieved using standard acidic conditions. Both TFA in DCM and HCl in an organic solvent are effective methods, yielding the desired 3-aminocyclopentanol as either the free base or the corresponding salt. The choice of the specific protocol can be adapted based on the desired outcome and the scale of the synthesis. Careful monitoring of the reaction is recommended to ensure complete conversion of the starting material.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Coupling Reactions of tert-Butyl (3-hydroxycyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the coupling reactions of tert-butyl (3-hydroxycyclopentyl)carbamate. This versatile building block is frequently utilized in the synthesis of pharmaceutical compounds and other bioactive molecules. The hydroxyl group allows for various coupling reactions to introduce diverse functionalities, making it a key intermediate in drug discovery and development.
The primary coupling reactions for this substrate involve the formation of ether or carbon-nitrogen bonds. Key methodologies to achieve this include the Mitsunobu reaction for etherification and Buchwald-Hartwig amination for the formation of C-N bonds. These reactions are widely recognized for their reliability and tolerance of various functional groups.
Experimental Protocols
This section details the experimental procedures for key coupling reactions involving this compound.
Protocol 1: Mitsunobu Reaction for O-Arylation
The Mitsunobu reaction facilitates the conversion of the hydroxyl group of this compound to an ether linkage with a phenolic coupling partner. This reaction typically proceeds with inversion of stereochemistry at the alcohol center.
Experimental Procedure:
-
To a solution of this compound (1.0 eq.) and a substituted phenol (1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (PPh₃, 1.5 eq.).
-
Stir the mixture until all solids have dissolved.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-arylated product.
Table 1: Summary of Reaction Parameters for Mitsunobu O-Arylation
| Parameter | Recommended Conditions | Notes |
| Substrate | This compound | --- |
| Coupling Partner | Substituted Phenol | Electron-withdrawing groups on the phenol can increase reactivity. |
| Reagents | PPh₃, DIAD or DEAD | DIAD is often preferred due to its lower toxicity. |
| Solvent | Anhydrous THF or Dichloromethane (DCM) | THF is the most common solvent. |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at a lower temperature. |
| Reaction Time | 12 - 24 hours | Monitor progress by TLC or LC-MS. |
| Typical Yield | 60 - 90% | Yields can vary depending on the specific substrates used. |
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. While the primary substrate has a hydroxyl group, this section will describe a protocol for a derivative where the hydroxyl has been converted to a leaving group (e.g., triflate or tosylate) or for the coupling of the deprotected amine with an aryl halide. For the purpose of this protocol, we will focus on the coupling of the corresponding amine derivative.
Experimental Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq.), the deprotected 3-aminocyclopentanol derivative (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 2.0 eq.).
-
Add anhydrous toluene or dioxane as the solvent (0.1 M).
-
Seal the reaction vessel and heat the mixture to 80-110 °C.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Table 2: Summary of Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Notes |
| Substrate | Aryl Halide (Br, Cl, I) or Triflate | Reactivity order: I > Br > OTf > Cl. |
| Coupling Partner | Amine derivative of the carbamate | The Boc-protected amine must first be deprotected. |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts that form Pd(0) in situ are common. |
| Ligand | XPhos, SPhos, RuPhos, etc. | The choice of ligand is crucial for reaction efficiency. |
| Base | Cs₂CO₃, K₃PO₄, NaOt-Bu | The choice of base depends on the substrates and ligand. |
| Solvent | Anhydrous Toluene or Dioxane | High-boiling aprotic solvents are generally used. |
| Temperature | 80 - 110 °C | Higher temperatures are often required for less reactive substrates. |
| Reaction Time | 12 - 24 hours | Monitor progress by TLC or LC-MS. |
| Typical Yield | 70 - 95% | Highly dependent on the specific coupling partners and conditions. |
Visualizations
Experimental Workflow Diagram
Application Notes: Synthesis of Antiviral Carbocyclic Nucleosides Using tert-Butyl (3-hydroxycyclopentyl)carbamate
Introduction
Carbocyclic nucleoside analogues are a critical class of antiviral agents characterized by the replacement of the furanose oxygen atom of natural nucleosides with a methylene group. This structural modification confers enhanced metabolic stability against enzymatic degradation, leading to improved pharmacokinetic profiles. tert-Butyl (3-hydroxycyclopentyl)carbamate is a versatile chiral building block for the synthesis of these analogues, including potent antiviral drugs such as Abacavir and Carbovir, which are reverse transcriptase inhibitors effective against HIV. This document outlines the application of this compound in the synthesis of antiviral carbocyclic nucleosides, providing detailed protocols and relevant data for researchers in drug discovery and development.
Physicochemical Properties of the Starting Material
A clear understanding of the starting material is crucial for successful synthesis. The key properties of tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate are summarized below.
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | [1] |
| CAS Number | 154737-89-0 | [1] |
| Molecular Formula | C₁₀H₁₉NO₃ | [1] |
| Molecular Weight | 201.26 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, and dichloromethane |
Synthetic Approach and Experimental Protocols
The synthesis of carbocyclic nucleoside analogues from this compound generally follows a convergent approach where the cyclopentylamine moiety is first synthesized and then coupled with a suitable heterocyclic base. A representative workflow is depicted below.
Caption: General synthetic workflow for carbocyclic nucleosides.
Protocol 1: Synthesis of a Carbocyclic Triazole Nucleoside Analogue
This protocol outlines the synthesis of a carbocyclic 1,2,3-triazole derivative, a class of compounds that has shown antiviral activity.
Step 1: Mesylation of the Hydroxyl Group
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude mesylate.
Step 2: Azide Formation
-
Dissolve the crude mesylate from Step 1 in dimethylformamide (DMF).
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude azide derivative.
Step 3: 1,3-Dipolar Cycloaddition (Click Chemistry)
-
Dissolve the azide derivative (1.0 eq) and a suitable alkyne (e.g., a propiolate derivative) (1.1 eq) in a mixture of t-butanol and water.
-
Add sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction vigorously at room temperature for 24 hours.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the carbocyclic 1,2,3-triazole derivative.
Step 4: Deprotection
-
Dissolve the protected nucleoside analogue in a solution of HCl in methanol.
-
Stir the mixture at room temperature until the Boc protecting group is completely removed (monitored by TLC).
-
Concentrate the solution under reduced pressure to obtain the final carbocyclic nucleoside analogue as its hydrochloride salt.
Antiviral Activity Data
Carbocyclic nucleosides derived from cyclopentane precursors have demonstrated significant antiviral activity against a range of viruses. The following table summarizes some reported efficacy data for this class of compounds.
| Compound Class | Virus Target | EC₅₀ Value (µM) | Reference |
| Carbocyclic 1,2,3-Triazole Analogue | Vaccinia Virus | 0.4 | [2] |
| Carbocyclic 1,2,3-Triazole Analogue | Cowpox Virus | 39 | [2] |
| Carbocyclic 1,2,3-Triazole Analogue | SARS Coronavirus | 47 | [2] |
| 9-deazaneplanocin A (Carbocyclic C-nucleoside) | HIV-1 | 2.0 | [3] |
Mechanism of Action: Reverse Transcriptase Inhibition
Many carbocyclic nucleoside analogues, such as Abacavir and Carbovir, function as inhibitors of viral reverse transcriptase (RT). After entering the host cell, these nucleoside analogues are phosphorylated by cellular kinases to their active triphosphate form. This triphosphate analogue then competes with the natural deoxynucleotides for incorporation into the growing viral DNA chain by the viral RT. Once incorporated, the absence of a 3'-hydroxyl group on the cyclopentane ring prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.
References
- 1. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis and antiviral activity of purine and pyrimidine cyclopentenyl C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Application of tert-Butyl (3-hydroxycyclopentyl)carbamate in the Development of the Janus Kinase 3 (JAK3) Inhibitor Ritlecitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (3-hydroxycyclopentyl)carbamate and its derivatives are valuable building blocks in medicinal chemistry, particularly in the design and synthesis of kinase inhibitors. The cyclopentyl scaffold provides a desirable three-dimensional conformation that can effectively probe the ATP-binding site of kinases, while the carbamate functional group offers a versatile handle for further chemical modifications and can participate in crucial hydrogen bonding interactions with the target protein. This application note details the use of a derivative of this compound in the synthesis of Ritlecitinib (PF-06651600), a selective and irreversible inhibitor of Janus Kinase 3 (JAK3), which has been approved for the treatment of severe alopecia areata.
Ritlecitinib demonstrates the successful incorporation of the cyclopentyl carbamate moiety into a highly potent and selective kinase inhibitor. The synthesis of its key piperidine intermediate showcases the utility of this chemical entity in constructing complex chiral structures with desired pharmacological properties.
Kinase Target and Signaling Pathway: JAK3
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. JAK3 is primarily expressed in hematopoietic cells and is essential for the development and function of lymphocytes.
The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. The signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the dimerization of receptor subunits. This brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. STATs are recruited to the phosphorylated receptor, where they are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, differentiation, and immune responses.
Ritlecitinib selectively and irreversibly inhibits JAK3 by covalently binding to a unique cysteine residue (Cys-909) in its ATP-binding site. This specificity is achieved because other JAK family members have a serine at the equivalent position. By inhibiting JAK3, Ritlecitinib effectively blocks the signaling of several key cytokines that are dependent on the common gamma chain (γc), including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. This disruption of cytokine signaling modulates the activity of immune cells, which is beneficial in the treatment of autoimmune diseases like alopecia areata.[1][2]
Application in Kinase Inhibitor Synthesis
The synthesis of Ritlecitinib involves the preparation of a key chiral piperidine intermediate, (2S,5R)-tert-butyl 5-amino-2-methylpiperidine-1-carboxylate. This intermediate is then coupled with a pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the acryloyl group. The synthesis of this piperidine intermediate highlights the strategic use of carbamate-protected amino alcohols. While the direct precursor in the published synthesis is not this compound itself, the synthetic strategy for related chiral amino piperidines often starts from similar chiral amino alcohol building blocks, demonstrating the principle of using such scaffolds.
The following experimental workflow outlines the key transformations in the synthesis of Ritlecitinib, emphasizing the role of the carbamate-protected piperidine intermediate.
Quantitative Data
The inhibitory activity of Ritlecitinib against various kinases and its effect on downstream signaling pathways have been extensively characterized. The following table summarizes key quantitative data.
| Target/Assay | IC50 (nM) | Cell Type/Conditions | Reference |
| Kinase Activity | |||
| JAK3 | 33.1 | In vitro kinase assay | [3] |
| JAK1 | >10,000 | In vitro kinase assay | [3] |
| JAK2 | >10,000 | In vitro kinase assay | [3] |
| TYK2 | >10,000 | In vitro kinase assay | [3] |
| Cellular Activity | |||
| IL-2 induced STAT5 phosphorylation | 244 | Human whole blood | [3] |
| IL-4 induced STAT5 phosphorylation | 340 | Human whole blood | [3] |
| IL-7 induced STAT5 phosphorylation | 407 | Human whole blood | [3] |
| IL-15 induced STAT5 phosphorylation | 266 | Human whole blood | [3] |
| IL-21 induced STAT3 phosphorylation | 355 | Human whole blood | [3] |
Experimental Protocols
The following protocols are adapted from the literature for the synthesis of the key intermediate and the final compound, Ritlecitinib.
Synthesis of (2S,5R)-benzyl 5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate
This intermediate is a crucial building block for Ritlecitinib. While not directly from this compound, its synthesis involves the protection of an amino group with a Boc group, a common strategy for such intermediates.
-
Step 1: Synthesis of a suitable precursor. A multi-step synthesis is typically employed to generate a chiral amino piperidine precursor. These routes often involve stereoselective reductions and cyclizations.
-
Step 2: Boc Protection. The primary amine of the piperidine precursor is protected with a di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as triethylamine in a suitable solvent like dichloromethane. The reaction is typically stirred at room temperature until completion.
-
Step 3: N-Benzylation. The piperidine nitrogen is then protected with a benzyl group, for example, using benzyl chloroformate in the presence of a base.
-
Purification. The final protected intermediate is purified by column chromatography on silica gel.
Synthesis of 1-((2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (Ritlecitinib)
-
Step 1: Coupling Reaction. (2S,5R)-tert-butyl 5-amino-2-methylpiperidine-1-carboxylate is coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via a nucleophilic aromatic substitution. The reaction is typically carried out in a polar aprotic solvent like DMSO or NMP, with a non-nucleophilic base such as diisopropylethylamine (DIPEA), at elevated temperatures.
-
Step 2: Boc Deprotection. The Boc protecting group is removed from the product of Step 1 using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an appropriate solvent. The reaction is monitored until the deprotection is complete, and the product is isolated as a salt.
-
Step 3: Acylation. The deprotected piperidine derivative is then acylated with acryloyl chloride to introduce the reactive acrylamide moiety. This reaction is performed in the presence of a base, such as triethylamine or DIPEA, in an aprotic solvent like DCM at low temperatures (e.g., 0 °C) to control the reactivity.
-
Purification. The final product, Ritlecitinib, is purified by column chromatography or recrystallization to yield a solid of high purity.
Conclusion
The development of Ritlecitinib (PF-06651600) serves as a compelling case study for the application of carbamate-protected cyclic amino alcohol derivatives in the synthesis of potent and selective kinase inhibitors. The use of such building blocks facilitates the construction of complex molecular architectures with precise stereochemical control, which is essential for achieving high target affinity and selectivity. The detailed protocols and signaling pathway information provided in this note are intended to aid researchers in the design and synthesis of novel kinase inhibitors for various therapeutic applications.
References
Application Notes and Protocols for the Stereoselective Synthesis of tert-Butyl (3-hydroxycyclopentyl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the four stereoisomers of tert-butyl (3-hydroxycyclopentyl)carbamate. These chiral building blocks are of significant interest in medicinal chemistry and drug development.
Introduction
Chiral 3-aminocyclopentanol derivatives are valuable synthons for the preparation of a variety of biologically active molecules. The tert-butoxycarbonyl (Boc) protected forms, specifically the derivatives of this compound, offer advantages in terms of stability and ease of subsequent chemical transformations. The ability to selectively synthesize each of the four possible stereoisomers—(1R,3R), (1S,3S), (1R,3S), and (1S,3R)—is crucial for structure-activity relationship (SAR) studies in drug discovery. This document outlines synthetic strategies, including chemo-enzymatic methods and stereoselective reductions, to access these enantiomerically pure compounds.
Data Presentation: Comparison of Synthetic Strategies
| Stereoisomer | Synthetic Strategy | Key Steps | Reported Overall Yield | Stereoselectivity (e.g., ee, de) |
| (1R,3S) - cis | Chemo-enzymatic | Hetero-Diels-Alder, Enzymatic Resolution, Reduction, Boc-protection | Moderate to Good | High (e.g., >99% ee after resolution) |
| (1S,3R) - cis | Chemo-enzymatic | (Analogous to (1R,3S) with opposite enantiomer selection) | Moderate to Good | High (e.g., >99% ee after resolution) |
| (1R,3R) - trans | Diastereoselective Reduction | Reduction of a chiral β-enaminoketone | Moderate | Good to Excellent (Diastereomeric ratio dependent on reducing agent and substrate) |
| (1S,3S) - trans | Diastereoselective Reduction | (Analogous to (1R,3R) with opposite enantiomer of chiral auxiliary) | Moderate | Good to Excellent (Diastereomeric ratio dependent on reducing agent and substrate) |
Experimental Protocols
Protocol 1: Synthesis of (1R,3S)-tert-Butyl (3-hydroxycyclopentyl)carbamate (cis-isomer)
This protocol is based on a chemo-enzymatic approach, which involves an initial cycloaddition followed by an enzymatic resolution to establish the desired stereochemistry.
Step 1: Hetero-Diels-Alder Reaction
A hetero-Diels-Alder reaction between cyclopentadiene and an in-situ generated nitrosyl compound is performed to construct the cyclopentene ring system.[1][2]
-
Materials: tert-butyl hydroxylamine carbonate, copper chloride, 2-ethyl-2-oxazoline, cyclopentadiene, solvent (e.g., dichloromethane).
-
Procedure: To a solution of tert-butyl hydroxylamine carbonate in the chosen solvent, catalytic amounts of copper chloride and 2-ethyl-2-oxazoline are added. The mixture is stirred at room temperature, and then cyclopentadiene is added. The reaction is monitored by TLC until completion. The resulting cycloadduct, a racemic mixture of cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester, is purified by column chromatography.
Step 2: Reductive N-O Bond Cleavage
The nitrogen-oxygen bond of the cycloadduct is selectively reduced.
-
Materials: Racemic cycloadduct from Step 1, zinc powder, acetic acid, solvent (e.g., ethanol).
-
Procedure: The cycloadduct is dissolved in the solvent, and acetic acid is added, followed by the portion-wise addition of zinc powder. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated to yield the racemic cis-4-(tert-butoxycarbonylamino)cyclopent-2-en-1-ol.
Step 3: Enzymatic Kinetic Resolution
A lipase-catalyzed acylation is employed to resolve the racemic amino alcohol.[1]
-
Materials: Racemic cis-4-(tert-butoxycarbonylamino)cyclopent-2-en-1-ol, Lipase (e.g., Novozym 435), acylating agent (e.g., vinyl acetate), organic solvent (e.g., toluene).
-
Procedure: The racemic amino alcohol is dissolved in the organic solvent, and the lipase is added. The acylating agent is then added, and the reaction is stirred at a controlled temperature (e.g., 30-40 °C). The progress of the resolution is monitored by chiral HPLC. The reaction is stopped at approximately 50% conversion. The enzyme is filtered off, and the acylated product and the unreacted amino alcohol are separated by column chromatography. The acylated (1S,3R)-enantiomer is then deacetylated under basic conditions (e.g., lithium hydroxide in methanol) to afford the enantiopure (1S,3R)-4-(tert-butoxycarbonylamino)cyclopent-2-en-1-ol. The unreacted (1R,3S)-enantiomer is isolated directly.
Step 4: Hydrogenation of the Double Bond
The double bond in the cyclopentene ring is reduced to obtain the saturated cyclopentane ring.
-
Materials: Enantiopure (1R,3S)-4-(tert-butoxycarbonylamino)cyclopent-2-en-1-ol, Palladium on carbon (10% Pd/C), hydrogen gas, solvent (e.g., methanol or ethyl acetate).
-
Procedure: The enantiopure amino alcohol is dissolved in the solvent, and the Pd/C catalyst is added. The reaction mixture is subjected to hydrogenation (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield (1R,3S)-tert-butyl (3-hydroxycyclopentyl)carbamate.
Step 5: Boc Protection (if starting from the free amine)
If the synthesis yields the free amino alcohol, a standard Boc protection is performed.[3][4][5][6]
-
Materials: (1R,3S)-3-Aminocyclopentanol, di-tert-butyl dicarbonate (Boc₂O), a base (e.g., triethylamine or sodium bicarbonate), solvent (e.g., dichloromethane, THF, or a biphasic system with water).
-
Procedure: The amino alcohol is dissolved in the chosen solvent, and the base is added, followed by the dropwise addition of Boc₂O. The reaction is stirred at room temperature for a few hours until completion (monitored by TLC). The reaction mixture is then worked up by washing with aqueous solutions to remove the base and any byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the desired tert-butyl carbamate.
Protocol 2: Synthesis of (1R,3R)-tert-Butyl (3-hydroxycyclopentyl)carbamate (trans-isomer)
The synthesis of the trans-isomer can be achieved through the diastereoselective reduction of a suitable chiral precursor.
Step 1: Synthesis of Chiral β-Enaminoketone
A chiral β-enaminoketone is prepared by the condensation of a 1,3-dione with a chiral amine. While the provided references use cyclohexanedione, a similar strategy can be applied to cyclopentanedione.[7][8][9][10]
-
Materials: Cyclopentane-1,3-dione, a chiral amine (e.g., (R)-α-methylbenzylamine), toluene.
-
Procedure: A solution of cyclopentane-1,3-dione and the chiral amine in toluene is heated at reflux with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the resulting chiral β-enaminoketone is purified by crystallization or column chromatography.
Step 2: Diastereoselective Reduction
The chiral β-enaminoketone is reduced to introduce the hydroxyl group with a specific stereochemistry relative to the existing chiral center.
-
Materials: Chiral β-enaminoketone, reducing agent (e.g., sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation), solvent (e.g., methanol, THF).
-
Procedure: The chiral β-enaminoketone is dissolved in a suitable solvent and cooled to a low temperature (e.g., 0 °C or -78 °C). The reducing agent is added portion-wise, and the reaction is stirred until completion. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reduction. The reaction is quenched, and the product is extracted and purified. The diastereomers are separated by column chromatography.
Step 3: Deprotection and Boc Protection
The chiral auxiliary (e.g., the α-methylbenzyl group) is removed, typically by hydrogenolysis, and the resulting free amine is protected with a Boc group as described in Protocol 1, Step 5.
Signaling Pathways and Workflow Diagrams
Caption: Workflow for the chemo-enzymatic synthesis of cis-isomers.
Caption: Workflow for the diastereoselective synthesis of trans-isomers.
References
- 1. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 2. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Mitsunobu Reaction with tert-Butyl (3-hydroxycyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the Mitsunobu reaction utilizing tert-Butyl (3-hydroxycyclopentyl)carbamate as the alcohol substrate. The Mitsunobu reaction is a versatile and powerful method for the stereospecific inversion of secondary alcohols and for the formation of C-O, C-N, and C-S bonds under mild conditions.[1][2][3] These application notes are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development, offering a standardized protocol, reagent specifications, and safety considerations.
Introduction
The Mitsunobu reaction facilitates the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and azides, with a characteristic inversion of stereochemistry at the alcohol carbon.[2] The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] The reaction proceeds through the formation of an oxyphosphonium salt, which is then displaced by a suitable nucleophile in an Sₙ2 fashion.[2]
This compound is a valuable building block in medicinal chemistry, and the ability to stereospecifically modify its hydroxyl group via the Mitsunobu reaction opens avenues for the synthesis of diverse compound libraries. This protocol details a representative procedure for the esterification of this compound with a carboxylic acid nucleophile.
Reaction Scheme
Caption: General scheme of the Mitsunobu reaction with this compound.
Experimental Protocol
This protocol is adapted from established general procedures for the Mitsunobu reaction, particularly those for sterically hindered secondary alcohols.[4][5]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 154737-89-0 | 201.26 |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 |
| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | 202.21 |
| Benzoic Acid (or other suitable nucleophile) | 65-85-0 | 122.12 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 |
| Ethyl acetate | 141-78-6 | 88.11 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |
| Brine | N/A | N/A |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
| Silica gel (for column chromatography) | 7631-86-9 | 60.08 |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon inert atmosphere setup
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the chosen carboxylic acid nucleophile (e.g., benzoic acid, 1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Solvent Addition: Dissolve the solids in anhydrous tetrahydrofuran (THF, approximately 0.1 M concentration relative to the alcohol).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 10-15 minutes. An exotherm may be observed.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
Stoichiometry Table:
| Reagent | Molar Ratio |
| This compound | 1.0 |
| Carboxylic Acid Nucleophile | 1.2 |
| Triphenylphosphine (PPh₃) | 1.5 |
| Diisopropyl azodicarboxylate (DIAD) | 1.5 |
Safety Precautions
-
The Mitsunobu reaction should be performed in a well-ventilated fume hood.
-
Azodicarboxylates such as DIAD are potentially explosive and should be handled with care, avoiding heat and shock.[4]
-
Triphenylphosphine is an irritant.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Workflow and Logic Diagram
The following diagram illustrates the key steps and decision points in the experimental workflow of the Mitsunobu reaction.
References
Step-by-step synthesis of a specific drug intermediate from tert-Butyl (3-hydroxycyclopentyl)carbamate
Application Notes: Synthesis of tert-Butyl ((1S,3R)-3-(methylamino)cyclopentyl)carbamate
These application notes provide a detailed protocol for the two-step synthesis of tert-Butyl ((1S,3R)-3-(methylamino)cyclopentyl)carbamate, a key intermediate in the development of various therapeutic agents, starting from tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate. The synthesis involves an initial Swern oxidation to yield the ketone intermediate, followed by a reductive amination to introduce the methylamino group.
Step 1: Swern Oxidation
The first step is the oxidation of the secondary alcohol of the starting material to a ketone using Swern oxidation. This method is known for its mild reaction conditions, which are well-suited for substrates with sensitive functional groups like the Boc-protecting group.[1][2] The reaction utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine.[3]
Step 2: Reductive Amination
The second step involves the reductive amination of the ketone intermediate, tert-Butyl (3-oxocyclopentyl)carbamate, with methylamine. This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. This method is highly efficient for the synthesis of secondary and tertiary amines.
Experimental Protocols
Part 1: Synthesis of tert-Butyl (3-oxocyclopentyl)carbamate (Swern Oxidation)
Materials:
-
tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
A solution of oxalyl chloride (1.2 eq.) in anhydrous DCM is prepared in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C using a dry ice/acetone bath.
-
A solution of DMSO (2.4 eq.) in anhydrous DCM is added dropwise to the stirred oxalyl chloride solution, maintaining the temperature below -70 °C. The mixture is stirred for 30 minutes at -78 °C.
-
A solution of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate (1.0 eq.) in anhydrous DCM is added dropwise, again ensuring the internal temperature does not exceed -70 °C. The reaction is stirred for 1 hour at -78 °C.
-
Triethylamine (5.0 eq.) is added dropwise to the reaction mixture. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for 1-2 hours.
-
The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.
-
The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure tert-Butyl (3-oxocyclopentyl)carbamate.
Part 2: Synthesis of tert-Butyl ((1S,3R)-3-(methylamino)cyclopentyl)carbamate (Reductive Amination)
Materials:
-
tert-Butyl (3-oxocyclopentyl)carbamate
-
Methylamine solution (e.g., 2 M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-Butyl (3-oxocyclopentyl)carbamate (1.0 eq.) in anhydrous DCE, add methylamine solution (1.2 eq.) and a catalytic amount of acetic acid.
-
The mixture is stirred at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Sodium triacetoxyborohydride (1.5 eq.) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of NaHCO₃.
-
The organic layer is separated, and the aqueous layer is extracted with DCE.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to yield the final product, tert-Butyl ((1S,3R)-3-(methylamino)cyclopentyl)carbamate.
Data Presentation
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Swern Oxidation | tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate | tert-Butyl (3-oxocyclopentyl)carbamate | Oxalyl chloride, DMSO, TEA | DCM | -78 to RT | 3-4 | 85-95 | >95 |
| 2 | Reductive Amination | tert-Butyl (3-oxocyclopentyl)carbamate | tert-Butyl ((1S,3R)-3-(methylamino)cyclopentyl)carbamate | Methylamine, NaBH(OAc)₃, Acetic acid | DCE | RT | 12-24 | 70-85 | >98 |
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis.
Caption: Logical relationship of the synthesis steps.
References
Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl (3-hydroxycyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the key considerations and a proposed protocol for the large-scale synthesis of tert-butyl (3-hydroxycyclopentyl)carbamate. This valuable building block is frequently utilized in the synthesis of pharmacologically active molecules. The presented synthetic strategy is designed for scalability, emphasizing cost-effectiveness, safety, and environmental considerations. The protocol is based on a multi-step synthesis starting from readily available materials, incorporating robust and scalable chemical transformations. Detailed experimental procedures and data are provided to guide researchers and process chemists in the successful production of this key intermediate.
Introduction
This compound is a pivotal intermediate in the pharmaceutical industry, primarily serving as a versatile building block for the synthesis of a wide array of therapeutic agents. Its bifunctional nature, possessing both a protected amine and a hydroxyl group on a cyclopentyl scaffold, allows for diverse chemical modifications and the construction of complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses.
The growing demand for novel therapeutics incorporating the aminocyclopentanol moiety necessitates the development of efficient, scalable, and economically viable synthetic routes to this compound. This document outlines such a synthetic pathway, along with detailed protocols and considerations for its implementation on an industrial scale.
Synthetic Strategy Overview
The proposed large-scale synthesis of this compound is a multi-step process commencing with the inexpensive and readily available starting material, cyclopentadiene. The overall synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
This strategy involves an initial Hetero-Diels-Alder reaction, followed by a reductive ring-opening to furnish the aminocyclopentenol backbone. Subsequent Boc-protection of the amino group and hydrogenation of the double bond yields the target molecule. This route is advantageous for large-scale production due to the use of cost-effective starting materials and reagents, as well as the implementation of scalable reaction conditions.
Experimental Protocols
Synthesis of the Cycloaddition Intermediate
This step involves the in situ generation of tert-butyl nitrosoformate and its subsequent Hetero-Diels-Alder reaction with cyclopentadiene.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| tert-Butyl carbazate | 132.16 g/mol | 1.00 kg | 7.57 mol |
| Sodium periodate | 213.89 g/mol | 1.78 kg | 8.32 mol |
| Dichloromethane | 84.93 g/mol | 10 L | - |
| Cyclopentadiene (freshly cracked) | 66.10 g/mol | 0.60 kg | 9.08 mol |
| Water | 18.02 g/mol | 10 L | - |
Procedure:
-
To a 50 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add tert-butyl carbazate (1.00 kg, 7.57 mol) and dichloromethane (10 L).
-
Cool the mixture to 0-5 °C with constant stirring.
-
In a separate vessel, dissolve sodium periodate (1.78 kg, 8.32 mol) in water (10 L).
-
Slowly add the aqueous sodium periodate solution to the reactor over 2-3 hours, maintaining the internal temperature below 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour. The reaction mixture will turn a deep blue color, indicating the formation of tert-butyl nitrosoformate.
-
Add freshly cracked cyclopentadiene (0.60 kg, 9.08 mol) dropwise to the reaction mixture over 1 hour, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution (2 x 5 L) and brine (1 x 5 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude cycloaddition intermediate.
Reductive Ring Opening to Racemic Aminocyclopentenol
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| Cycloaddition Intermediate | - | ~7.57 mol | - |
| Acetic Acid | 60.05 g/mol | 15 L | - |
| Zinc dust | 65.38 g/mol | 1.98 kg | 30.3 mol |
Procedure:
-
Charge the crude cycloaddition intermediate into a 50 L reactor.
-
Add acetic acid (15 L) and cool the mixture to 10-15 °C.
-
Slowly add zinc dust (1.98 kg, 30.3 mol) portion-wise over 2-3 hours, maintaining the internal temperature below 30 °C. An exothermic reaction will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 6 hours.
-
Filter the reaction mixture through a pad of celite to remove excess zinc and zinc salts. Wash the filter cake with acetic acid (2 x 2 L).
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Dissolve the residue in water (10 L) and basify to pH > 12 with 50% aqueous sodium hydroxide solution, keeping the temperature below 20 °C.
-
Extract the aqueous layer with dichloromethane (3 x 5 L).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic aminocyclopentenol.
Boc Protection of Racemic Aminocyclopentenol
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| Racemic aminocyclopentenol | 99.13 g/mol | ~7.57 mol | - |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 g/mol | 1.82 kg | 8.34 mol |
| Dichloromethane | 84.93 g/mol | 15 L | - |
| Triethylamine | 101.19 g/mol | 1.15 L | 8.25 mol |
Procedure:
-
Dissolve the crude racemic aminocyclopentenol in dichloromethane (15 L) in a 50 L reactor.
-
Add triethylamine (1.15 L, 8.25 mol) and cool the mixture to 0-5 °C.
-
In a separate vessel, dissolve di-tert-butyl dicarbonate (1.82 kg, 8.34 mol) in dichloromethane (5 L).
-
Add the Boc₂O solution to the reactor dropwise over 2 hours, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 5 L), saturated aqueous sodium bicarbonate solution (2 x 5 L), and brine (1 x 5 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude Boc-protected aminocyclopentenol.
Hydrogenation to this compound
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| Boc-protected aminocyclopentenol | 199.25 g/mol | ~7.57 mol | - |
| Palladium on Carbon (10 wt%) | - | 150 g | - |
| Methanol | 32.04 g/mol | 20 L | - |
| Hydrogen Gas | 2.02 g/mol | - | - |
Procedure:
-
Dissolve the crude Boc-protected aminocyclopentenol in methanol (20 L) in a high-pressure hydrogenation reactor.
-
Carefully add 10% Palladium on Carbon (150 g).
-
Seal the reactor and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the reactor with hydrogen gas to 50 psi.
-
Stir the reaction mixture at room temperature for 24 hours or until hydrogen uptake ceases.
-
Carefully depressurize the reactor and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol (2 x 2 L).
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to obtain pure this compound.
Large-Scale Synthesis Considerations
| Parameter | Consideration | Recommendation |
| Cost | The use of inexpensive starting materials like cyclopentadiene is crucial for economic viability. | Cyclopentadiene is an ideal starting material. Reagent and solvent costs should be minimized through efficient recycling and recovery where possible. |
| Safety | The Hetero-Diels-Alder reaction can be exothermic. The use of hydrogen gas under pressure requires specialized equipment and safety protocols. | Implement strict temperature control during the Diels-Alder and zinc reduction steps. Hydrogenation should be conducted in a certified high-pressure reactor with appropriate safety interlocks and monitoring. |
| Scalability | All proposed reaction steps are amenable to scale-up. | Ensure efficient mixing and heat transfer in larger reactors. The filtration of zinc salts and palladium catalyst may require specialized large-scale filtration equipment. |
| Environmental Impact | The use of chlorinated solvents should be minimized. Waste streams containing heavy metals (zinc) need proper disposal. | Explore alternative, greener solvents. Implement a robust waste management plan for the disposal of zinc and palladium waste in accordance with environmental regulations. |
| Stereocontrol | The described synthesis produces a racemic mixture of cis and trans isomers. | If a specific stereoisomer is required, a chiral resolution step (e.g., via diastereomeric salt formation with a chiral acid) or an asymmetric synthesis approach would be necessary. |
Data Presentation
Table 1: Summary of Reaction Parameters and Yields (Hypothetical)
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Hetero-Diels-Alder | t-Bu carbazate, NaIO₄, Cyclopentadiene | Dichloromethane/Water | 0-25 | 14 | 85-90 |
| 2 | Reductive Ring Opening | Zinc, Acetic Acid | Acetic Acid | 10-30 | 8 | 75-80 |
| 3 | Boc Protection | Boc₂O, Triethylamine | Dichloromethane | 0-25 | 6 | 90-95 |
| 4 | Hydrogenation | H₂, 10% Pd/C | Methanol | 25 | 24 | 95-98 |
| Overall | 55-65 |
Logical Relationships and Workflows
The following diagram illustrates the logical progression of the quality control and decision-making process during the synthesis.
Caption: Quality control workflow for the synthesis of this compound.
Disclaimer: This document provides a proposed synthetic route and protocols based on available chemical literature and principles of process chemistry. The procedures should be thoroughly evaluated and optimized in a laboratory setting before being implemented on a large scale. All operations should be conducted by trained personnel with appropriate safety precautions in place.
Protecting Group Strategies for tert-Butyl (3-hydroxycyclopentyl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of tert-Butyl (3-hydroxycyclopentyl)carbamate, a key building block in the synthesis of various pharmaceutical agents. The focus is on the strategic application of the tert-butyloxycarbonyl (Boc) protecting group, covering both its introduction and removal, which are critical steps in multi-step organic syntheses.
Introduction to this compound
This compound is a valuable chiral intermediate used in the development of a range of therapeutics, including kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and galanin receptor antagonists. The presence of both a hydroxyl and a protected amine functionality on a cyclopentyl scaffold makes it a versatile synthon for creating complex molecular architectures. The Boc protecting group is favored for the amine due to its stability under various reaction conditions and its facile removal under acidic conditions.[1][2]
Boc Protection of 3-Aminocyclopentanol
The introduction of the Boc protecting group onto 3-aminocyclopentanol is a crucial first step in many synthetic routes. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.
Quantitative Data for Boc Protection
| Substrate | Reagents | Solvent | Base | Time (h) | Temp (°C) | Yield (%) | Purity (%) | Reference |
| 3-Aminocyclopentanol | (Boc)₂O | Dioxane/Water | NaHCO₃ | 12 | RT | 97 | >95 | [3] |
| Aminoglycoside | (Boc)₂O | Water/Methanol | Triethylamine | 16 | 55 | 90-97 | Not specified | [4] |
Experimental Protocol: Boc Protection of 3-Aminocyclopentanol
Materials:
-
3-Aminocyclopentanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-aminocyclopentanol in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate to the solution and stir.
-
Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture at room temperature.
-
Stir the reaction mixture overnight (approximately 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Deprotection of this compound
The removal of the Boc group is a key step to liberate the amine for subsequent reactions. This is typically achieved under acidic conditions, most commonly using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Quantitative Data for Boc Deprotection
| Substrate | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| N-Boc protected amines | TFA | DCM | 0.5 | RT | High | [5] |
| N-Boc protected amines | 4M HCl in Dioxane | Dioxane | 1-4 | RT | High | [6] |
| N-Boc protected amines | Oxalyl chloride/Methanol | Methanol | 1-4 | RT | up to 90 | [7][8] |
Experimental Protocol: TFA Deprotection
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add trifluoroacetic acid dropwise to the solution at room temperature.
-
Stir the reaction mixture for 30 minutes.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, 3-aminocyclopentanol.
Experimental Protocol: HCl Deprotection
Materials:
-
This compound
-
4M HCl in Dioxane
-
Diethyl ether
Procedure:
-
Dissolve this compound in a minimal amount of a suitable solvent or use it directly.
-
Add a 4M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[6]
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates as the hydrochloride salt.
-
Collect the solid by filtration and wash with diethyl ether to obtain the pure 3-aminocyclopentanol hydrochloride.
Applications in Drug Development
Synthesis of Galanin Receptor Antagonists
This compound is a key intermediate in the synthesis of non-peptide galanin receptor antagonists. Galanin is a neuropeptide involved in various physiological processes, and its receptors are targets for treating conditions like pain and mood disorders.
Synthesis of Kinase Inhibitors
The cyclopentane scaffold of this compound is a common feature in many kinase inhibitors. The stereochemistry of the amino and hydroxyl groups can be crucial for binding to the kinase active site.
Synthesis of GPCR Modulators
The development of allosteric modulators for GPCRs is a growing area of drug discovery. The structural features of this compound can be incorporated into molecules designed to bind to allosteric sites on these receptors.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Application of Boc-anhydride [en.highfine.com]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Enzymatic Resolution of tert-Butyl (3-hydroxycyclopentyl)carbamate Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 3-aminocyclopentanol derivatives are valuable building blocks in the synthesis of various pharmaceutical compounds. The precise stereochemistry of these intermediates is often critical for the biological activity and safety of the final drug product. Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign method for the separation of enantiomers. This application note details the use of lipases for the kinetic resolution of racemic tert-butyl (3-hydroxycyclopentyl)carbamate through enantioselective acylation. The protocols provided are based on established methodologies for structurally similar substrates and are intended to serve as a comprehensive guide for researchers.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, a lipase. In this application, the lipase selectively acylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. This results in a mixture of the acylated product and the unreacted alcohol, which can then be separated based on their different physical properties. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme.
Recommended Enzyme: Candida antarctica Lipase B (CAL-B)
Candida antarctica lipase B (CAL-B) is a versatile and robust enzyme known for its high activity and enantioselectivity in the resolution of a wide range of alcohols and amines.[1][2] It is commercially available in an immobilized form (e.g., Novozym® 435), which enhances its stability and allows for easy recovery and reuse. For the resolution of carbamate-protected amino alcohols, CAL-B has demonstrated excellent performance, achieving high enantiomeric excess (e.e.) for both the acylated product and the remaining alcohol.[1]
Data Summary
The following tables summarize the expected outcomes for the enzymatic resolution of racemic this compound based on data from the resolution of structurally analogous compounds.[1] These tables are intended to guide the optimization of reaction conditions.
Table 1: Screening of Different Lipases for the Kinetic Resolution
| Entry | Lipase Source | Form | Time (h) | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) | Enantiomeric Ratio (E) |
| 1 | Candida antarctica B (CAL-B) | Immobilized | 24 | ~50 | >99 | >99 | >200 |
| 2 | Pseudomonas cepacia | Immobilized | 48 | <50 | ~95 | >99 | >200 |
| 3 | Candida rugosa | Free | 48 | Low | - | - | Low |
| 4 | Porcine Pancreas | Free | 48 | No Reaction | - | - | - |
Conditions: Racemic alcohol, vinyl acetate as acyl donor, in an organic solvent at a controlled temperature.
Table 2: Influence of Solvent on the Kinetic Resolution with CAL-B
| Entry | Solvent | Time (h) | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) | Enantiomeric Ratio (E) |
| 1 | Hexane | 24 | ~50 | >99 | >99 | >200 |
| 2 | Toluene | 24 | ~48 | >95 | >99 | >200 |
| 3 | Methyl tert-butyl ether (MTBE) | 24 | ~45 | >90 | >99 | >150 |
| 4 | Tetrahydrofuran (THF) | 48 | <30 | Low | - | Low |
| 5 | Chloroform | 48 | <30 | Low | - | Low |
Conditions: Racemic alcohol, CAL-B, vinyl acetate as acyl donor, at a controlled temperature.
Table 3: Influence of Temperature on the Kinetic Resolution with CAL-B in Hexane
| Entry | Temperature (°C) | Time (h) | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) | Enantiomeric Ratio (E) |
| 1 | 25 | 24 | ~50 | >99 | >99 | >200 |
| 2 | 35 | 16 | ~50 | >99 | >99 | >200 |
| 3 | 40 | 12 | ~50 | >99 | >99 | >200 |
| 4 | 50 | 12 | ~50 | >99 | >99 | >200 |
Conditions: Racemic alcohol, CAL-B, vinyl acetate as acyl donor, in hexane.
Experimental Workflow and Protocols
The overall workflow for the enzymatic resolution of this compound is depicted below.
Caption: General workflow for the enzymatic kinetic resolution.
Protocol 1: General Procedure for Enzymatic Kinetic Resolution
This protocol describes a general method for the lipase-catalyzed transesterification of racemic this compound.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym® 435)
-
Vinyl acetate (acyl donor)
-
Hexane (or other suitable organic solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of racemic this compound (1.0 equiv.) in hexane (appropriate volume to dissolve the substrate), add vinyl acetate (1.5-2.0 equiv.).
-
Add immobilized CAL-B (typically 10-20% by weight of the substrate).
-
Stir the reaction mixture at the desired temperature (e.g., 40°C) and monitor the progress by a suitable analytical technique (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess of the substrate and product.
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the reaction solvent and dried for reuse.
-
Concentrate the filtrate under reduced pressure to obtain the crude mixture of the unreacted alcohol and the acylated product.
-
Purify the mixture by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the unreacted alcohol from the acylated product.
-
Analyze the enantiomeric purity of both the recovered alcohol and the acylated product by chiral HPLC or GC.
Protocol 2: Analytical Monitoring of the Reaction
Accurate monitoring of the reaction is crucial to stop it at the optimal point (around 50% conversion) to achieve high enantiomeric excess for both the remaining substrate and the product.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system equipped with a chiral column (e.g., Chiralcel® OD-H or similar).
Procedure:
-
At regular intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Filter the aliquot to remove the enzyme.
-
Dilute the sample with an appropriate solvent (e.g., isopropanol for HPLC).
-
Inject the sample into the chiral HPLC or GC system.
-
Determine the peak areas for the substrate and product enantiomers to calculate the conversion and enantiomeric excess (e.e.).
Calculations:
-
Conversion (c): c = [Product] / ([Substrate] + [Product])
-
Enantiomeric Excess of Substrate (e.e.s): e.e.s = |(S) - (R)| / ((S) + (R)) * 100% (where (S) and (R) are the concentrations of the substrate enantiomers)
-
Enantiomeric Excess of Product (e.e.p): e.e.p = |(R') - (S')| / ((R') + (S')) * 100% (where (R') and (S') are the concentrations of the product enantiomers)
-
Enantiomeric Ratio (E): E = ln[1 - c(1 + e.e.p)] / ln[1 - c(1 - e.e.p)]
Logical Relationship of Key Parameters
The success of the enzymatic resolution depends on the interplay of several key parameters. The following diagram illustrates the logical relationships in optimizing the process.
Caption: Key parameters influencing the enzymatic resolution outcome.
Conclusion
The enzymatic kinetic resolution using Candida antarctica lipase B is a highly effective method for obtaining enantiomerically pure isomers of this compound. By carefully selecting the reaction conditions, particularly the solvent and temperature, it is possible to achieve high enantioselectivity and obtain both the unreacted alcohol and the acylated product with excellent enantiomeric purity. The provided protocols and data serve as a starting point for the development and optimization of this valuable synthetic transformation in a research and drug development setting.
References
Troubleshooting & Optimization
Technical Support Center: Boc Deprotection of tert-Butyl (3-hydroxycyclopentyl)carbamate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Boc deprotection of tert-butyl (3-hydroxycyclopentyl)carbamate.
Troubleshooting Guide (Q&A Format)
Issue 1: Incomplete or Slow Deprotection Reaction
Question: My Boc deprotection is not proceeding to completion, and I observe a significant amount of starting material even after an extended reaction time. What could be the cause, and how can I resolve it?
Answer: Incomplete deprotection can arise from several factors related to the reaction conditions.[1] Here are the primary causes and their solutions:
-
Insufficient Acid Strength or Equivalents: The Boc group is cleaved under acidic conditions, and insufficient acid will result in a stalled reaction.[1]
-
Solution: Increase the concentration of the acid (e.g., use a higher ratio of TFA in DCM) or increase the number of equivalents of the acidic reagent. For reagents like HCl in dioxane, ensure the solution's molarity is accurate.
-
-
Low Reaction Temperature: While many Boc deprotections proceed at room temperature, a sluggish reaction might benefit from a slight increase in temperature.
-
Solution: Gently warm the reaction to 30-40°C and monitor its progress. However, be cautious, as higher temperatures can promote side reactions.
-
-
Inadequate Reaction Time: Some substrates may require longer reaction times for complete deprotection.
-
Solution: Extend the reaction time and continue to monitor the reaction's progress using an appropriate analytical method like TLC or LC-MS.[2]
-
Issue 2: Formation of an Unexpected Side Product with a Higher Molecular Weight
Question: After my deprotection reaction using TFA, my mass spectrometry analysis shows a peak that is 56 Da higher than my expected product. What is this side product, and how can I prevent its formation?
Answer: This mass increase is a strong indicator of t-butylation, a common side reaction during Boc deprotection.[1]
-
Cause: The cleavage of the Boc group by a strong acid like trifluoroacetic acid (TFA) generates a reactive tert-butyl cation.[1][2] This carbocation can then act as an electrophile and alkylate nucleophilic sites on your molecule. While the secondary alcohol in this compound is not highly nucleophilic, t-butylation can still occur, leading to the formation of a tert-butyl ether.
-
Solution: The most effective way to prevent t-butylation is to use a "scavenger" in your reaction mixture.[1][3] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause side reactions.[1]
-
Recommended Scavengers: For substrates with alcohol groups, triethylsilane (TES) or triisopropylsilane (TIS) are excellent choices. Anisole can also be used.
-
Issue 3: Product Degradation or Formation of Dehydration/Rearrangement Byproducts
Question: I am observing byproducts that suggest my cyclopentane ring is unstable under the deprotection conditions, possibly through dehydration or rearrangement. How can I achieve a cleaner deprotection?
Answer: The presence of a hydroxyl group makes the substrate susceptible to acid-catalyzed side reactions like dehydration to form an alkene or molecular rearrangement.[4] This is particularly a risk with strong, non-volatile acids and elevated temperatures.
-
Cause: Harsh acidic conditions can protonate the hydroxyl group, leading to the elimination of water and the formation of an unsaturated byproduct.[4]
-
Solutions:
-
Use Milder Acidic Reagents: Instead of neat TFA, consider using a lower concentration of TFA in a solvent like dichloromethane (DCM). Alternatively, 4M HCl in dioxane is a common and effective reagent that can sometimes provide a cleaner reaction profile.[4]
-
Employ Alternative Deprotection Methods: For highly acid-sensitive substrates, it's best to avoid strong acids altogether. Consider these alternatives:
-
Oxalyl Chloride in Methanol: This system offers a mild and selective method for Boc deprotection at room temperature.[5][6]
-
Solid-Supported Catalysts: Acidic resins like Amberlyst 15 can be used. These offer the advantage of simple filtration-based work-up.[4]
-
Thermolysis: Heating the compound in a suitable high-boiling solvent can induce thermal cleavage of the Boc group, avoiding the need for any acidic or basic reagents.[4][7] However, the stability of the substrate at high temperatures must be considered.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection using Trifluoroacetic Acid (TFA)?
A1: A common starting point is to treat the Boc-protected amine with a solution of 25-50% TFA in a chlorinated solvent like dichloromethane (DCM) at room temperature.[1] The reaction is typically complete within 30 minutes to a few hours.[1]
Q2: Why is my final product a salt (e.g., trifluoroacetate or hydrochloride), and how do I obtain the free amine?
A2: The deprotection is carried out in an acidic medium, which protonates the newly formed amine, resulting in the corresponding salt.[8] To obtain the neutral "free amine," you need to perform a basic work-up. This typically involves washing the reaction mixture with a mild aqueous base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, followed by extraction with an organic solvent.[9]
Q3: Can I perform the Boc deprotection if I have other acid-sensitive functional groups in my molecule?
A3: This requires careful consideration of an orthogonal protection strategy. The Boc group is generally one of the most acid-labile protecting groups, allowing for selective removal in the presence of more robust groups like Cbz or benzyl esters.[3][10] However, if your molecule contains other highly acid-sensitive groups (e.g., a t-butyl ester, acetal), standard TFA or HCl conditions may cleave them as well.[7][11] In such cases, milder or non-acidic deprotection methods are necessary.[4][5]
Q4: What is the mechanism of acid-catalyzed Boc deprotection?
A4: The mechanism involves three main steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[8]
-
Carbocation Formation: The protonated intermediate fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[8]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and yielding the free amine.[8] The amine is then protonated by the excess acid in the reaction mixture.
Data Presentation
Table 1: Comparison of Common Boc Deprotection Reagents
| Reagent | Typical Conditions | Reaction Time | Advantages | Potential Issues |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM, 0°C to RT | 1 - 4 hours | Highly effective, volatile acid is easy to remove.[4] | Corrosive, can cause t-butylation and degradation of acid-sensitive substrates.[1][4] |
| Hydrochloric Acid (HCl) | 4M in Dioxane or MeOH, RT | 1 - 16 hours | Common, effective, and relatively inexpensive.[4] | Formation of a non-volatile salt can complicate work-up. |
| Oxalyl Chloride / Methanol | 3 equiv. in MeOH, RT | 1 - 4 hours | Very mild, tolerates many acid-sensitive functional groups.[5][6] | Reagents are toxic and moisture-sensitive; may not be suitable for large-scale synthesis.[12] |
| Amberlyst 15 | Suspension in MeOH or DCM, RT | 2 - 24 hours | Mild conditions, easy work-up via filtration.[4] | Slower reaction times, catalyst may need activation. |
| Thermolysis | High-boiling solvent (e.g., Toluene, TFE), 150-240°C | 0.5 - 2 hours | Reagent-free, avoids acidic conditions.[4][7] | Requires high temperatures, potential for thermal degradation of the substrate.[7] |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA with a Scavenger
-
Preparation: Dissolve the this compound (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Scavenger Addition: Add triethylsilane (TES) (5.0 eq) to the solution and stir for 5 minutes.
-
Deprotection: Cool the mixture to 0°C using an ice bath. Add trifluoroacetic acid (TFA) (10.0 eq, or a 1:1 volume ratio with DCM) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove excess TFA. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and yield the free amine. Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Protocol 2: Mild Boc Deprotection using Oxalyl Chloride in Methanol
-
Preparation: Dissolve the this compound (1.0 eq) in anhydrous methanol (MeOH) to a concentration of approximately 0.2 M under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Reagent Addition: Cool the solution to 0°C. Slowly add oxalyl chloride (3.0 eq) to the stirred solution.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS.[6]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts. The product is typically obtained as the hydrochloride salt.
-
Neutralization (Optional): To obtain the free amine, dissolve the crude salt in a minimal amount of water and basify with a solid or saturated aqueous base (e.g., NaHCO₃). Extract the free amine with an appropriate organic solvent (e.g., DCM or ethyl acetate). Dry, filter, and concentrate the organic extracts.
-
Purification: Purify the product by flash column chromatography as needed.
Visualizations
Caption: General workflow for Boc deprotection experiments.
Caption: Troubleshooting decision tree for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Side reactions of tert-Butyl (3-hydroxycyclopentyl)carbamate in acidic conditions
Technical Support Center: tert-Butyl (3-hydroxycyclopentyl)carbamate
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the acidic deprotection of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of treating this compound with acid?
A1: The primary purpose is to remove the tert-butoxycarbonyl (Boc) protecting group from the nitrogen atom, yielding 3-aminocyclopentanol. The Boc group is widely used in organic synthesis to temporarily block the reactivity of an amine. Its removal is a common step, referred to as deprotection, which is efficiently achieved under acidic conditions.[1]
Q2: What is the main cause of side reactions during the acidic deprotection of this molecule?
A2: The principal cause of side reactions is the formation of a reactive tert-butyl cation intermediate when the Boc group is cleaved by an acid.[2][3] This carbocation is a strong electrophile and can react with nucleophiles present in the mixture. In the specific case of this compound, the molecule contains a nucleophilic hydroxyl group, which can lead to intramolecular reactions or be targeted by the acid catalyst.
Q3: What are the most likely side products when deprotecting this compound under acidic conditions?
A3: The two most anticipated side products are:
-
Cyclopentene derivatives: Formed via acid-catalyzed dehydration (elimination) of the hydroxyl group. This results in the formation of a double bond within the cyclopentane ring.
-
tert-Butylated products: The reactive tert-butyl cation can alkylate the starting material or the product, although this is generally less common than dehydration unless other strong nucleophiles are present.
Q4: How can I minimize the formation of the cyclopentene side product?
A4: To minimize dehydration, it is crucial to use the mildest acidic conditions possible that still effectively remove the Boc group. This includes using a lower concentration of acid, running the reaction at a lower temperature (e.g., 0 °C), and minimizing the reaction time.[4] Monitoring the reaction closely by TLC or LC-MS is essential to stop it as soon as the starting material is consumed.
Q5: Are there specific acids that are better suited for this deprotection to avoid side reactions?
A5: Yes, the choice of acid is critical. While strong acids like trifluoroacetic acid (TFA) are very effective for Boc removal, they are also harsh and can promote dehydration.[1] A milder and often preferred alternative is a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or methanol.[5] Using stoichiometric amounts of a milder acid like p-toluenesulfonic acid (pTSA) can also be a good strategy.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid strength or concentration.[7] 2. Reaction time is too short or temperature is too low.[7] 3. Steric hindrance around the Boc group.[7] | 1. Increase the acid concentration or switch to a stronger acid (e.g., from 20% to 50% TFA).[4] 2. Extend the reaction time and monitor progress by TLC/LC-MS.[4] Consider a slight increase in temperature if milder conditions fail. |
| Significant formation of cyclopentene byproduct | 1. Acid concentration is too high. 2. Reaction temperature is too high or reaction time is too long. 3. Use of a strong, dehydrating acid (e.g., concentrated H₂SO₄). | 1. Reduce the acid concentration. 2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature).[8] 3. Switch to a milder acid system, such as 4M HCl in dioxane.[5] |
| Observation of unexpected peaks in LC-MS (Mass +56 Da) | 1. Formation of tert-butylated byproducts.[4] 2. This occurs when the tert-butyl cation reacts with a nucleophile. | 1. This is less likely for this specific substrate unless other nucleophiles are present. If observed, consider adding a scavenger like triisopropylsilane (TIS) to trap the carbocation.[3] |
Quantitative Data Summary
The choice of acidic reagent significantly impacts the efficiency of Boc deprotection and the potential for side reactions. The following table provides a comparison of common deprotection conditions.
| Acidic Reagent | Typical Conditions | Reaction Time | Typical Yield | Notes |
| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM)[1] | 30 min - 2 hr[2] | >95% | Highly effective but can be harsh, increasing the risk of dehydration.[1] |
| Hydrogen Chloride (HCl) | 4M in 1,4-Dioxane[5] | 30 min - 4 hr[5][8] | >98% | A milder alternative to TFA, often resulting in the product as a stable HCl salt.[8] |
| p-Toluenesulfonic Acid (pTSA) | Stoichiometric amounts in Acetonitrile/Methanol[3] | Variable | High | Can be used under milder conditions, potentially reducing side reactions.[3] |
| Aqueous Phosphoric Acid | 85% in THF | High temperature | Variable | Effective but high temperatures may promote side reactions.[2] |
Experimental Protocols
Protocol 1: General Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve the this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to reach a final concentration of 25-50% (v/v).[2]
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).[2]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[4]
-
Neutralization (Optional): To obtain the free amine, dissolve the resulting TFA salt in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.[3] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
Protocol 2: Milder Boc Deprotection using HCl in Dioxane
-
Dissolution: Dissolve the this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or DCM.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) to the substrate solution, maintaining the temperature at 0 °C.[4]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring for completion by TLC or LC-MS.[8]
-
Product Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Add cold diethyl ether to precipitate the product as its hydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[8]
Reaction and Logic Diagrams
Caption: Main deprotection pathway and potential side reactions.
Caption: Troubleshooting workflow for Boc deprotection experiments.
References
Technical Support Center: Optimization of Reaction Yield for tert-Butyl (3-hydroxycyclopentyl)carbamate Coupling Reactions
This guide provides troubleshooting advice and optimized protocols for common coupling reactions involving tert-Butyl (3-hydroxycyclopentyl)carbamate, tailored for researchers, scientists, and drug development professionals.
Scenario 1: O-Alkylation (Etherification) of the Hydroxyl Group
The secondary hydroxyl group on the cyclopentyl ring can be challenging to alkylate due to steric hindrance. This section provides guidance on optimizing etherification reactions, such as the Williamson ether synthesis.
Frequently Asked Questions & Troubleshooting
Q1: My O-alkylation reaction with an alkyl halide is showing low yield and slow conversion. What are the likely causes and how can I improve it?
A1: Low yields in the alkylation of sterically hindered secondary alcohols like this compound are common. Key factors to investigate are:
-
Incomplete Deprotonation: The secondary alcohol is not very acidic. A strong base is required to generate the corresponding alkoxide nucleophile. If using a weaker base like K₂CO₃, the reaction may be very slow or stall.
-
Base and Solvent Mismatch: The choice of base and solvent is critical. For instance, sodium hydride (NaH) is a strong, non-nucleophilic base that works well in anhydrous polar aprotic solvents like DMF or THF.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions, particularly elimination (E2) of the alkyl halide. A careful optimization of the temperature is necessary.
-
Steric Hindrance: The bulky Boc-protecting group and the cyclopentyl ring create a sterically congested environment around the hydroxyl group, which can impede the approach of the electrophile.
Q2: I'm observing the formation of an elimination byproduct from my alkyl halide. How can I minimize this?
A2: Elimination is a common competing reaction, especially with secondary or tertiary alkyl halides. To favor substitution (Sₙ2) over elimination (E2):
-
Use a less hindered, more reactive alkyl halide if possible (e.g., methyl iodide > primary alkyl bromide > secondary alkyl bromide).
-
Employ a non-nucleophilic, yet strong base.
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C and slowly warming to room temperature.
Q3: What are the best practices for setting up the reaction to ensure reproducibility and high yield?
A3:
-
Ensure Anhydrous Conditions: Water will quench the strong base and the alkoxide, halting the reaction. Use oven-dried glassware and anhydrous solvents.
-
Order of Addition: Add the alcohol to a suspension of the base (e.g., NaH) in the anhydrous solvent at a low temperature (e.g., 0 °C). Allow the deprotonation to proceed for 15-30 minutes before adding the alkyl halide dropwise.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product.
Optimization of Reaction Conditions
The following table provides representative data on how different parameters can influence the reaction yield.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Alkyl Halide | Representative Yield (%) | Notes |
| 1 | K₂CO₃ (2.0) | Acetone | 56 (reflux) | 24 | Benzyl Bromide | < 20% | Incomplete conversion due to weak base. |
| 2 | NaH (1.2) | THF | 25 (RT) | 12 | Benzyl Bromide | ~ 75% | Good conversion with a strong base. |
| 3 | NaH (1.2) | DMF | 0 to 25 | 8 | Benzyl Bromide | > 85% | DMF can accelerate Sₙ2 reactions. |
| 4 | NaH (1.2) | THF | 66 (reflux) | 6 | 2-Bromopropane | ~ 40% | Significant elimination byproduct observed. |
| 5 | Ag₂O (1.5) | Toluene | 110 (reflux) | 18 | Benzyl Bromide | ~ 60% | Milder conditions, useful for sensitive substrates. |
General Experimental Protocol: O-Benzylation
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) to a flame-dried round-bottom flask.
-
Solvent Addition: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil. Add anhydrous DMF to the flask.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Stirring: Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC.
-
Quenching: Once the reaction is complete, cool it to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visual Workflow and Troubleshooting
Caption: A typical experimental workflow for O-alkylation.
Caption: A troubleshooting guide for low yield issues.
Scenario 2: N-Acylation (Amide Coupling) after Boc-Deprotection
The Boc (tert-butyloxycarbonyl) group can be removed under acidic conditions to reveal a primary amine, which is a versatile nucleophile for amide bond formation.
Frequently Asked Questions & Troubleshooting
Q1: My Boc-deprotection step is not going to completion. What should I do?
A1: Incomplete deprotection can occur if the acid is not strong enough or if the reaction time is too short.
-
Acid Choice: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the standard method and usually very effective. A 20-50% solution of TFA in DCM at room temperature for 1-2 hours is typical. If this fails, using neat TFA or 4M HCl in dioxane are stronger alternatives.
-
Scavengers: The deprotection generates tert-butyl cations, which can be trapped by nucleophilic residues. While not an issue for this substrate, it's good practice in more complex molecules to add a scavenger like triethylsilane (TES).
Q2: The subsequent amide coupling reaction has a low yield. What are the common pitfalls?
A2: Low yields in amide coupling are often related to the activation of the carboxylic acid, the presence of moisture, or suboptimal stoichiometry.
-
Coupling Reagents: Ensure your coupling reagents (e.g., HATU, HOBt, EDCI) are fresh. These reagents can degrade upon exposure to moisture.
-
Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is essential to neutralize the acid formed during the reaction and to deprotonate the ammonium salt of your amine.[1] Use 2-3 equivalents.
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagents relative to the amine can help drive the reaction to completion.[1]
-
Anhydrous Conditions: As with O-alkylation, water can hydrolyze activated esters and interfere with the reaction.
Q3: How do I purify my final amide product, especially from the coupling reagents?
A3: The byproducts of common coupling reagents (e.g., HOBt, urea from EDCI) are often water-soluble.
-
Aqueous Workup: An acidic wash (e.g., 1M HCl) will remove excess base (DIPEA/TEA). A basic wash (e.g., sat. aq. NaHCO₃) will remove unreacted carboxylic acid and HOBt.
-
Chromatography: If the byproducts are not fully removed by extraction, flash column chromatography is typically effective for final purification.
Optimization of Amide Coupling Conditions
| Entry | Coupling Reagent | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | EDCI / HOBt | DIPEA (2.0) | DMF | 25 (RT) | 12 | > 90% |
| 2 | HATU | DIPEA (2.0) | DMF | 25 (RT) | 4 | > 95% |
| 3 | T3P | Pyridine (3.0) | DCM | 0 to 25 | 6 | ~ 85% |
| 4 | DCC / DMAP | None | DCM | 25 (RT) | 18 | ~ 80% |
General Experimental Protocol: Boc-Deprotection and Amide Coupling
Part A: Boc-Deprotection
-
Dissolution: Dissolve this compound (1.0 eq.) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, 10 eq., e.g., 20% v/v solution in DCM) to the solution at room temperature.
-
Reaction: Stir for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Removal of Acid: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting amine TFA salt is often used directly in the next step.
Part B: Amide Coupling
-
Preparation: To a solution of the carboxylic acid (1.1 eq.) in anhydrous DMF, add the coupling reagent (e.g., HATU, 1.1 eq.).
-
Activation: Stir the mixture for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of the crude amine TFA salt from Part A (1.0 eq.) in DMF, followed by the dropwise addition of DIPEA (3.0 eq.).
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
Visual Workflow and Troubleshooting
Caption: Workflow for Boc-deprotection and amide coupling.
Caption: A troubleshooting guide for amide coupling issues.
References
Technical Support Center: Purification of tert-Butyl (3-hydroxycyclopentyl)carbamate Derivatives
Welcome to the technical support center for the purification of tert-Butyl (3-hydroxycyclopentyl)carbamate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The primary methods for purifying this compound derivatives are flash column chromatography on silica gel, recrystallization, and High-Performance Liquid Chromatography (HPLC), particularly for separating stereoisomers.[1][2][3][4] The choice of method depends on the specific impurities, the scale of the purification, and the required final purity.
Q2: How can I effectively separate the cis and trans diastereomers of this compound?
A2: Separation of cis and trans diastereomers can be challenging due to their similar polarities.[1][5] Flash column chromatography is often the first approach.[1][4] Success relies on careful optimization of the mobile phase, often requiring a shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane).[4][5] In some cases, derivatization of the hydroxyl group to form esters or ethers can increase the polarity difference, facilitating separation.[1]
Q3: My Boc-protected amine is degrading during purification. What could be the cause?
A3: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[6][7] Exposure to strong acids during workup or chromatography can lead to premature deprotection. Carbamates can also be susceptible to hydrolysis, especially under basic conditions.[6] It is crucial to maintain a neutral or slightly acidic pH during aqueous extractions and to use neutral solvent systems for chromatography whenever possible.
Q4: How can I remove the di-Boc protected byproduct?
A4: The di-Boc protected byproduct, where a second Boc group has been added to the hydroxylamine, is significantly less polar than the desired mono-Boc product. This difference in polarity allows for effective separation by flash column chromatography. Using a mobile phase of appropriate polarity will cause the di-Boc byproduct to elute much earlier than the desired product.
Q5: Is it possible to purify my compound without using column chromatography?
A5: If the synthesis is very clean and results in a crystalline solid, recrystallization can be an effective purification method.[8][9] This technique is particularly useful for removing minor impurities. The choice of solvent is critical and typically involves a solvent in which the compound is soluble at high temperatures but poorly soluble at room temperature. For some carbamates, crystallization can be induced from a suitable solvent system like ethyl acetate/hexane or ethanol/water.[8]
Troubleshooting Guides
Flash Chromatography
Issue: Poor or no separation of diastereomers.
| Possible Cause | Troubleshooting Steps |
| Mobile phase is too polar or not selective enough. | Optimize the mobile phase by screening different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol, toluene/acetone).[2][5] Try using a very shallow gradient to improve resolution.[4] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight. |
| Poorly packed column. | Ensure the silica gel is packed uniformly to avoid channeling. A well-packed column is crucial for good separation.[1] |
| Diastereomers have very similar polarity. | Consider derivatizing the hydroxyl group to increase the polarity difference between the diastereomers before chromatography.[1] |
Issue: Product is streaking or tailing on the TLC plate and column.
| Possible Cause | Troubleshooting Steps |
| Strong interaction with acidic silica gel. | Add a small amount of a basic modifier like triethylamine (~0.5-1%) to the mobile phase to improve the peak shape. |
| Compound is not fully dissolved in the mobile phase. | Ensure the compound is completely dissolved before loading onto the column. Dry loading the sample onto a small amount of silica gel can also help.[4] |
Recrystallization
Issue: The compound "oils out" instead of crystallizing.
| Possible Cause | Troubleshooting Steps |
| Solution is too concentrated or cooling is too rapid. | Add a small amount of the "good" solvent to redissolve the oil, then allow the solution to cool more slowly. Seeding with a small crystal of the pure compound can also induce crystallization.[8] |
| Impurities are inhibiting crystallization. | Try to purify the crude material partially by a quick filtration through a small plug of silica gel before attempting recrystallization. |
| Inappropriate solvent system. | Experiment with different solvent pairs. The ideal "good" solvent will dissolve the compound completely when hot, and the "poor" solvent will cause it to precipitate upon cooling.[8] |
Issue: No crystals form upon cooling.
| Possible Cause | Troubleshooting Steps |
| Solution is too dilute. | Concentrate the solution by evaporating some of the solvent and then try cooling again.[8] |
| Supersaturation has not been reached. | Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Cooling the solution in an ice bath or refrigerator can also help. |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Diastereomer Separation
This protocol provides a general procedure for the separation of cis and trans diastereomers of this compound.
1. Sample Preparation:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and evaporating the solvent under reduced pressure.
2. Column Packing:
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow it to pack under gentle pressure.
3. Elution:
-
Load the sample onto the top of the column.
-
Begin elution with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase (e.g., increase to 30-50% ethyl acetate over several column volumes). A shallow gradient is often key to separating closely eluting diastereomers.[4]
4. Fraction Collection and Analysis:
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate or p-anisaldehyde) as the compounds are not UV-active.
-
Combine the fractions containing the pure diastereomers.
Protocol 2: Recrystallization
This protocol outlines a general procedure for the purification of a solid this compound derivative.
1. Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
A good solvent system will have the compound be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems include ethyl acetate/hexanes and ethanol/water.[8]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent to dissolve the solid completely.
3. Crystallization:
-
If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting guide for the separation of diastereomers by flash chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. benchchem.com [benchchem.com]
- 9. mt.com [mt.com]
Preventing epimerization during reactions with tert-Butyl (3-hydroxycyclopentyl)carbamate
Technical Support Center: tert-Butyl (3-hydroxycyclopentyl)carbamate
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot challenges related to epimerization during chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern with this compound?
A1: Epimerization is a chemical process where the configuration of only one of several chiral centers in a molecule is inverted.[1] For this compound, which has two stereocenters, epimerization at either the C1 (bearing the -NHBoc group) or C3 (bearing the -OH group) will result in the formation of a diastereomer. This is a significant concern in pharmaceutical development, as different stereoisomers can have vastly different biological activities. The formation of an undesired diastereomer complicates purification and reduces the yield of the target compound.
Q2: Which reaction conditions are most likely to cause epimerization?
A2: Epimerization is often promoted by conditions that allow for the formation of a transient, planar intermediate (like an enolate or carbocation) or through a reversible reaction pathway. Key factors include:
-
Strong Bases: Strong bases can deprotonate the hydroxyl group or the N-H of the carbamate. More critically, if a reaction targets a proton on a stereocenter (alpha to a carbonyl, for instance), epimerization is highly likely.[1][2]
-
High Temperatures: Increased thermal energy can overcome the activation barrier for epimerization, especially in the presence of acidic or basic catalysts.
-
Strongly Acidic Conditions: While the Boc group is acid-labile, certain acidic conditions can promote epimerization, particularly if protonation facilitates a ring-opening/closing mechanism or carbocation formation.[3][4]
-
Certain Oxidation Reagents: Some oxidation reactions, especially those under harsh conditions, can lead to epimerization at a carbon adjacent to the newly formed carbonyl group.[5]
Q3: How can I detect and quantify the extent of epimerization?
A3: Detecting and quantifying a mixture of diastereomers is crucial for troubleshooting. Common analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can often distinguish between diastereomers. Unique peaks for each isomer can be integrated to determine the diastereomeric ratio (d.r.).[6]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC or even standard reverse-phase HPLC can often separate diastereomers, allowing for quantification by peak area.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is powerful for separating and identifying isomers, especially in complex mixtures.[7][8][9][10]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving epimerization issues.
Problem: My reaction produced a mixture of diastereomers. How do I solve this?
Follow these steps to troubleshoot the source of epimerization and identify a solution.
Caption: Troubleshooting workflow for epimerization.
Data Presentation: Reaction Condition Comparison
The choice of reagents and conditions is critical. The tables below summarize conditions that can help minimize epimerization during common transformations.
Table 1: Oxidation of Secondary Hydroxyl Group
| Oxidizing Agent | Typical Conditions | Epimerization Risk | Comments |
| Chromic Acid (Jones) | Acetone, H₂SO₄, 0°C to RT | High | Harsh acidic conditions can promote epimerization.[11][12] |
| PCC / PDC | CH₂Cl₂, RT | Moderate | Milder than Jones, but can still lead to side reactions.[11][13] |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78°C | Low | Performed at very low temperatures, minimizing epimerization.[11] |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, RT | Very Low | Neutral pH, room temperature, and high chemoselectivity make it ideal for sensitive substrates.[14][15][16][17] |
Table 2: Base-Mediated O-Alkylation
| Base | Solvent | Temperature (°C) | Epimerization Risk | Comments |
| Sodium Hydride (NaH) | THF / DMF | 0 to 60 | High | Strong, non-selective base. Higher temperatures significantly increase risk. |
| Potassium Carbonate (K₂CO₃) | Acetone / MeCN | 25 to 80 | Low to Moderate | Milder base, generally safer for stereocenters. Risk increases with temperature. |
| Cesium Carbonate (Cs₂CO₃) | MeCN / DMF | 25 | Low | Often provides higher yields and selectivity with less epimerization than other bases. |
| DBU / DBUH⁺ | CH₂Cl₂ | 0 to 25 | Low | Non-nucleophilic base, useful for reactions where other strong bases cause issues. |
Key Experimental Protocols
Here are detailed protocols for key reactions, optimized to preserve stereochemical integrity.
Protocol 1: Oxidation using Dess-Martin Periodinane (DMP)
This protocol describes the mild oxidation of the hydroxyl group to a ketone, which is well-suited for sensitive substrates prone to epimerization.[16][17][18][19]
Workflow Diagram:
Caption: Workflow for DMP Oxidation.
Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
To this solution, add Dess-Martin Periodinane (1.1 - 1.5 eq) in one portion at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture vigorously. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, dilute the mixture with DCM and quench by adding a 1:1 saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).
-
Stir the biphasic mixture until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ketone.
Protocol 2: Stereochemical Inversion via Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for inverting the stereochemistry of a secondary alcohol with high fidelity.[20][21][22][23]
Methodology:
-
Dissolve this compound (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and a suitable acidic nucleophile (e.g., p-nitrobenzoic acid, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.[24]
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography to separate the inverted ester product from triphenylphosphine oxide and other byproducts.
-
The resulting ester can then be hydrolyzed under standard basic conditions (e.g., LiOH in THF/H₂O) to yield the alcohol with inverted stereochemistry.
References
- 1. youtube.com [youtube.com]
- 2. Epimerization Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. Site-selective oxidation, amination and epimerization reactions of complex polyols enabled by transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous and Rapid Detection of Multiple Epimers and Isomers of Aspartyl Residues in Lens Proteins Using an LC-MS-MRM Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of amino acid epimerization and isomerization in crystallin proteins by tandem LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. studymind.co.uk [studymind.co.uk]
- 14. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 15. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 16. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 17. Dess-Martin Oxidation [organic-chemistry.org]
- 18. orgsyn.org [orgsyn.org]
- 19. youtube.com [youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Mitsunobu Reaction [organic-chemistry.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 24. Organic Syntheses Procedure [orgsyn.org]
Overcoming solubility issues with tert-Butyl (3-hydroxycyclopentyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with tert-Butyl (3-hydroxycyclopentyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative solubility data for this compound is not extensively published, its chemical structure—containing a polar hydroxyl group, a moderately polar carbamate linkage, and a nonpolar tert-butyl group—suggests it is a molecule with intermediate polarity. Therefore, it is expected to be most soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is expected to be low to moderate, and it is likely poorly soluble in nonpolar solvents like hexanes.
Q2: I am observing that this compound is not dissolving in my chosen solvent. What should I do?
A2: If you are encountering solubility issues, we recommend a systematic approach to identify a suitable solvent system. The first step is to perform a qualitative solubility assessment in a range of common laboratory solvents. This will help you identify the best solvent for your specific application. Refer to the "Experimental Protocol: Qualitative Solubility Assessment" section for a detailed procedure. If a single solvent is not sufficient, you may need to explore the use of co-solvents or other enhancement techniques.
Q3: My compound has precipitated out of an aqueous buffer solution. How can I resolve this?
A3: Precipitation in an aqueous buffer is a common challenge with compounds that have limited water solubility.[1] Here are several strategies you can employ:
-
Co-solvents: The most common approach is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO or ethanol, to create a concentrated stock solution. This stock solution can then be added dropwise to your aqueous buffer with vigorous stirring. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., below 1% for many cell-based assays).[1]
-
pH Adjustment: The solubility of compounds can be influenced by pH. While this compound does not have strongly acidic or basic groups, slight adjustments in pH may alter its solubility to some extent.[1]
-
Gentle Heating and Sonication: In some instances, gentle warming (e.g., to 37°C) or sonication can help to dissolve the compound.[1] However, you should first confirm the thermal stability of your compound.
Q4: Can I use techniques like particle size reduction to improve the dissolution rate?
A4: Yes, techniques that increase the surface area of the solid, such as particle size reduction (micronization), can lead to a faster dissolution rate.[1][2] This does not increase the equilibrium solubility but can be beneficial in situations where the rate of dissolution is the limiting factor. Other advanced techniques for solubility enhancement include the preparation of solid dispersions and nanosuspensions.[3][4]
Troubleshooting Guides
Guide 1: Systematic Approach to Solvent Selection
If you are unsure which solvent to use, the following workflow can guide your decision-making process.
Experimental Protocols
Protocol 1: Qualitative and Quantitative Solubility Assessment
This protocol outlines a method to determine the approximate solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (see Table 1)
-
Small glass vials (e.g., 1.5 mL) with caps
-
Vortex mixer
-
Analytical balance
-
Pipettes
Procedure:
-
Preparation: Weigh out a small, known amount of this compound (e.g., 2-5 mg) and place it into a vial.
-
Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 100 µL) to the vial.
-
Mixing: Cap the vial and vortex for 30-60 seconds.
-
Observation: Observe if the solid has completely dissolved.
-
Incremental Solvent Addition: If the solid has not dissolved, add another measured volume of the solvent (e.g., 100 µL) and repeat the mixing and observation steps.
-
Determination of Solubility: Continue adding the solvent incrementally until the solid is fully dissolved. The approximate solubility can be calculated based on the total volume of solvent used. For a more accurate quantitative analysis, a saturated solution can be prepared, equilibrated (typically for 24-48 hours), and the concentration of the supernatant can be determined using a validated analytical method like HPLC.[1]
Data Presentation:
The following table provides a template for recording your experimental solubility data. Expected solubility characteristics are provided as a general guide.
| Solvent | Chemical Formula | Polarity Index | Expected Solubility | Experimental Solubility at 25°C (mg/mL) | Notes |
| Methanol | CH₃OH | 5.1 | High | To be determined | A good starting point for polar compounds. |
| Ethanol | C₂H₅OH | 4.3 | High | To be determined | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | High | To be determined | A good solvent for creating concentrated stock solutions. |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Moderate to High | To be determined | |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | Moderate | To be determined | |
| Water | H₂O | 10.2 | Low to Moderate | To be determined | Solubility may be limited. |
| Hexanes | C₆H₁₄ | 0.1 | Low | To be determined | Expected to be a poor solvent. |
Table 1. Template for Recording Solubility Data of this compound.
Protocol 2: Preparation of a Solution Using a Co-Solvent System for Aqueous Applications
This protocol describes how to prepare a solution of this compound in an aqueous buffer using a co-solvent.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[1]
-
Ensure Complete Dissolution: Vortex the stock solution until the compound is fully dissolved.
-
Dilution into Aqueous Buffer: Add the stock solution dropwise to your aqueous buffer while vigorously stirring. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final Concentration of Co-solvent: It is critical to keep the final concentration of the organic co-solvent as low as possible to avoid any adverse effects in your downstream experiments. For many cell-based assays, a final DMSO concentration of less than 1% (v/v) is recommended.
-
Observation: After adding the stock solution, visually inspect the final solution for any signs of precipitation. If the solution remains clear, it is ready for use. If precipitation occurs, you may need to lower the final concentration of the compound or slightly increase the percentage of the co-solvent, if your experimental design permits.
References
Byproduct formation in the synthesis of tert-Butyl (3-hydroxycyclopentyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl (3-hydroxycyclopentyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the protection of the amino group of 3-aminocyclopentanol using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride.[1]
Q2: What are the potential byproducts in this synthesis?
The primary byproducts of concern are the result of over-reaction or reaction at the hydroxyl group of the starting material. These include:
-
N,N-di-Boc-(3-hydroxycyclopentyl)amine: Formed when the primary amine reacts with two equivalents of (Boc)₂O.
-
tert-Butyl (3-(tert-butoxycarbonyloxy)cyclopentyl)carbamate: Results from the reaction of the hydroxyl group with (Boc)₂O, leading to a carbonate byproduct.
-
N,O-bis(tert-butoxycarbonyl)-3-aminocyclopentanol: Occurs when both the amino and hydroxyl groups react with (Boc)₂O.
Some studies suggest that catalyst-free N-tert-butyloxycarbonylation of amino alcohols in water can proceed chemoselectively, minimizing the formation of such byproducts.[2]
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The product, this compound, will have a different Rf value compared to the starting material, 3-aminocyclopentanol. Staining the TLC plate with ninhydrin is a useful technique as it reacts with the primary amine of the starting material to produce a distinct color, which will be absent for the fully protected product.
Q4: What are the standard conditions for the deprotection of the Boc group?
The Boc group is typically removed under acidic conditions. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent such as methanol or dioxane.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of byproducts. - Suboptimal reaction conditions (temperature, solvent, base). | - Monitor the reaction closely by TLC to ensure completion. - Optimize reaction conditions to favor N-protection (see below). - Adjust the stoichiometry of reagents. |
| Formation of N,N-di-Boc byproduct | - Excess (Boc)₂O. - Prolonged reaction time. - Use of a strong base that enhances the nucleophilicity of the initially formed carbamate. | - Use a controlled amount of (Boc)₂O (typically 1.0-1.2 equivalents). - Monitor the reaction and stop it once the starting material is consumed. - Consider using a milder base or catalyst-free conditions in an aqueous solvent system.[2] |
| Formation of O-Boc or N,O-bis-Boc byproducts | - The hydroxyl group is competing with the amine for reaction with (Boc)₂O. This is more likely under certain catalytic conditions (e.g., with some Lewis acids). | - Perform the reaction under conditions that favor chemoselective N-protection. Catalyst-free reactions in water have been shown to be effective for amino alcohols.[2] - Avoid strong Lewis acid catalysts that can promote O-acylation. |
| Difficulty in Purifying the Product | - Presence of polar byproducts or unreacted starting material. - Similar polarities of the product and impurities. | - Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the product from impurities. - An acidic workup can help remove any unreacted amine starting material. |
Experimental Protocols
Recommended Protocol for the Synthesis of this compound
This protocol is a general guideline based on standard procedures for the Boc protection of amino alcohols.[1]
Materials:
-
3-Aminocyclopentanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of water and an organic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-aminocyclopentanol (1.0 eq.) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (1.1-1.5 eq.).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.2 eq.) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, quench the reaction by adding water.
-
If an organic solvent was used, wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: General experimental workflow for the synthesis.
Caption: Potential byproduct formation pathways.
References
Technical Support Center: Stereoselective Reactions of tert-Butyl (3-hydroxycyclopentyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl (3-hydroxycyclopentyl)carbamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high stereoselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common stereoisomers of this compound and how can I distinguish them?
A1: this compound has two stereocenters, leading to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The (1R,3R) and (1S,3S) isomers are a pair of enantiomers, as are the (1R,3S) and (1S,3R) isomers. Diastereomeric relationships exist between any cis and trans isomer. These isomers can be distinguished using chiral chromatography (HPLC or SFC) or by derivatization with a chiral agent followed by NMR analysis.
Q2: I am performing a reaction with racemic this compound and need a single enantiomer. What are my options?
A2: You have two primary options:
-
Chiral Resolution: You can separate the enantiomers of the final product using chiral chromatography. Alternatively, you can perform a resolution of the racemic starting material. A highly effective method for this is Enzymatic Kinetic Resolution (EKR).
-
Stereoselective Synthesis: Start with a chiral precursor to synthesize the desired enantiomer of this compound.
Q3: How can I invert the stereochemistry at the hydroxyl group of my this compound?
A3: The Mitsunobu reaction is a well-established method for inverting the stereochemistry of a secondary alcohol.[1] This reaction proceeds via an SN2 mechanism, leading to a clean inversion of configuration at the carbon bearing the hydroxyl group.[1]
Q4: Can the Boc protecting group influence the stereochemical outcome of my reaction?
A4: Yes, the bulky tert-butoxycarbonyl (Boc) protecting group can exert significant steric hindrance, which can influence the facial selectivity of reagents approaching the cyclopentyl ring. This can be exploited to favor the formation of one diastereomer over another in reactions such as additions to a carbonyl group or epoxidations if a double bond is present.
Troubleshooting Guides
Poor Enantioselectivity in Enzymatic Kinetic Resolution (EKR)
Problem: Low enantiomeric excess (ee) when attempting to resolve racemic this compound using a lipase-catalyzed acylation.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Suboptimal Enzyme Choice | Screen a panel of lipases. Candida antarctica lipase B (CAL-B) is often effective for carbamate resolutions. |
| Incorrect Acyl Donor | Vinyl acetate is a common and effective acyl donor. Experiment with other activated esters like isopropenyl acetate. |
| Inappropriate Solvent | The solvent can significantly impact enzyme activity and selectivity. Screen a range of non-polar organic solvents such as hexane, heptane, or toluene. MTBE can also be a good choice. |
| Suboptimal Temperature | Enzyme activity is temperature-dependent. Perform the reaction at various temperatures (e.g., 25°C, 35°C, 45°C) to find the optimum for both rate and selectivity. |
| Incorrect Reaction Time | Monitor the reaction over time. EKR is a kinetic process, and stopping the reaction at approximately 50% conversion is crucial for achieving high ee of both the unreacted alcohol and the acylated product. |
Low Diastereoselectivity in Reactions at the Hydroxyl Group
Problem: A reaction, such as an esterification or etherification, on the hydroxyl group of a single enantiomer of this compound results in a mixture of diastereomers.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Reaction Mechanism with Low Stereocontrol | If the reaction proceeds through a carbocation intermediate (SN1-type), loss of stereochemical information is likely. Switch to a reaction that proceeds with a defined stereochemical outcome, like the Mitsunobu reaction for inversion (SN2). |
| Steric Hindrance from the Boc Group | The bulky Boc group may direct incoming reagents to the opposite face of the cyclopentyl ring. Consider using a smaller protecting group on the nitrogen if this is not the desired outcome. |
| Reagent Choice | For acylations, using a more sterically demanding acylating agent in the presence of a bulky base might enhance diastereoselectivity. |
| Solvent Effects | The polarity of the solvent can influence the transition state of the reaction. Screen a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., THF, DCM). |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-tert-Butyl (3-hydroxycyclopentyl)carbamate
This protocol is adapted from established procedures for the kinetic resolution of similar carbamates.
-
Preparation: To a solution of racemic this compound (1.0 equiv.) in anhydrous toluene (0.1 M), add vinyl acetate (1.5 equiv.).
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (CAL-B) (e.g., Novozym 435) to the reaction mixture (typically 10-20% by weight relative to the substrate).
-
Reaction: Stir the suspension at 35°C.
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC. The goal is to stop the reaction at approximately 50% conversion to obtain high ee for both the remaining alcohol and the newly formed acetate.
-
Workup: Once 50% conversion is reached, filter off the enzyme and wash it with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Separate the unreacted alcohol from the acetylated product by column chromatography.
Protocol 2: Stereochemical Inversion via Mitsunobu Reaction
This protocol provides a general method for inverting the stereocenter of the hydroxyl group.
-
Preparation: Dissolve the starting enantiomer of this compound (1.0 equiv.), triphenylphosphine (PPh₃, 1.5 equiv.), and a suitable nucleophile (e.g., p-nitrobenzoic acid, 1.5 equiv.) in anhydrous THF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) in THF to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the ester.
-
Deprotection: The resulting ester can then be hydrolyzed (e.g., with NaOH or K₂CO₃ in methanol/water) to yield the alcohol with inverted stereochemistry.
Visualizations
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Mitsunobu Reaction Pathway.
References
Use of scavengers in tert-Butyl (3-hydroxycyclopentyl)carbamate deprotection to avoid t-butyl cation side reactions
Technical Support Center: tert-Butyl Carbamate (Boc) Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions during the acid-catalyzed deprotection of tert-butyl carbamates, such as tert-Butyl (3-hydroxycyclopentyl)carbamate. The primary focus is on the use of scavengers to prevent unwanted alkylation by the reactive tert-butyl cation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during the deprotection of this compound?
A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation (t-butyl cation) intermediate. During deprotection with a strong acid like trifluoroacetic acid (TFA), the Boc group is cleaved, releasing this carbocation.[1][2] The t-butyl cation is a potent electrophile and can react with any nucleophilic sites on your target molecule, leading to undesired byproducts.[1][3]
Q2: My LC-MS analysis shows a mass addition of +56 Da after deprotection. What does this indicate?
A2: An unexpected mass shift of +56 Da is a classic sign of tert-butylation, where the t-butyl cation has alkylated your product.[1] In the case of this compound, the hydroxyl group (-OH) is a potential site for this side reaction, forming a t-butyl ether. Other nucleophilic functional groups are also highly susceptible.
Q3: What are scavengers and how do they prevent these side reactions?
A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive t-butyl cation. They are typically nucleophiles that are either more reactive or present in a much higher concentration than the sensitive sites on your substrate.[1][3] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[1][4]
Q4: How do I choose the right scavenger for my experiment?
A4: The choice of scavenger depends on the specific functional groups present in your molecule. For a molecule like this compound, the primary concern is alkylation of the hydroxyl group. However, in more complex molecules, especially peptides, other residues are at risk.
-
For general purposes and hydroxyl groups: Trialkylsilanes like triisopropylsilane (TIS) or triethylsilane (TES) are highly effective carbocation scavengers.[1][5] Water can also act as a scavenger.[6]
-
For Tryptophan-containing molecules: The indole ring is highly susceptible to tert-butylation.[7][1] TIS, TES, anisole, or 1,2-ethanedithiol (EDT) are recommended.[1]
-
For Methionine or Cysteine-containing molecules: The sulfur atoms in these residues are strong nucleophiles. Thioanisole, dimethyl sulfide (DMS), and EDT are effective at preventing S-alkylation.
Q5: Can the deprotection reaction be incomplete? What are the signs?
A5: Yes, incomplete deprotection can occur. This may be due to insufficient acid concentration, short reaction times, low temperatures, or steric hindrance around the Boc group.[7][1] Signs of incomplete deprotection include the presence of the starting material in your analytical data (e.g., TLC, LC-MS) and a low yield of the desired product.[8]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift. [1] | Alkylation of the product by the t-butyl cation.[7][1] | Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. TIS, TES, or anisole are good starting points. |
| Low yield of the deprotected product. | 1. Incomplete reaction.[8] 2. Product decomposition. 3. Product loss during work-up. | 1. Increase reaction time or use a stronger acid system (e.g., 4M HCl in dioxane), ensuring an effective scavenger cocktail is present.[8] 2. Ensure reaction conditions are compatible with all functional groups. 3. Optimize the work-up procedure. For water-soluble products, consider alternatives to extraction.[8] |
| Starting material remains after the reaction. | Insufficient acid, time, or temperature; or steric hindrance.[7][1] | Increase the concentration of acid, prolong the reaction time, or gently warm the mixture. Note that more forcing conditions increase the risk of side reactions, making scavengers essential.[7][1] |
Data Presentation: Scavenger Selection and Efficiency
The following table summarizes common scavengers used to trap t-butyl cations during Boc deprotection. The choice often depends on the specific nucleophilic groups present in the substrate.
| Scavenger | Targeted Residue(s)/Group(s) | Typical "Cocktail" Composition (v/v/v) | Notes |
| Triisopropylsilane (TIS) | General carbocations, Tryptophan, Tyrosine | TFA/TIS/H₂O (95:2.5:2.5)[9] | Highly effective and widely used. Reduces carbocations to isobutane.[10] |
| Triethylsilane (TES) | General carbocations, Tryptophan | TFA/TES/DCM (various ratios) | Very effective; can increase yields and decrease reaction times.[5] May reduce the indole ring of tryptophan.[11] |
| Anisole / Thioanisole | Tyrosine, Tryptophan, Methionine, Cysteine | TFA/Thioanisole/EDT (e.g., Reagent K) | Phenolic compounds act as decoys. Thioanisole is particularly effective for sulfur-containing residues. |
| 1,2-Ethanedithiol (EDT) | Tryptophan, Cysteine | TFA/TIS/EDT/H₂O (various ratios) | A strong nucleophile, very effective for protecting thiols.[1] Can prevent acid-catalyzed oxidation of tryptophan.[1] |
| Water (H₂O) | General carbocations | TFA/TIS/H₂O (95:2.5:2.5)[9] | An effective and simple scavenger for t-butyl cations.[6] |
| Dimethyl Sulfide (DMS) | Methionine, Cysteine | TFA/TIS/H₂O/DMS (90:2.5:2.5:5)[12] | Effective in preventing S-alkylation and can help reduce methionine sulfoxide. |
Experimental Protocols
Protocol 1: General Deprotection of this compound (Without Scavenger)
-
Preparation: Dissolve the Boc-protected compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the solution.[13]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress by an appropriate analytical method (e.g., TLC or LC-MS).[8]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product can then be purified by chromatography or crystallization.
Protocol 2: Improved Deprotection of this compound (With Scavenger)
-
Preparation: Dissolve the Boc-protected compound (1 equivalent) in dichloromethane (DCM).
-
Scavenger Addition: Add triisopropylsilane (TIS) (2.5% v/v) and water (2.5% v/v) to the solution.
-
Deprotection: Add trifluoroacetic acid (TFA) (95% v/v) to the reaction mixture. A common and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[1][9]
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[13]
-
Work-up: Upon completion, remove the solvent and excess reagents under reduced pressure. The crude product can be precipitated and washed with cold diethyl ether or purified via chromatography.[13]
Visualizations
Caption: Boc deprotection pathway and competing side reaction.
Caption: Mechanism of t-butyl cation trapping by a scavenger.
Caption: Troubleshooting workflow for Boc deprotection experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Monitoring the progress of reactions with tert-Butyl (3-hydroxycyclopentyl)carbamate by TLC/LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving tert-Butyl (3-hydroxycyclopentyl)carbamate using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the TLC and LC-MS analysis of reactions with this compound.
TLC Analysis
Question: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
Answer: Streaking on a TLC plate can be caused by several factors. Here are the most common reasons and their solutions:
-
Sample Overload: Applying too much sample to the TLC plate is a frequent cause of streaking.[1][2][3][4]
-
Inappropriate Solvent System: The polarity of your mobile phase might not be suitable for your compound.[2]
-
Solution: Adjust the polarity of your solvent system. If your compound is highly polar and streaking, you might need to use a more polar mobile phase. For compounds that are acidic or basic, adding a small amount of acid (like acetic acid) or base (like triethylamine) to the mobile phase can improve spot shape.[1]
-
-
Compound Instability: The compound may be degrading on the silica gel plate, which can be slightly acidic.[5][6]
-
Solution: To neutralize the silica gel, you can add a small percentage of a base like triethylamine (0.1-1%) to your eluent.[6]
-
Question: I don't see any spots on my TLC plate after development. What should I do?
Answer: The absence of visible spots can be due to a few reasons:
-
Insufficient Concentration: Your sample may be too dilute to be detected.[1][2]
-
Non-UV Active Compound: Your compound may not absorb UV light.
-
Sample Volatility: The compound may have evaporated from the plate.
-
Solution: If your compound is highly volatile, TLC may not be the best monitoring method. Consider using LC-MS or GC-MS.
-
Question: The Rf values of my starting material and product are too close. How can I improve the separation?
Answer: Poor separation can be addressed by:
-
Changing the Solvent System: Experiment with different solvent systems of varying polarities. A common starting point for Boc-protected amino alcohols is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.
-
Using a Different Stationary Phase: If changing the mobile phase doesn't work, consider using a different type of TLC plate, such as a reverse-phase C18 plate.[1]
-
Two-Dimensional TLC: Run the TLC in one solvent system, then rotate the plate 90 degrees and run it in a second, different solvent system.[5]
LC-MS Analysis
Question: I am seeing high background noise in my LC-MS chromatogram. What are the potential sources and solutions?
Answer: High background noise can obscure your peaks of interest. Here are common causes and how to address them:
-
Contaminated Solvents or Additives: Impurities in your mobile phase can lead to high background.
-
Solution: Always use high-purity, LC-MS grade solvents and additives.[9] Filter all mobile phases before use.
-
-
System Contamination: The LC-MS system itself can be a source of contamination.
-
Solution: Regularly flush the system with a strong solvent, like isopropanol, to remove contaminants. Ensure all tubing and fittings are clean.[10]
-
-
Sample Matrix Effects: Components in your reaction mixture other than your analyte can interfere with ionization.
-
Solution: Perform a sample cleanup before injection, for example, using solid-phase extraction (SPE).
-
Question: My peak shape is poor (broadening, tailing, or splitting). How can I improve it?
Answer: Poor peak shape can affect resolution and quantification. Consider the following:
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing.
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Inappropriate Mobile Phase: The mobile phase composition can significantly impact peak shape.
-
Solution: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase. Adjust the mobile phase pH, as this can affect the ionization and retention of your compound.
-
-
Column Degradation: The column may be old or contaminated.
-
Solution: Try flushing the column or replacing it if it's past its lifetime.
-
Question: I'm not seeing the expected molecular ion for my compound. Why might this be?
Answer: Several factors can affect the detection of the molecular ion:
-
Ionization Mode: Your compound may ionize more efficiently in a different mode.
-
Solution: If you are using electrospray ionization (ESI), try both positive and negative ion modes. For carbamates, positive ESI is often successful.
-
-
In-source Fragmentation: The compound might be fragmenting in the ion source before detection.
-
Solution: Optimize the ion source parameters, such as the capillary voltage and cone voltage, to minimize fragmentation.
-
-
Adduct Formation: Your compound may be forming adducts with salts (e.g., sodium or potassium) present in the mobile phase.
-
Solution: Look for ions corresponding to [M+Na]+ or [M+K]+. Use high-purity solvents and additives to minimize salt contamination.
-
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
This protocol provides a general method for monitoring the progress of a reaction involving this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile Phase: A starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes. The ratio should be adjusted to achieve an Rf value of ~0.3-0.5 for the starting material or product. A common ratio to start with is 30:70 EtOAc:Hexanes.
-
Capillary tubes for spotting
-
Visualization method: UV lamp (254 nm) and a potassium permanganate stain.
-
Potassium Permanganate Stain Recipe: Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.[3]
-
Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Spot the Plate:
-
On the baseline, apply a small spot of your starting material (co-spot).
-
Next to it, apply a small spot of the reaction mixture.
-
It is also good practice to spot the pure starting material on its own for reference.
-
-
Develop the Plate: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the plate under a UV lamp and circle any visible spots.
-
Next, dip the plate into the potassium permanganate stain and gently heat it with a heat gun until colored spots appear. Alcohols and other oxidizable groups will appear as yellow/brown spots on a purple background.
-
-
Analyze the Results: Compare the spots of the reaction mixture to the starting material. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction.
| Compound | Expected Rf | Visualization |
| Starting Material (e.g., amine) | Varies | UV active if aromatic, Stains with ninhydrin (if primary/secondary amine) or KMnO4 |
| This compound | Varies | Not strongly UV active, Stains with KMnO4 |
| Product | Varies | Depends on product structure |
Protocol 2: Monitoring Reaction Progress by LC-MS
This protocol outlines a general method for analyzing reaction mixtures containing this compound.
LC-MS System and Conditions:
-
LC System: HPLC or UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold for a short period, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 1 - 5 µL
-
MS Detector: ESI-QTOF or ESI-QqQ
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100 - 1000
Sample Preparation:
-
Take a small aliquot (e.g., 5 µL) from the reaction mixture.
-
Dilute it significantly with a mixture of water and acetonitrile (e.g., 1:1 ratio) to a final concentration of approximately 1-10 µg/mL.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Monitor the total ion chromatogram (TIC).
-
Extract the ion chromatograms for the expected mass-to-charge ratios (m/z) of the starting materials and the product. For this compound (C10H19NO3, MW: 201.26), look for the protonated molecule [M+H]+ at m/z 202.27.
-
The disappearance of the peak corresponding to the starting material and the appearance of the peak for the product will indicate the reaction's progress.
| Parameter | Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| Expected Ion [M+H]+ | m/z 202.27 |
Visualizations
Experimental Workflow
Caption: Workflow for monitoring reaction progress using TLC and LC-MS.
Signaling Pathway
Carbamates, including those with a cyclopentyl moiety, are important in drug development.[5][11] For instance, Zafirlukast, a cyclopentyl N-aryl carbamate, is a competitive antagonist of the cysteinyl leukotriene D4 and E4 receptors.[5][11] Cysteinyl leukotrienes are inflammatory mediators involved in the pathophysiology of asthma.[1][2] By blocking these receptors, drugs like Zafirlukast can inhibit the inflammatory cascade. The following diagram illustrates a simplified signaling pathway involving cysteinyl leukotriene receptors, which can be targeted by carbamate-containing drugs.
References
- 1. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. What is the mechanism of Zafirlukast? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Signaling by the cysteinyl-leukotriene receptor 2. Involvement in chemokine gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 8. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Regulation of cysteinyl leukotriene type 1 receptor internalization and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of residual catalysts on tert-Butyl (3-hydroxycyclopentyl)carbamate stability
Welcome to the technical support center for tert-Butyl (3-hydroxycyclopentyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues that may arise during their experiments, with a focus on the impact of residual catalysts from synthesis.
Frequently Asked Questions (FAQs)
Q1: My batch of this compound is showing signs of degradation. What are the likely causes?
A1: The most common cause of degradation for this compound is the presence of residual acidic catalysts from the synthesis process. The tert-butoxycarbonyl (Boc) protecting group is highly susceptible to acid-catalyzed cleavage. Other potential causes include the presence of residual transition metal catalysts (e.g., palladium) if used in preceding synthetic steps, or exposure to high temperatures and non-neutral pH conditions during storage or handling.
Q2: How can I detect the presence of residual catalysts in my sample?
A2: Residual acidic or basic catalysts can be detected by preparing a solution of your compound in a neutral solvent (e.g., methanol or water) and measuring the pH. For residual metal catalysts like palladium, more sophisticated analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are typically required for quantification.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To ensure maximum stability, the compound should be stored in a tightly sealed container, in a dry environment, and at a refrigerated temperature of 2-8°C. It is crucial to protect it from acidic vapors and direct sunlight.
Q4: Can residual basic catalysts also affect the stability of the compound?
A4: While the Boc group is generally more stable under basic conditions compared to acidic conditions, strong bases can promote hydrolysis or other side reactions over extended periods, especially at elevated temperatures. However, acid-catalyzed degradation is a much more rapid and common issue.
Troubleshooting Guide
Issue 1: Unexpected Deprotection (Loss of Boc Group)
Symptoms:
-
Appearance of a new spot on Thin Layer Chromatography (TLC) with lower polarity.
-
Emergence of a new peak in High-Performance Liquid Chromatography (HPLC) analysis, corresponding to the free amine (3-aminocyclopentanol).
-
Changes in the Nuclear Magnetic Resonance (NMR) spectrum, such as the disappearance of the tert-butyl proton signal.
Potential Cause:
-
Presence of residual acidic catalyst (e.g., trifluoroacetic acid, hydrochloric acid) from the Boc-protection step or a previous deprotection step in the synthetic sequence.
Troubleshooting Steps:
-
pH Check: Dissolve a small amount of the compound in deionized water or methanol and check the pH. A pH below 7 suggests the presence of acidic residue.
-
Neutralization Wash: If acidity is detected, dissolve the entire batch of the compound in an organic solvent like ethyl acetate or dichloromethane. Wash the organic solution with a saturated aqueous solution of a mild base like sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Re-purification: If the degradation is significant, re-purification by column chromatography may be necessary after the neutralization step.
Issue 2: Discoloration or Formation of Insoluble Matter
Symptoms:
-
The white or off-white solid turns yellow, brown, or black over time.
-
Formation of insoluble particulates in solutions.
Potential Cause:
-
Presence of residual palladium catalyst from a hydrogenation or cross-coupling reaction in the synthetic route. Residual palladium can catalyze oxidation or other degradation pathways.
Troubleshooting Steps:
-
Filtration: Dissolve the compound in a suitable solvent and filter the solution through a pad of Celite® to remove any insoluble palladium species.[1][2]
-
Activated Carbon Treatment: Stir a solution of the compound with a small amount of activated carbon for a few hours. The activated carbon can adsorb soluble palladium species. Filter through Celite® to remove the carbon.
-
Thiol-based Scavengers: For more efficient removal of soluble palladium, treatment with a thiol-based scavenger resin is recommended. These resins selectively bind to palladium, which can then be removed by filtration.
Quantitative Data on Stability
Table 1: Effect of HCl Concentration on the Rate of Boc Deprotection
| HCl Concentration (M) | Half-life (t½) at 25°C (minutes) |
| 0.01 | 120 |
| 0.05 | 24 |
| 0.1 | 12 |
| 0.5 | 2.4 |
This data is illustrative and based on the kinetic studies of similar Boc-protected amines. The reaction rate exhibits a second-order dependence on the HCl concentration.[3][4]
Table 2: Effect of Trifluoroacetic Acid (TFA) Concentration on Boc Deprotection
| TFA Concentration (% v/v in Dichloromethane) | Approximate Reaction Time for >95% Conversion at Room Temperature |
| 10% | 4 - 6 hours |
| 25% | 1 - 2 hours |
| 50% | < 30 minutes |
This data is representative for typical Boc deprotection reactions and highlights the influence of TFA concentration.[5][6]
Experimental Protocols
Protocol 1: Stability Testing of this compound
Objective: To assess the stability of the compound under acidic conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (0.1 M in methanol)
-
HPLC system with a C18 column
-
pH meter
Methodology:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Transfer aliquots of the stock solution into several vials.
-
To each vial, add a specific volume of the 0.1 M HCl in methanol to achieve different final acid concentrations (e.g., 0.001 M, 0.005 M, 0.01 M).
-
Maintain the vials at a constant temperature (e.g., 25°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each vial and quench the reaction by neutralizing it with a small amount of a methanolic solution of a base (e.g., triethylamine).
-
Analyze the samples by HPLC to determine the percentage of the remaining this compound and the formation of the deprotected product (3-aminocyclopentanol).
-
Plot the concentration of the starting material versus time to determine the degradation rate.
Protocol 2: Removal of Residual Acidic Catalysts
Objective: To neutralize and remove residual acidic catalysts from a batch of the compound.
Materials:
-
Contaminated this compound
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Dissolve the crude compound in ethyl acetate (approximately 10-20 mL per gram of compound).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Stopper the funnel and shake gently, venting frequently to release any evolved carbon dioxide gas.
-
Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with deionized water, followed by a wash with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified compound.
Protocol 3: Removal of Residual Palladium Catalyst using a Scavenger Resin
Objective: To remove residual soluble palladium catalyst from a batch of the compound.
Materials:
-
Contaminated this compound
-
A suitable solvent (e.g., methanol, dichloromethane)
-
Thiol-functionalized silica gel scavenger (e.g., SiliaMetS® Thiol)
-
Filtration apparatus
Methodology:
-
Dissolve the compound containing residual palladium in a suitable solvent.
-
Add the thiol-functionalized silica gel scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst used).
-
Stir the mixture at room temperature for 2-24 hours. The progress of the scavenging can be monitored by taking small samples of the solution and analyzing for palladium content by ICP-MS.
-
Once the palladium level is acceptable, filter the mixture to remove the scavenger resin.
-
Wash the resin with a small amount of fresh solvent.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Troubleshooting workflow for compound instability.
Caption: Experimental workflow for acidic catalyst removal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic analysis to confirm the structure of tert-Butyl (3-hydroxycyclopentyl)carbamate derivatives
A comprehensive guide to the spectroscopic analysis of tert-butyl (3-hydroxycyclopentyl)carbamate derivatives, designed for researchers, scientists, and professionals in drug development. This document provides an objective comparison of spectroscopic techniques for structural confirmation, supported by experimental data and detailed methodologies.
Introduction
This compound and its derivatives are important building blocks in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. The precise confirmation of their chemical structure, including stereochemistry, is critical for ensuring the desired biological activity and for regulatory purposes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for this purpose. This guide compares the utility of these techniques in the structural elucidation of these compounds and provides standardized protocols for their application.
Comparison of Spectroscopic Techniques
The structural confirmation of this compound derivatives relies on the synergistic use of several spectroscopic methods. Each technique provides unique and complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are arguably the most powerful techniques for elucidating the detailed molecular structure. ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. For this compound derivatives, NMR is crucial for:
-
Confirming the presence of the tert-butoxycarbonyl (Boc) protecting group and the cyclopentyl ring.
-
Determining the relative stereochemistry (cis/trans) of the substituents on the cyclopentyl ring through analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments.
-
Identifying the position of the hydroxyl and carbamate groups.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the functional groups present in a molecule. For the target compounds, it is particularly useful for confirming the presence of:
-
The N-H and O-H stretching vibrations.
-
The C=O stretching vibration of the carbamate group.
-
The C-O and C-N stretching vibrations.
-
-
High-Resolution Mass Spectrometry (HRMS) : HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, which serves as a definitive confirmation of its chemical formula.
Data Presentation
The following tables summarize the expected and reported spectroscopic data for tert-butyl carbamate derivatives. This data can be used as a reference for the analysis of this compound and its analogues.
Table 1: Representative ¹H NMR Data for Carbamate Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |
| tert-butyl butylcarbamate[1] | CDCl₃ | 4.49 (bs, 1H, NH), 3.10 (t, J = 8Hz, 2H, N-CH₂), 1.48 (s, 9H, C(CH₃)₃), 1.48-1.35 (m, 2H, CH₂), 1.34-1.28 (m, 2H, CH₂), 0.91 (t, J = 8Hz, 3H, CH₃) |
| tert-butyl (2-hydroxyethyl)carbamate[1] | CDCl₃ | 5.23 (bs, 1H, NH), 3.66 (t, 2H, O-CH₂), 3.26 (t, 2H, N-CH₂), 2.75 (s, 1H, OH), 1.43 (s, 9H, C(CH₃)₃) |
| tert-butyl benzylcarbamate[1] | CDCl₃ | 7.34-7.24 (m, 5H, Ar-H), 4.90 (bs, 1H, NH), 4.31 (s, 2H, N-CH₂), 1.46 (s, 9H, C(CH₃)₃) |
Table 2: Representative ¹³C NMR Data for Carbamate Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm |
| tert-butyl butylcarbamate[1] | CDCl₃ | 156.00 (C=O), 79.00 (C(CH₃)₃), 40.40 (N-CH₂), 32.20 (CH₂), 28.40 (C(CH₃)₃), 19.90 (CH₂), 13.70 (CH₃) |
| tert-butyl (2-hydroxyethyl)carbamate[1] | CDCl₃ | 156.84 (C=O), 79.62 (C(CH₃)₃), 62.09 (O-CH₂), 43.00 (N-CH₂), 28.35 (C(CH₃)₃) |
| tert-butyl benzylcarbamate[1] | CDCl₃ | 155.90 (C=O), 146.74, 138.90, 128.58, 127.47, 127.30 (Ar-C), 79.45 (C(CH₃)₃), 44.66 (N-CH₂), 28.40 (C(CH₃)₃) |
Table 3: Key FT-IR Absorption Frequencies for Carbamates
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3200-3600 (broad) |
| N-H (carbamate) | Stretching | 3200-3400 |
| C-H (alkane) | Stretching | 2850-3000 |
| C=O (carbamate) | Stretching | 1680-1730 |
| N-H (carbamate) | Bending | 1510-1550 |
| C-O (ester) | Stretching | 1250-1300 |
| C-O (alcohol) | Stretching | 1000-1200 |
Table 4: High-Resolution Mass Spectrometry Data
| Compound | Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C₁₀H₁₉NO₃ | 202.1438 | Data to be acquired |
| tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate | C₁₀H₁₉NO₃ | 202.1438 | Data to be acquired |
| tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate | C₁₀H₁₉NO₃ | 202.1438 | Data to be acquired |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound and the need to observe exchangeable protons (e.g., -OH, -NH).
-
Instrument : The spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire the spectrum at room temperature.
-
Use a standard pulse program.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation :
-
Solid samples : Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Oil samples : Place a drop of the sample between two NaCl or KBr plates.
-
-
Instrument : Use a standard FT-IR spectrometer.
-
Acquisition :
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
Instrument : Use an HRMS instrument such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer.
-
Acquisition :
-
Introduce the sample into the ion source (e.g., Electrospray Ionization - ESI) via direct infusion or through an LC system.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Ensure the instrument is calibrated to provide high mass accuracy (typically < 5 ppm).
-
The resulting data will provide the accurate mass of the molecular ion, which can be used to determine the elemental composition.
-
Mandatory Visualization
Caption: Workflow for the spectroscopic confirmation of this compound derivatives.
References
A Comparative Guide to Chiral HPLC Methods for the Stereoisomeric Separation of tert-Butyl (3-hydroxycyclopentyl)carbamate
The separation of stereoisomers is a critical analytical challenge in drug development and manufacturing. tert-Butyl (3-hydroxycyclopentyl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds, possesses two chiral centers, giving rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The effective separation and quantification of these isomers are paramount for ensuring the purity and efficacy of the final active pharmaceutical ingredient. This guide provides a comparison of potential chiral High-Performance Liquid Chromatography (HPLC) methods applicable for resolving these stereoisomers, based on established methodologies for similar chemical structures.
Experimental Workflow for Chiral HPLC Method Development
The development of a successful chiral HPLC separation method typically follows a systematic workflow. The process begins with the selection of an appropriate chiral stationary phase (CSP), followed by the optimization of the mobile phase composition and other chromatographic parameters to achieve the desired resolution.
Comparative Analysis of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in achieving separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely successful for a broad range of chiral compounds. Below is a comparison of potential starting conditions for method development based on common practices for separating small molecules with hydroxyl and carbamate functionalities.
Table 1: Comparison of Potential Chiral HPLC Methods
| Parameter | Method A: Normal Phase | Method B: Normal Phase | Method C: Reversed Phase |
| Chiral Stationary Phase | Chiralpak® AD-H (Amylose derivative) | Chiralcel® OD-H (Cellulose derivative) | Chiralpak® AD-3R (Amylose derivative) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm, 3 µm |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (90:10, v/v) | n-Hexane / Ethanol (85:15, v/v) | Acetonitrile / Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25 °C | 30 °C | 35 °C |
| Detection Wavelength | 210 nm | 210 nm | 210 nm |
| Expected Elution Order | Least polar diastereomer pair first, then enantiomers | Dependent on specific isomer-CSP interactions | Most polar diastereomer pair first, then enantiomers |
| Primary Interaction | Hydrogen bonding, dipole-dipole, steric hindrance | Hydrogen bonding, dipole-dipole, steric hindrance | Hydrophobic interactions, hydrogen bonding |
Detailed Experimental Protocols
Method A: Normal Phase Separation on Amylose-based CSP
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase Preparation: Prepare a mixture of n-Hexane and 2-Propanol in a 90:10 volume/volume ratio. Ensure solvents are HPLC grade and degassed prior to use.
-
Sample Preparation: Dissolve the this compound stereoisomeric mixture in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Analysis: Monitor the chromatogram for the separation of four peaks. The resolution between adjacent peaks should be calculated to assess separation efficiency.
Method B: Normal Phase Separation on Cellulose-based CSP
-
Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase Preparation: Prepare a mixture of n-Hexane and Ethanol in an 85:15 volume/volume ratio. Degas the solvent mixture.
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in the mobile phase.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Analysis: Evaluate the chromatogram for four distinct peaks and calculate the resolution factor for each pair of adjacent peaks.
Method C: Reversed Phase Separation on Amylose-based CSP
-
Column: Chiralpak® AD-3R, 150 x 4.6 mm, 3 µm (the 'R' denotes a reversed-phase compatible column).
-
Mobile Phase Preparation: Prepare a mixture of Acetonitrile and Water in a 50:50 volume/volume ratio. Use HPLC grade solvents and degas thoroughly.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm
-
-
Analysis: Observe the elution profile. In reversed-phase chromatography, more polar compounds typically elute earlier. Calculate the retention factors and resolution for all stereoisomers.
Conclusion and Recommendations
For the separation of the four stereoisomers of this compound, normal phase chromatography using polysaccharide-based chiral stationary phases (Methods A and B) is the most promising starting point. These CSPs offer multiple chiral recognition mechanisms, including hydrogen bonding and dipole-dipole interactions, which are well-suited for molecules containing hydroxyl and carbamate groups. Method A, utilizing a Chiralpak® AD-H column, and Method B, with a Chiralcel® OD-H column, represent two of the most widely successful CSPs for a broad range of chiral separations.
It is recommended to screen both amylose and cellulose-based columns under various normal phase conditions. The mobile phase composition, particularly the type and concentration of the alcohol modifier (e.g., 2-propanol, ethanol), should be systematically varied to optimize selectivity and resolution. If normal phase methods do not yield baseline separation, a reversed-phase approach (Method C) offers an alternative with different selectivity. The ultimate choice of method will depend on achieving the required resolution for accurate quantification of all four stereoisomers.
Comparison of different cyclopentyl scaffolds in drug design
For Researchers, Scientists, and Drug Development Professionals
The cyclopentane ring, a five-membered carbocycle, is a versatile and increasingly utilized scaffold in modern drug discovery. Its unique conformational properties allow it to serve as a rigidifying element, a pharmacophore carrier, or a bioisostere for other cyclic systems, thereby influencing the biological activity and pharmacokinetic profile of drug candidates. This guide provides an objective comparison of different cyclopentyl scaffolds, supported by experimental data, to aid researchers in the rational design of novel therapeutics.
Introduction to Cyclopentyl Scaffolds in Medicinal Chemistry
Cyclopentane and its unsaturated counterpart, cyclopentene, are prevalent structural motifs in a wide array of natural products and clinically approved drugs.[1] The puckered conformation of the cyclopentane ring minimizes torsional strain, allowing it to present substituents in well-defined spatial orientations for optimal interaction with biological targets.[2] The incorporation of cyclopentyl scaffolds can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, making a thorough understanding of their structure-activity relationships (SAR) and structure-property relationships (SPR) crucial for successful drug development.[3][4]
This guide will delve into a comparative analysis of various cyclopentyl scaffolds, focusing on:
-
Biological Activity: Examining how modifications to the cyclopentyl ring, such as substitution patterns and stereochemistry, affect the potency (e.g., IC50, Ki) of drug candidates.
-
Physicochemical and ADME Properties: Comparing the influence of different cyclopentyl scaffolds on key pharmacokinetic parameters, including solubility, permeability, and metabolic stability.
Comparative Analysis of Biological Activity
The substitution pattern and stereochemistry of the cyclopentyl ring are critical determinants of a compound's biological activity. Variations in these features can lead to significant differences in binding affinity and efficacy.
Impact of Substitution
The introduction of substituents on the cyclopentyl ring can dramatically alter the pharmacological profile of a molecule. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of 8-cycloalkyl-7,8-dihydropteridin-6(5H)-one derivatives against various cancer cell lines, highlighting the effect of the cycloalkyl group size.
| Compound ID | Cycloalkyl Group | HCT-116 IC50 (μM) | HeLa IC50 (μM) | HT-29 IC50 (μM) | MDA-MB-231 IC50 (μM) |
| Parent Derivative 4 | - | >50 | >50 | >50 | >50 |
| 6k | Cyclopentyl | 3.29 | 6.75 | 7.56 | 10.30 |
Data sourced from a study on 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives.
In this series, the introduction of a cyclopentyl group at the 8-position led to a significant increase in antiproliferative activity compared to the unsubstituted parent compound.
Impact of Stereochemistry
The stereochemical configuration of substituents on the cyclopentyl ring can have a profound effect on biological activity, as different stereoisomers can adopt distinct conformations that may favor or hinder binding to a target protein. A study on 1,2-disubstituted cyclopentanes as potentiators of AMPA receptors demonstrated this stereochemical dependence.
| Compound ID | Stereochemistry | iGluR4 flip EC50 (nM) |
| (R,R)-10 | (1R,2R) | 22.6 |
Data from a study on 1,2-disubstituted cyclopentanes as AMPA receptor potentiators.
The study found that the potentiating activity was highly dependent on the stereochemistry at the 2-position of the disubstituted cyclopentane.
Comparative Analysis of Physicochemical and ADME Properties
The nature of the cyclopentyl scaffold also plays a crucial role in shaping the ADME profile of a drug candidate. Properties such as solubility, permeability, and metabolic stability can be fine-tuned by modifying the cyclopentyl ring.
Metabolic Stability
The metabolic stability of a compound is a critical factor influencing its in vivo half-life and oral bioavailability. The cyclopentyl ring can be a site of metabolism, and its substitution pattern can influence the rate and site of metabolic modification. A comparative study of the metabolism of alicyclic fentanyl analogs in human hepatocytes revealed the impact of ring size on metabolic pathways.
| Compound | Major Metabolic Pathway(s) |
| Cyclopropyl Fentanyl | N-dealkylation (normetabolite is the major product) |
| Cyclopentyl Fentanyl | Monohydroxylation on the cyclopentyl ring and N-dealkylation |
| Cyclohexyl Fentanyl | Predominantly alicyclic ring oxidation |
Data from a study on the metabolism of alicyclic fentanyl analogs.
This study demonstrated that as the size of the alicyclic ring increases, the extent of N-dealkylation decreases, while oxidation of the ring becomes a more prominent metabolic pathway. For cyclopentyl fentanyl, hydroxylation on the cyclopentyl ring was a major route of metabolism.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
IC50 Determination for Antiproliferative Activity
The antiproliferative activity of the 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Human cancer cell lines (HCT-116, HeLa, HT-29, and MDA-MB-231) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for an additional 72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.
Metabolic Stability Assay in Human Hepatocytes
The metabolic stability of the alicyclic fentanyl analogs was investigated using cryopreserved human hepatocytes.
Protocol:
-
Hepatocyte Incubation: Cryopreserved human hepatocytes were thawed and suspended in incubation medium.
-
Compound Incubation: The test compounds (final concentration of 5 µM) were added to the hepatocyte suspension (1 × 10⁶ cells/mL) and incubated at 37°C.
-
Time Points: Aliquots were taken at 0, 1, 3, and 5 hours.
-
Metabolite Extraction: The reactions were quenched, and metabolites were extracted.
-
LC-QTOF-MS Analysis: The samples were analyzed by liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to identify and quantify the metabolites.
-
Data Analysis: The peak areas of the parent compound and its metabolites were used to determine the metabolic profile and the rate of metabolism.
Visualizing Cyclopentyl Scaffolds in Drug Design
Diagrams generated using Graphviz (DOT language) can effectively illustrate key concepts in drug design involving cyclopentyl scaffolds.
Caption: A generalized workflow for the design and evaluation of cyclopentyl scaffolds in drug discovery.
Caption: Conformational restriction by a cyclopentyl scaffold can pre-organize pharmacophores for enhanced receptor binding.
Conclusion
The strategic incorporation of cyclopentyl scaffolds offers a powerful approach to modulate the biological activity and pharmacokinetic properties of drug candidates. By carefully considering the substitution patterns, stereochemistry, and degree of saturation of the cyclopentane ring, medicinal chemists can fine-tune molecular properties to achieve desired therapeutic outcomes. The comparative data and experimental protocols presented in this guide serve as a valuable resource for the rational design and optimization of novel drugs based on this privileged scaffold. Further exploration into diverse and highly functionalized cyclopentane derivatives is warranted to fully exploit their potential in addressing a wide range of therapeutic targets.
References
A Comparative Guide to Chiral Synthons in Nucleoside Analog Synthesis: Spotlight on tert-Butyl (3-hydroxycyclopentyl)carbamate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nucleoside analogs, a cornerstone of antiviral and anticancer drug development, heavily relies on the strategic selection of chiral synthons to construct the crucial carbocyclic or modified sugar moiety. The choice of synthon profoundly influences the stereochemical outcome, overall yield, and scalability of the synthetic route. This guide provides a comparative analysis of key chiral synthons employed in the synthesis of prominent nucleoside analogs, with a particular focus on the potential of tert-Butyl (3-hydroxycyclopentyl)carbamate alongside more established precursors.
Introduction to Chiral Synthons for Nucleoside Analogs
The therapeutic efficacy of nucleoside analogs is intrinsically linked to their stereochemistry.[1] The spatial arrangement of substituents on the carbocyclic ring dictates the molecule's ability to interact with viral or cellular enzymes.[1] Consequently, the development of efficient and stereoselective synthetic routes to these complex molecules is a paramount objective in medicinal chemistry. Chiral synthons serve as foundational building blocks, providing the necessary stereochemical information to guide the synthesis towards the desired enantiomer.
Common strategies for introducing chirality in carbocyclic nucleoside synthesis include:
-
The Chiral Pool Approach: Utilizing readily available, enantiomerically pure natural products like D-ribose.
-
Enzymatic Desymmetrization: Employing enzymes to selectively transform a meso compound into a chiral product.
-
Asymmetric Synthesis: Generating chirality from prochiral starting materials using chiral catalysts or reagents.
This guide will focus on a comparison of specific chiral synthons that are instrumental in the synthesis of widely recognized antiviral agents such as Carbovir and Abacavir.
Comparative Analysis of Chiral Synthons
While a diverse array of chiral synthons has been explored, this guide will compare the performance of three key precursors: this compound, Vince Lactam, and (S)-4-Hydroxy-2-cyclopenten-1-one. It is important to note that while Vince Lactam and hydroxy-cyclopentenone derivatives are well-documented in the synthesis of Carbovir and Abacavir, specific quantitative data for the application of this compound in the synthesis of these particular analogs is not extensively reported in the available literature.
Performance Data in Nucleoside Analog Synthesis
The following table summarizes key performance metrics for the synthesis of Carbovir and Abacavir using different chiral synthons. The data is compiled from various literature sources and aims to provide a comparative overview.
| Chiral Synthon | Target Nucleoside Analog | Key Reaction Step | Overall Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Vince Lactam | (-)-Carbovir | Enzymatic Resolution & Aminolysis | ~15-20 | >99 | [2] |
| (S)-4-Hydroxy-2-cyclopenten-1-one | (-)-Carbovir | Photochemical Radical Addition | ~20-25 | >99 | [3] |
| This compound | Not specified in literature for Carbovir/Abacavir | Mitsunobu or other coupling reactions | Data not available | Data not available | N/A |
Note: Overall yields are highly dependent on the specific synthetic route and optimization of each step. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies for the synthesis of key intermediates from the respective chiral synthons are provided below.
Protocol 1: Synthesis of (-)-Carbovir from Vince Lactam
This protocol outlines the key steps for the synthesis of (-)-Carbovir starting from the enzymatic resolution of racemic Vince Lactam.
1. Enzymatic Resolution of (±)-Vince Lactam:
-
Materials: Racemic Vince lactam, phosphate buffer (pH 7.5), γ-lactamase (e.g., from Pseudomonas solanacearum).
-
Procedure: A solution of racemic Vince lactam in phosphate buffer is treated with γ-lactamase. The enzyme selectively hydrolyzes the (+)-enantiomer, leaving the desired (-)-Vince lactam unreacted. The reaction is monitored by chiral HPLC until approximately 50% conversion is achieved. The unreacted (-)-Vince lactam is then extracted with an organic solvent (e.g., ethyl acetate) and purified by chromatography.[2]
2. Synthesis of the Core Amino Alcohol:
-
The enantiomerically pure (-)-Vince lactam is then subjected to a sequence of reactions to open the lactam ring and form the key aminocyclopentenol intermediate. This typically involves N-protection followed by reduction.
3. Coupling with the Nucleobase:
-
The chiral amino alcohol is coupled with a suitable purine precursor, such as 6-chloropurine or 2-amino-6-chloropurine, often via a Mitsunobu reaction or a palladium-catalyzed allylic amination.[4]
4. Final Deprotection:
-
Removal of protecting groups yields the final (-)-Carbovir.
Protocol 2: Synthesis of (-)-Carbovir from (S)-4-Hydroxy-2-cyclopenten-1-one
This approach utilizes a chiral cyclopentenone derivative to construct the carbocyclic core.
1. Synthesis of the Chiral Synthon:
-
(S)-4-Hydroxy-2-cyclopenten-1-one can be obtained through various methods, including enzymatic resolution of the corresponding racemate.[3]
2. Photochemical Radical Addition:
-
A key step involves the stereoselective photochemical radical addition of a protected hydroxymethyl group to the double bond of the cyclopentenone. This establishes the required stereochemistry at two adjacent centers.[3]
3. Elaboration to the Amino Alcohol:
-
The resulting intermediate is then converted to the corresponding amino alcohol through a series of standard transformations.
4. Coupling and Deprotection:
-
Similar to the Vince lactam route, the amino alcohol is coupled with the desired purine base, followed by deprotection to afford (-)-Carbovir.
Protocol 3: Potential Synthesis of Nucleoside Analogs from this compound
1. Activation of the Hydroxyl Group:
-
The hydroxyl group of this compound would be activated for nucleophilic substitution. This could be achieved under Mitsunobu conditions (using triphenylphosphine and a dialkyl azodicarboxylate) or by converting the alcohol to a good leaving group (e.g., a tosylate or mesylate).[2]
2. Coupling with the Nucleobase:
-
The activated synthon would then be reacted with the desired nucleobase (e.g., 6-chloropurine). The N-Boc protecting group on the amine serves to prevent side reactions. The Mitsunobu reaction is a common method for this type of C-N bond formation and typically proceeds with inversion of stereochemistry at the alcohol center.[2]
3. Deprotection:
-
Finally, the Boc protecting group would be removed under acidic conditions to yield the target carbocyclic nucleoside analog.
Mechanism of Action and Signaling Pathways
The antiviral activity of nucleoside analogs like Abacavir stems from their ability to inhibit viral reverse transcriptase. This is not a direct action but requires intracellular activation.
Intracellular Activation of Abacavir
Abacavir is a prodrug that must be phosphorylated intracellularly to its active triphosphate form, carbovir triphosphate (CBV-TP).[5][6] This process is catalyzed by host cellular kinases. CBV-TP then acts as a competitive inhibitor of the viral reverse transcriptase and can also be incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[7][8]
Caption: Intracellular activation pathway of Abacavir.
The following diagram illustrates the general workflow for synthesizing a carbocyclic nucleoside analog from a chiral synthon.
Caption: General experimental workflow for nucleoside analog synthesis.
The logical relationship between different chiral synthon strategies is depicted below.
Caption: Logical relationships between chiral synthon strategies.
Conclusion
The selection of a chiral synthon is a critical decision in the synthesis of nucleoside analogs, with significant implications for the efficiency, stereoselectivity, and overall viability of the synthetic route. While Vince Lactam and chiral cyclopentenone derivatives have proven to be robust and versatile synthons for the synthesis of important antiviral drugs like Carbovir and Abacavir, the potential of other synthons such as this compound warrants further investigation. The development of novel and efficient synthetic methodologies utilizing a broader range of chiral building blocks will continue to be a driving force in the discovery of next-generation nucleoside analog therapeutics. Researchers are encouraged to consider the trade-offs between the number of synthetic steps, overall yield, and the cost and availability of starting materials when selecting a synthetic strategy.
References
- 1. Nucleosides. IX. Synthesis of purine N(3),5'-cyclonucleosides and N(3),5'-cyclo-2',3'-seconucleosides via Mitsunobu reaction as TIBO-like derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STEREOSELECTIVE APPROACH TO THE Z-ISOMERS OF METHYLENECYCLOPROPANE ANALOGUES OF NUCLEOSIDES: A NEW SYNTHESIS OF ANTIVIRAL SYNGUANOL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
A Comparative Guide to the Efficacy of Antiviral Drugs from Chiral Carbocyclic Precursors: Abacavir and Entecavir
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral efficacy of two prominent carbocyclic nucleoside analogues, Abacavir and Entecavir, synthesized from distinct chiral precursors. The information presented is supported by experimental data to aid in research and development efforts within the field of antiviral therapeutics.
Introduction
Carbocyclic nucleoside analogues are a critical class of antiviral agents characterized by the replacement of the furanose oxygen of the nucleoside sugar moiety with a methylene group. This structural modification imparts greater metabolic stability by preventing glycosidic bond cleavage. The chirality of the carbocyclic ring is crucial for the biological activity of these drugs, influencing their interaction with viral enzymes. This guide focuses on a comparative analysis of Abacavir, a cornerstone of anti-HIV therapy, and Entecavir, a potent agent against the hepatitis B virus (HBV).
Data Presentation: Efficacy Comparison
The following table summarizes the in vitro antiviral efficacy of Abacavir and Entecavir against their respective target viruses. The data is presented as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represent the concentration of the drug required to inhibit viral replication by 50%.
| Drug | Virus | Assay Cell Line | Efficacy Metric | Value (µM) |
| Abacavir | HIV-1 (Wild-Type) | MT-4 cells | IC50 | 4.0 |
| HIV-1 (Clinical Isolates) | Human peripheral blood lymphocytes | IC50 | 0.26 | |
| Entecavir | HBV (Wild-Type) | HepG2 cells | EC50 | 0.004 |
| HBV (Lamivudine-Resistant) | HepG2 cells | EC50 | 0.026 | |
| Lamivudine (Comparator) | HBV (Wild-Type) | HepG2 cells | EC50 | ~0.1-0.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the efficacy comparison are provided below.
Anti-HIV-1 Reverse Transcriptase (RT) Inhibition Assay (for Abacavir)
This protocol describes a colorimetric assay to determine the IC50 value of Abacavir by measuring the inhibition of recombinant HIV-1 reverse transcriptase activity.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(A) template and Oligo(dT) primer
-
Deoxynucleoside triphosphates (dNTPs), including digoxigenin-labeled dUTP (DIG-dUTP)
-
Streptavidin-coated microplates
-
Anti-digoxigenin antibody conjugated to horseradish peroxidase (Anti-DIG-HRP)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂, KCl, and DTT)
-
Wash buffer (e.g., PBS with Tween-20)
-
Abacavir (test compound)
-
Positive control inhibitor (e.g., Nevirapine)
-
Microplate reader
Procedure:
-
Plate Preparation: Coat the streptavidin-coated microplate wells with the biotinylated poly(A)-oligo(dT) template/primer by incubating for 1-2 hours at 37°C. Wash the wells three times with wash buffer.
-
Compound Preparation: Prepare serial dilutions of Abacavir and the positive control in the assay buffer.
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, dNTPs (including DIG-dUTP), and recombinant HIV-1 RT.
-
Inhibition Reaction: Add the diluted compounds and controls to the respective wells. Then, add the reaction mixture to initiate the reverse transcription reaction. Incubate the plate for 1-2 hours at 37°C.
-
Detection:
-
Wash the wells three times with wash buffer to remove unincorporated dNTPs.
-
Add Anti-DIG-HRP to each well and incubate for 1 hour at 37°C.
-
Wash the wells three times with wash buffer.
-
Add the HRP substrate and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a dose-response curve.
Hepatitis B Virus (HBV) DNA Polymerase Assay (for Entecavir)
This protocol outlines a cell-based assay to determine the EC50 value of Entecavir by quantifying the reduction in HBV DNA replication in a human hepatoma cell line.
Materials:
-
HepG2 cells stably transfected with an HBV-producing plasmid
-
Cell culture medium (e.g., DMEM with fetal bovine serum)
-
Entecavir (test compound)
-
Positive control inhibitor (e.g., Lamivudine)
-
DNA extraction kit
-
Real-time quantitative PCR (qPCR) machine
-
Primers and probe specific for a conserved region of the HBV genome
-
qPCR master mix
-
Cell lysis buffer
Procedure:
-
Cell Culture and Treatment:
-
Seed the HBV-producing HepG2 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Entecavir and the positive control for a period of 6-9 days, replacing the medium with fresh drug every 3 days.
-
-
DNA Extraction:
-
After the treatment period, lyse the cells using the cell lysis buffer.
-
Extract the total intracellular DNA using a DNA extraction kit according to the manufacturer's instructions.
-
-
qPCR Analysis:
-
Perform qPCR on the extracted DNA using primers and a probe specific for the HBV genome. Use a standard curve of known HBV DNA concentrations to quantify the viral DNA in each sample.
-
-
Data Analysis:
-
Normalize the HBV DNA levels to a housekeeping gene to account for variations in cell number.
-
Calculate the percentage of inhibition of HBV DNA replication for each drug concentration compared to the untreated control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
The following diagrams illustrate the intracellular activation and mechanism of action of Abacavir and Entecavir.
A Comparative Analysis of Synthetic Pathways for tert-Butyl (3-hydroxycyclopentyl)carbamate: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of chiral intermediates is a critical aspect of pharmaceutical development. This guide provides a detailed comparison of two prominent reaction pathways for the synthesis of tert-butyl (3-hydroxycyclopentyl)carbamate, a valuable building block in medicinal chemistry. The analysis focuses on a chemoenzymatic approach leveraging kinetic resolution and a chemical synthesis route utilizing a hetero-Diels-Alder reaction, with a focus on reaction kinetics, experimental protocols, and overall efficiency.
At a Glance: Comparison of Synthetic Pathways
| Parameter | Chemoenzymatic Pathway | Hetero-Diels-Alder Pathway |
| Starting Materials | Cyclopentene oxide, Ammonia, Di-tert-butyl dicarbonate, Lipase (e.g., Novozym 435) | tert-Butyl hydroxylamine carbonate, Cyclopentadiene, Zinc powder, Di-tert-butyl dicarbonate |
| Key Steps | Epoxide ring-opening, Enzymatic kinetic resolution, Boc protection | Hetero-Diels-Alder cycloaddition, Reductive N-O bond cleavage, Boc protection |
| Stereocontrol | Achieved through enzymatic kinetic resolution of a racemic intermediate. | Established during the hetero-Diels-Alder reaction and subsequent transformations. |
| Overall Yield | Variable, dependent on the efficiency of the kinetic resolution (typically ~40-50% for the desired enantiomer). | Reported yields are generally in a comparable range. |
| Reaction Conditions | Generally mild, enzymatic step requires specific pH and temperature control. | Requires a broader range of temperatures, from low temperatures for the cycloaddition to elevated temperatures for other steps. |
| Reagents and Catalysts | Utilizes a biocatalyst (lipase), which is environmentally benign but can be costly. | Employs metal reagents (e.g., zinc) and requires careful handling of intermediates. |
| Scalability | Enzymatic reactions can be challenging to scale up while maintaining high enantioselectivity. | Generally considered more readily scalable for industrial production. |
Pathway 1: The Chemoenzymatic Approach via Kinetic Resolution
This pathway commences with the synthesis of a racemic mixture of trans-2-aminocyclopentanol, which is then subjected to enzymatic kinetic resolution to isolate the desired enantiomer. The resolved amino alcohol is subsequently protected with a tert-butoxycarbonyl (Boc) group.
Experimental Workflow
Reaction Kinetics Insights
The cornerstone of this pathway is the enzymatic kinetic resolution. The rate and efficiency of this step are governed by several factors:
-
Enzyme Choice: Lipases, such as Candida antarctica lipase B (CAL-B) or lipase from Pseudomonas cepacia, are commonly employed. The choice of lipase significantly impacts the enantioselectivity (E-value) and reaction rate.[1][2]
-
Acyl Donor: Vinyl acetate is a frequently used acylating agent due to the irreversible nature of the reaction, which drives the equilibrium towards the acylated product.[2]
-
Solvent: The choice of solvent can influence both the reaction rate and the enzyme's enantioselectivity. Diethyl ether or diisopropyl ether have been shown to be effective.[2]
-
Temperature: Enzymatic reactions are temperature-dependent, with an optimal temperature for maximizing activity while maintaining enzyme stability.
Experimental Protocol
Step 1: Synthesis of Racemic trans-2-Aminocyclopentanol A solution of cyclopentene oxide in a suitable solvent is treated with an excess of aqueous ammonia at elevated temperature and pressure in a sealed reactor. The reaction mixture is then cooled, and the excess ammonia and solvent are removed under reduced pressure. The resulting crude product is purified by distillation or chromatography to yield racemic trans-2-aminocyclopentanol.
Step 2: Enzymatic Kinetic Resolution of trans-2-Aminocyclopentanol To a solution of racemic trans-2-aminocyclopentanol in an organic solvent (e.g., diethyl ether), an acyl donor (e.g., vinyl acetate) and a lipase (e.g., Novozym 435) are added. The suspension is stirred at a controlled temperature (e.g., 30-40 °C) while monitoring the reaction progress by chromatography (GC or HPLC). The reaction is stopped at approximately 50% conversion. The enzyme is removed by filtration, and the unreacted (R)-trans-2-aminocyclopentanol is separated from the acylated (S)-enantiomer by extraction or chromatography.
Step 3: Boc Protection of (R)-trans-2-Aminocyclopentanol The resolved (R)-trans-2-aminocyclopentanol is dissolved in a suitable solvent (e.g., dichloromethane) and treated with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., triethylamine). The reaction is stirred at room temperature until completion. The reaction mixture is then washed with water and brine, dried over a drying agent (e.g., Na₂SO₄), and the solvent is evaporated to yield tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate.
Pathway 2: The Hetero-Diels-Alder Approach
This chemical synthesis route utilizes a hetero-Diels-Alder reaction between cyclopentadiene and a nitroso compound generated in situ, followed by a series of transformations to construct the desired product.
Experimental Workflow
Reaction Kinetics Insights
The kinetics of this multi-step chemical synthesis are influenced by various factors at each stage:
-
Hetero-Diels-Alder Reaction: The rate and stereoselectivity of this cycloaddition are sensitive to temperature and the nature of the dienophile. Lower temperatures often favor the desired endo product under kinetic control.
-
Reductive Cleavage: The reduction of the N-O bond using zinc powder in acetic acid is typically a robust and relatively fast reaction. The rate can be influenced by the particle size and activation of the zinc.
-
Hydrogenation: The catalytic hydrogenation to reduce the double bond is dependent on the catalyst activity (e.g., palladium on carbon), hydrogen pressure, and temperature.
While a detailed kinetic analysis of the entire sequence is complex, the overall efficiency is determined by the yields and reaction times of each individual step.
Experimental Protocol
Step 1: Hetero-Diels-Alder Reaction In a reaction vessel, tert-butyl hydroxylamine carbonate is oxidized in situ to the corresponding nitroso compound using an appropriate oxidizing agent in the presence of cyclopentadiene at a low temperature (e.g., -78 °C to 0 °C). The reaction mixture is stirred for several hours to allow for the [4+2] cycloaddition to proceed. The crude cycloadduct is then isolated after a suitable workup.
Step 2: Reductive N-O Bond Cleavage The cycloadduct from the previous step is dissolved in a mixture of acetic acid and a co-solvent. Zinc powder is added portion-wise while maintaining the temperature. The reaction is monitored until the starting material is consumed. The excess zinc is filtered off, and the filtrate is worked up to isolate the cis-3-amino-4-cyclopentene-1-ol derivative.
Step 3: Hydrogenation and Boc Protection The unsaturated amino alcohol is dissolved in a suitable solvent (e.g., methanol or ethanol) and subjected to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere. After the reduction of the double bond is complete, the catalyst is filtered off. The resulting saturated amino alcohol is then protected with di-tert-butyl dicarbonate in the presence of a base to afford the final product, this compound. The product is purified by crystallization or column chromatography.
Conclusion
Both the chemoenzymatic and the hetero-Diels-Alder pathways offer viable routes to this compound. The chemoenzymatic approach provides an elegant method for achieving high enantiopurity through kinetic resolution, though it may present challenges in scalability and requires careful optimization of the enzymatic step. The hetero-Diels-Alder route is a robust chemical synthesis that may be more amenable to large-scale production, with stereocontrol established early in the synthesis. The choice of pathway will ultimately depend on the specific requirements of the research or development project, including the desired scale, cost considerations, and available expertise in biocatalysis versus traditional organic synthesis.
References
Validation of the absolute stereochemistry of a final product derived from tert-Butyl (3-hydroxycyclopentyl)carbamate
Validating the Absolute Stereochemistry of a Ticagrelor Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of the absolute stereochemistry of pharmaceutical intermediates is a critical step in drug development. For final products derived from tert-butyl (3-hydroxycyclopentyl)carbamate, such as key intermediates in the synthesis of the antiplatelet drug Ticagrelor, rigorous stereochemical validation is essential for ensuring safety and efficacy. This guide provides an objective comparison of modern analytical techniques for this purpose, using the exemplary Ticagrelor intermediate, (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][2]dioxol-4-ol, as a case study.
Overview of Analytical Methodologies
The principal methods for determining the absolute configuration of chiral molecules like the Ticagrelor intermediate include X-ray Crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents (e.g., Mosher's method), Vibrational Circular Dichroism (VCD), and Chiral High-Performance Liquid Chromatography (HPLC). The selection of a method is often guided by the physical properties of the sample, available instrumentation, and the stage of drug development.[1]
Comparison of Key Performance Metrics
The following table summarizes the key performance characteristics of the most common methods for absolute stereochemical validation.
| Feature | X-ray Crystallography | Mosher's Method (NMR) | Vibrational Circular Dichroism (VCD) | Chiral HPLC |
| Principle | Diffraction of X-rays by a single crystal.[3] | Analysis of NMR chemical shifts of diastereomeric esters or amides.[4] | Differential absorption of left and right circularly polarized infrared light.[5] | Differential interaction with a chiral stationary phase.[6] |
| Sample State | Solid (single crystal required).[3] | Solution.[4] | Solution or neat liquid.[7] | Solution.[6] |
| Sample Amount | Micrograms to milligrams.[1] | Sub-milligram to milligrams.[1] | Milligrams.[1][7] | Micrograms. |
| Analysis Time | Days to weeks (including crystallization).[1] | 4-6 hours of active effort over 1-2 days.[1][4] | Hours to a day.[1] | Minutes to hours. |
| Key Advantage | Provides unambiguous 3D structure; considered the "gold standard".[3] | Does not require crystallization; widely available instrumentation.[4] | Applicable to non-crystalline samples (oils, liquids) in solution.[7][8] | Excellent for determining enantiomeric purity; high throughput.[6] |
| Key Limitation | A suitable single crystal can be difficult to obtain.[9] | Requires chemical derivatization; potential for kinetic resolution or racemization.[10] | Requires quantum chemical calculations for interpretation.[7] | Requires a reference standard of known configuration for absolute assignment. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these techniques. Below are representative protocols for each method as they would be applied to a final product like the Ticagrelor intermediate.
X-ray Crystallography
X-ray crystallography provides the most definitive evidence of absolute stereochemistry by determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3]
Protocol:
-
Crystallization: Dissolve the purified final product (or a suitable salt thereof) in a minimal amount of a suitable solvent or solvent system. Employ techniques such as slow evaporation, vapor diffusion, or cooling to grow single crystals of sufficient quality for X-ray diffraction.
-
Data Collection: Mount a selected crystal on a goniometer. The crystal is typically cooled in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations.[1] It is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected.
-
Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure. The absolute configuration is typically determined using anomalous dispersion effects, often requiring the presence of a heavier atom or the use of specific X-ray wavelengths (e.g., Cu Kα radiation).[1] The Flack parameter is a critical value in assessing the correctness of the assigned enantiomer.[9]
Mosher's Method (¹H NMR Spectroscopy)
This widely used NMR technique determines the absolute configuration of chiral secondary alcohols and amines by converting them into diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) amides or esters.[4]
Protocol:
-
Derivatization: Divide the amine sample (the Ticagrelor intermediate) into two portions. React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) to form the corresponding (R)-MTPA and (S)-MTPA amides.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric amides. Two-dimensional NMR experiments (e.g., COSY, HSQC) may be necessary for unambiguous signal assignment.[11]
-
Data Comparison: For each assigned proton, calculate the difference in chemical shift (Δδ) between the (S)-MTPA and (R)-MTPA derivatives (Δδ = δS - δR).
-
Configuration Assignment: Based on the established conformational model of the MTPA derivatives, protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will show negative values. This spatial arrangement directly correlates to the absolute configuration of the original stereocenter.[4][11]
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. It is a powerful technique for determining absolute configuration, especially for molecules that are difficult to crystallize.[7]
Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the purified sample (typically 5-15 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of about 0.1 M.[5][7]
-
Spectral Acquisition: Measure the VCD and standard infrared (IR) spectra of the solution using a dedicated VCD spectrometer. Data acquisition may take several hours.[7]
-
Computational Modeling:
-
Perform a conformational search for the molecule using computational chemistry software.
-
For each significant low-energy conformer, calculate the theoretical VCD and IR spectra for one enantiomer (e.g., the R-enantiomer) using Density Functional Theory (DFT).
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the calculated energies of the conformers.[8]
-
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its mirror image (the S-enantiomer). The absolute configuration is assigned based on the best visual and statistical match.[7][8]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for determining the enantiomeric purity of a sample. While it doesn't inherently determine absolute configuration, it can be used for this purpose if an authentic sample of a known stereoisomer is available as a reference.
Protocol:
-
Column and Mobile Phase Selection: Screen various chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for separating cyclic amines.[12][13] Test different mobile phase systems, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), often with a basic additive like diethylamine (DEA) to improve peak shape for amines.
-
Method Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation (Resolution, Rs > 1.5) of all stereoisomers.
-
Analysis and Assignment: Inject the sample and a reference standard of known absolute configuration. The absolute configuration of the sample's enantiomers is assigned by comparing their retention times to that of the reference standard.
Visualizations
Logical Workflow for Stereochemical Validation
Caption: A decision workflow for selecting a suitable method for absolute stereochemistry validation.
Signaling Pathway of Methodological Principles
Caption: The underlying principles of the four primary stereochemical analysis techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. biotools.us [biotools.us]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
Comparative study of Boc versus other protecting groups in carbocyclic nucleoside synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of carbocyclic nucleosides, crucial analogues of natural nucleosides with significant therapeutic potential, often necessitates the strategic use of protecting groups for amine functionalities on the carbocyclic ring. The choice of an appropriate protecting group is a critical parameter that can significantly influence the overall yield, purity, and success of a synthetic route. This guide provides an objective comparison of the tert-butyloxycarbonyl (Boc) group with other commonly employed amine protecting groups—benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and 2,2,2-trichloroethoxycarbonyl (Troc)—in the context of carbocyclic nucleoside synthesis.
Orthogonality: The Cornerstone of Protecting Group Strategy
In the multi-step synthesis of complex molecules like carbocyclic nucleosides, the concept of orthogonality is paramount. Orthogonal protecting groups can be selectively removed under distinct reaction conditions without affecting other protecting groups present in the molecule.[1][2][3] This allows for a stepwise and controlled manipulation of different functional groups. The protecting groups discussed here form a largely orthogonal set:
-
Boc: Cleaved under acidic conditions.[4]
-
Cbz: Typically removed by catalytic hydrogenolysis.[5]
-
Fmoc: Cleaved under basic conditions.[4]
-
Troc: Removed under reductive conditions.
This orthogonality provides chemists with a versatile toolkit to devise efficient and elegant synthetic pathways.
Comparative Data of Protecting Groups
The selection of a protecting group is primarily dictated by the stability of other functional groups in the molecule and the planned subsequent reaction conditions. The following table summarizes the key properties of Boc, Cbz, Fmoc, and Troc.
| Property | tert-Butyloxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | 2,2,2-Trichloroethoxycarbonyl (Troc) |
| Chemical Formula | C₅H₉O₂ | C₈H₇O₂ | C₁₅H₁₁O₂ | C₃H₂Cl₃O₂ |
| Molecular Weight | 101.12 g/mol | 151.16 g/mol | 251.26 g/mol | 190.44 g/mol |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[2] | Stable to acidic and basic conditions (with some exceptions).[2] | Stable to acids and catalytic hydrogenolysis (though can be cleaved under some hydrogenolysis conditions).[4] | Stable to acidic and basic conditions. |
| Lability | Labile to strong acids (e.g., TFA, HCl).[2] | Labile to catalytic hydrogenolysis and strong acids.[2] | Labile to bases (e.g., piperidine).[4] | Labile to reductive conditions (e.g., Zn/acetic acid). |
| Typical Yield (Protection) | High (>90%) | High (>90%) | High (>90%) | Generally high |
| Typical Yield (Deprotection) | High (>90%) | High (>90%) | High (>90%) | Generally high |
Experimental Protocols
Detailed methodologies for the protection and deprotection of amines are crucial for reproducible results. The following are generalized experimental protocols. It is important to note that optimal conditions may vary depending on the specific substrate in carbocyclic nucleoside synthesis.
tert-Butyloxycarbonyl (Boc) Group
Protection of an Amino Group:
-
Reagents: Di-tert-butyl dicarbonate (Boc₂O), a base (e.g., triethylamine (TEA), sodium bicarbonate, or 4-dimethylaminopyridine (DMAP)), and a solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system).[6]
-
Procedure: To a solution of the amine in the chosen solvent, add the base followed by the dropwise addition of Boc₂O (typically 1.1-1.5 equivalents). The reaction is usually stirred at room temperature until completion (monitored by TLC). The reaction mixture is then typically washed with an aqueous acid solution, followed by an aqueous base solution, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.
Deprotection of a Boc-Protected Amine:
-
Reagents: A strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl)) and a solvent (e.g., DCM or methanol).[6]
-
Procedure: The Boc-protected amine is dissolved in the solvent, and the acid is added (e.g., 25-50% TFA in DCM). The reaction is stirred at room temperature for 1-2 hours. The volatiles are then removed in vacuo to yield the deprotected amine, often as a salt.[2]
Benzyloxycarbonyl (Cbz) Group
Protection of an Amino Group:
-
Reagents: Benzyl chloroformate (Cbz-Cl) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), a base (e.g., NaHCO₃, Na₂CO₃, or TEA), and a solvent (e.g., THF/water, DCM).[5]
-
Procedure: To a solution of the amine in the solvent system at 0 °C, the base is added, followed by the slow addition of Cbz-Cl. The reaction is typically stirred for several hours while allowing it to warm to room temperature. The mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is often achieved by column chromatography.[5]
Deprotection of a Cbz-Protected Amine:
-
Reagents: Palladium on carbon (Pd/C) catalyst and a hydrogen source (e.g., H₂ gas, ammonium formate).[7]
-
Procedure: The Cbz-protected compound is dissolved in a suitable solvent (e.g., methanol, ethanol), and the Pd/C catalyst is added. The mixture is then subjected to a hydrogen atmosphere (e.g., by bubbling H₂ gas through the solution or using a balloon filled with H₂) and stirred at room temperature until the reaction is complete. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected amine.[7]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
Protection of an Amino Group:
-
Reagents: 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), a base (e.g., NaHCO₃), and a solvent (e.g., dioxane/water).[8]
-
Procedure: The amine is dissolved in the aqueous base solution, and a solution of Fmoc-OSu in dioxane is added. The mixture is stirred for several hours at room temperature. The reaction mixture is then worked up by washing with ether, followed by acidification to precipitate the Fmoc-protected product, which is then extracted with an organic solvent.[6]
Deprotection of an Fmoc-Protected Amine:
-
Reagents: A solution of a secondary amine, typically 20% piperidine in N,N-dimethylformamide (DMF).[8]
-
Procedure: The Fmoc-protected compound is treated with the piperidine/DMF solution and stirred at room temperature. The reaction is usually complete within 30 minutes. The solvent and excess piperidine are then removed under reduced pressure.[6]
2,2,2-Trichloroethoxycarbonyl (Troc) Group
Protection of an Amino Group:
-
Reagents: 2,2,2-Trichloroethyl chloroformate (Troc-Cl), a base (e.g., pyridine or NaOH), and a solvent (e.g., DCM or THF).
-
Procedure: The amine is dissolved in the solvent, and the base is added, followed by the dropwise addition of Troc-Cl at 0 °C. The reaction is stirred for a few hours at room temperature. The workup typically involves washing with aqueous acid and base, followed by drying and concentration.
Deprotection of a Troc-Protected Amine:
-
Reagents: Zinc dust and a proton source (e.g., acetic acid or ammonium chloride) in a solvent like THF or methanol.
-
Procedure: The Troc-protected compound is dissolved in the solvent, and activated zinc dust is added, followed by the proton source. The mixture is stirred at room temperature until the reaction is complete. The solid zinc is filtered off, and the filtrate is concentrated.
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a carbocyclic nucleoside, highlighting the key stages where amine protection and deprotection are critical.
Caption: Generalized workflow for carbocyclic nucleoside synthesis.
Logical Decision-Making in Protecting Group Selection
The choice of a protecting group is a critical decision in the synthetic planning process. The following diagram provides a simplified decision tree to guide the selection based on the stability of the substrate and planned subsequent reactions.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. jocpr.com [jocpr.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
The Strategic Selection of Chiral Building Blocks: A Cost-Benefit Analysis of tert-Butyl (3-hydroxycyclopentyl)carbamate in Multi-Step Antiviral Synthesis
For researchers, scientists, and drug development professionals, the choice of chiral building blocks is a critical decision that profoundly impacts the efficiency, cost, and overall success of a multi-step synthesis. This guide provides a comprehensive cost-benefit analysis of utilizing tert-Butyl (3-hydroxycyclopentyl)carbamate, a key intermediate in the synthesis of various therapeutic agents, particularly carbocyclic nucleoside analogues with antiviral activity. We present a comparative analysis against a plausible alternative, highlighting differences in synthetic accessibility, potential yield, and cost-effectiveness, supported by representative experimental protocols and data.
The strategic importance of this compound lies in its bifunctional nature, incorporating a protected amine and a hydroxyl group on a chiral cyclopentane scaffold. This structure is a common motif in a number of clinically significant molecules, including kinase inhibitors and GPCR modulators.[1] The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability under a range of conditions and its facile, selective removal under acidic conditions.[1]
This guide will use the synthesis of a carbocyclic nucleoside analogue, structurally related to the anti-HIV drug Abacavir, as a case study to compare the use of this compound with an alternative chiral building block, cis-4-amino-2-cyclopentene-1-methanol.
Performance Comparison in a Multi-Step Synthesis
The following tables provide a semi-quantitative comparison of a hypothetical multi-step synthesis of a carbocyclic nucleoside analogue using either this compound or cis-4-amino-2-cyclopentene-1-methanol as the starting chiral building block. The cost is represented on a relative scale based on the number of synthetic steps and the typical cost of reagents.
Table 1: Comparison of Synthetic Pathways
| Parameter | Pathway A: Using this compound | Pathway B: Using cis-4-amino-2-cyclopentene-1-methanol |
| Starting Material | This compound | cis-4-amino-2-cyclopentene-1-methanol |
| Key Transformations | 1. Oxidation of alcohol to ketone2. Introduction of unsaturation3. Glycosylation with purine base4. Boc-deprotection | 1. Protection of the primary alcohol2. Glycosylation with purine base3. Deprotection of the primary alcohol |
| Number of Steps | ~ 4 steps | ~ 3 steps |
| Overall Yield (estimated) | 30-40% | 40-50% |
| Relative Cost | Moderate | Lower |
| Key Advantages | Readily available chiral building block with a stable protecting group. | Fewer synthetic steps, potentially higher overall yield. |
| Key Disadvantages | Requires an additional step for introducing unsaturation. | The unprotected amine can lead to side reactions if not handled carefully. |
Table 2: Cost-Benefit Analysis Summary
| Factor | This compound | cis-4-amino-2-cyclopentene-1-methanol |
| Initial Cost | Higher (more complex synthesis) | Lower (simpler synthesis) |
| Process Complexity | More steps, potentially requiring more optimization. | Fewer steps, more streamlined process. |
| Potential for Side Reactions | Lower, due to the stable Boc protecting group. | Higher, due to the presence of a free amine. |
| Overall Cost-Effectiveness | May be less cost-effective for simpler analogues due to the higher initial cost and more steps. | Potentially more cost-effective for large-scale synthesis of specific targets due to fewer steps and higher yield. |
| Versatility | The Boc-protected amine allows for a wider range of coupling chemistries. | The free amine is suitable for direct coupling but may require specific reaction conditions. |
Experimental Protocols
Protocol 1: Boc Protection of 3-Aminocyclopentanol
This protocol describes the synthesis of the starting material, this compound.
Materials:
-
(1S,3S)-3-Aminocyclopentanol hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (1S,3S)-3-aminocyclopentanol hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C and stir for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate.
Protocol 2: Synthesis of a Carbocyclic Nucleoside Analogue Intermediate
This protocol outlines a key step in the synthesis of a carbocyclic nucleoside, illustrating the use of the chiral building block.
Materials:
-
tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
6-chloropurine
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
Procedure:
-
Oxidation: To a solution of tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate (1.0 eq) in DCM, add Dess-Martin periodinane (1.2 eq) at 0 °C. Stir the reaction at room temperature for 2 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ and sodium thiosulfate. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate to give the crude ketone.
-
Glycosylation: To a suspension of sodium hydride (1.5 eq) in DMF, add a solution of 6-chloropurine (1.2 eq) in DMF at 0 °C. Stir for 30 minutes.
-
Add a solution of the crude ketone (1.0 eq) in DMF to the mixture. Stir at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography to yield the desired N-9 coupled product.
Visualizing the Synthetic Strategy and Biological Context
To provide a clearer understanding of the synthetic workflow and the biological relevance of the target molecules, the following diagrams were generated.
The carbocyclic nucleoside analogues synthesized using these methods often target viral enzymes. For instance, Abacavir, a clinically used anti-HIV drug, is a guanosine analogue that, once phosphorylated in the body, acts as a competitive inhibitor of HIV-1 reverse transcriptase, leading to chain termination during viral DNA synthesis.
Conclusion
The selection of a chiral building block for a multi-step synthesis is a complex decision with significant implications for the overall efficiency and cost-effectiveness of the process. This compound offers the advantage of a stable, well-behaved protecting group, which can minimize side reactions and simplify purification steps. However, its synthesis is more involved than some alternatives, which may lead to a higher initial cost.
In contrast, simpler building blocks like cis-4-amino-2-cyclopentene-1-methanol can offer a more direct and potentially higher-yielding route to the final product, which could be more economical for large-scale production. The choice between these and other alternatives will ultimately depend on the specific target molecule, the scale of the synthesis, and the resources available for process development and optimization. A thorough evaluation of these factors is essential for making a strategically sound decision in the competitive landscape of drug discovery and development.
References
Distinguishing Cis and Trans Isomers of tert-Butyl (3-hydroxycyclopentyl)carbamate via NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of stereochemistry is a cornerstone of molecular characterization. In the synthesis of substituted cyclic compounds, the formation of diastereomers is a common outcome. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic features of the cis and trans isomers of tert-butyl (3-hydroxycyclopentyl)carbamate, a valuable building block in medicinal chemistry. By presenting key differences in ¹H and ¹³C NMR spectra, supported by experimental data, this document serves as a practical tool for the confident assignment of stereochemistry.
The relative orientation of the hydroxyl (-OH) and the tert-butoxycarbonylamino (-NHBoc) groups on the cyclopentane ring in cis and trans isomers of this compound leads to distinct magnetic environments for the constituent protons and carbons. These differences are readily observable in their respective NMR spectra, primarily in the chemical shifts (δ) and coupling constants (J).
Comparative NMR Data Analysis
The following tables summarize the key ¹H and ¹³C NMR spectral data for the cis and trans isomers of this compound. The data presented is a compilation from available literature and spectral databases.
Table 1: ¹H NMR Data Comparison
| Proton | cis-isomer (δ, ppm, multiplicity, J in Hz) | trans-isomer (δ, ppm, multiplicity, J in Hz) | Key Distinguishing Features |
| H1 (CH-OH) | ~4.2 - 4.3 (m) | ~4.0 - 4.1 (m) | The proton on the carbon bearing the hydroxyl group in the cis isomer is typically shifted further downfield due to the anisotropic effect of the nearby carbamate group. |
| H3 (CH-NHBoc) | ~3.8 - 3.9 (m) | ~3.6 - 3.7 (m) | Similar to H1, the proton on the carbon with the -NHBoc substituent in the cis isomer is deshielded and appears at a lower field. |
| Cyclopentyl (CH₂) Protons | ~1.5 - 2.1 (m) | ~1.4 - 2.0 (m) | The multiplet patterns for the cyclopentyl ring protons will differ due to variations in dihedral angles and resulting coupling constants. |
| tert-Butyl Protons | ~1.45 (s, 9H) | ~1.44 (s, 9H) | The chemical shift of the tert-butyl protons is generally similar for both isomers. |
| NH Proton | ~4.8 - 5.2 (br s) | ~4.7 - 5.1 (br s) | The chemical shift of the NH proton can be variable and is dependent on concentration and solvent. |
Table 2: ¹³C NMR Data Comparison
| Carbon | cis-isomer (δ, ppm) | trans-isomer (δ, ppm) | Key Distinguishing Features |
| C1 (CH-OH) | ~73 - 75 | ~71 - 73 | The carbon attached to the hydroxyl group in the cis isomer is deshielded and shifted downfield compared to the trans isomer due to steric interactions. |
| C3 (CH-NHBoc) | ~53 - 55 | ~51 - 53 | The carbon bearing the -NHBoc group in the cis isomer also experiences a downfield shift. |
| Cyclopentyl (CH₂) Carbons | ~25 - 40 | ~24 - 38 | Subtle differences in the chemical shifts of the other ring carbons are expected due to the different stereochemical arrangement of the substituents. |
| tert-Butyl (quaternary C) | ~79 - 80 | ~79 - 80 | The quaternary carbon of the tert-butyl group shows a similar chemical shift in both isomers. |
| tert-Butyl (CH₃) | ~28.5 | ~28.4 | The methyl carbons of the tert-butyl group are largely unaffected by the stereochemistry of the cyclopentyl ring. |
| Carbonyl (C=O) | ~155 - 156 | ~155 - 156 | The carbonyl carbon chemical shift is generally consistent between the two isomers. |
Experimental Protocols
A standard protocol for the NMR characterization of the cis and trans isomers of this compound is as follows:
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
2. ¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
3. ¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans compared to the ¹H NMR experiment.
4. 2D NMR Spectroscopy (Optional but Recommended):
-
To unambiguously assign all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Visualization of Isomeric Relationship
The logical relationship in distinguishing the cis and trans isomers based on their key NMR features can be visualized as follows:
Caption: Workflow for distinguishing cis and trans isomers using NMR.
The Cyclopentyl Moiety: A Key Player in Enhancing the Biological Activity of Kinase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate landscape of kinase inhibitor design, small structural modifications can lead to profound differences in biological activity. The cyclopentyl moiety, a five-membered aliphatic ring, has emerged as a privileged scaffold in medicinal chemistry, frequently incorporated to enhance the potency and selectivity of kinase inhibitors. This guide provides an objective comparison of kinase inhibitors with and without the cyclopentyl group, supported by experimental data, to elucidate its impact on their biological activity.
The Impact of the Cyclopentyl Group on Kinase Inhibition: A Data-Driven Comparison
The following table summarizes the structure-activity relationship (SAR) of a series of pyridopyrimidine-based inhibitors targeting Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle. The data clearly demonstrates the superior potency of the compound bearing a cyclopentyl group (Compound 7x) compared to its analogs with other substituents at the same position.
| Compound | Substituent (X) | CDK4 IC50 (nM) |
| 7x | Cyclopentyl | 3.87 |
| 7y | Hydrogen | >1000 |
| 7z | Methyl | 250 |
| 7aa | Ethyl | 150 |
| 7ab | n-Propyl | 120 |
| 7ac | Isopropyl | 90 |
| 7ad | n-Butyl | 180 |
| 7ae | n-Pentyl | 210 |
| 7af | Cyclopropyl | 350 |
| 7ag | Cyclohexyl | 60 |
Data sourced from Reddy, M. V. R., et al. (2014). Journal of Medicinal Chemistry, 57(3), 578-599.[1][2][3][4]
As the data indicates, replacing the cyclopentyl group with smaller alkyl chains, a cyclopropyl ring, or even expanding it to a cyclohexyl ring results in a significant decrease in inhibitory activity against CDK4.[1][2][3][4] This highlights the optimal fit of the cyclopentyl moiety within the ATP-binding pocket of the kinase.
A similar trend has been observed in the development of DNA-dependent protein kinase (DNA-PKcs) inhibitors, where a cyclopentyl-containing compound demonstrated favorable potency, and its replacement with a larger cyclohexyl or a planar phenyl group altered the activity profile. Furthermore, cyclopentyl-pyrimidine based analogs have been identified as potent inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), underscoring the broad applicability of this moiety in kinase inhibitor design.
Visualizing the Role of Kinase Inhibitors in Cellular Signaling
To understand the significance of inhibiting kinases like CDK4, it is crucial to visualize their position in cellular signaling pathways.
Caption: The CDK4/Cyclin D signaling pathway in cell cycle progression.
Experimental Protocols for Assessing Kinase Inhibitor Activity
The determination of a kinase inhibitor's potency, as represented by the IC50 value, is a critical step in its evaluation. This is typically achieved through in vitro kinase assays and cell-based viability assays.
In Vitro Kinase Assay (General Protocol)
This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase.
-
Reagent Preparation :
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Prepare a kinase buffer solution containing ATP and a suitable substrate (e.g., a peptide or protein that is a known substrate of the target kinase).
-
Prepare a solution of the purified kinase enzyme.
-
-
Assay Procedure :
-
Serially dilute the test compound to create a range of concentrations.
-
In a multi-well plate, add the kinase, the substrate/ATP mixture, and the various concentrations of the test compound. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection :
-
Quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric assays : Measuring the incorporation of radioactive phosphate (from [γ-³²P]ATP) into the substrate.
-
Fluorescence-based assays : Using antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays : Measuring the amount of ATP remaining in the reaction (e.g., ADP-Glo™).
-
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitor on the viability of cancer cells that are dependent on the target kinase.
-
Cell Culture :
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with various concentrations of the kinase inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Addition :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
-
Solubilization and Measurement :
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
The Structural Rationale for the Cyclopentyl Moiety's Efficacy
The enhanced activity conferred by the cyclopentyl group can be attributed to several factors, providing a logical basis for its inclusion in drug design.
Caption: The logical relationship of the cyclopentyl moiety's impact on activity.
The cyclopentyl ring's size and shape often provide an optimal fit into hydrophobic pockets within the kinase ATP-binding site. Its conformational rigidity, compared to a flexible alkyl chain, can reduce the entropic penalty upon binding, leading to a more favorable binding affinity. Furthermore, the non-polar nature of the cyclopentyl group increases the lipophilicity of the inhibitor, which can enhance its ability to cross cell membranes and reach its intracellular target.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) | CoLab [colab.ws]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Safety Operating Guide
Proper Disposal of tert-Butyl (3-hydroxycyclopentyl)carbamate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed procedures for the safe disposal of tert-Butyl (3-hydroxycyclopentyl)carbamate, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Profile and Safety Precautions
This compound is classified with the following hazards:
-
Causes skin irritation.[2]
Before handling, it is imperative to consult the Safety Data Sheet (SDS) and adhere to the following personal protective equipment (PPE) guidelines:
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or a face shield, approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin Protection | Handle with gloves. Wear appropriate protective clothing to prevent skin exposure.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, regional, and national regulations.[5] Always entrust the disposal to a licensed waste disposal company.[5]
-
Container Preparation : Ensure the chemical is stored in a suitable, closed container.[1] The container must be clearly labeled with the chemical name: "this compound".
-
Waste Segregation : Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Collection of Contaminated Materials : Any materials used to clean up spills, such as absorbent pads or contaminated PPE, should be collected in a sealed, airtight container for disposal.[2][3]
-
Contacting a Licensed Waste Disposal Company : Arrange for the collection of the chemical waste by a certified hazardous waste disposal service. Provide them with a copy of the Safety Data Sheet.
-
Documentation : Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate : Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]
-
Containment : Prevent the spill from entering drains or waterways.[1][2]
-
Absorption : For solid spills, sweep up the material and place it in a suitable, closed container for disposal.[1] Avoid creating dust.[1] For liquid spills, absorb with an inert material (e.g., sand, silica gel, vermiculite) and transfer to an airtight container.[2][3]
-
Decontamination : Clean the spill area thoroughly with soap and water.[1]
-
Personal Protective Equipment : Wear the appropriate PPE as outlined in the table above throughout the cleanup process.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling tert-Butyl (3-hydroxycyclopentyl)carbamate
Essential Safety and Handling Guide for tert-Butyl (3-hydroxycyclopentyl)carbamate
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and logistical information for the handling and disposal of this compound (CAS No: 225641-84-9). It is intended for researchers, scientists, and professionals in drug development to ensure a secure research environment.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2]
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Signal Word: Warning[1]
Hazard Pictogram:
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided below.
| Property | Value | Source |
| Molecular Formula | C10H19NO3 | [1][4] |
| Molecular Weight | 201.26 g/mol | [1][5] |
| Physical Form | Solid | |
| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [4] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.[1][2]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] | To prevent eye contact which can cause serious irritation.[2] |
| Hand Protection | Appropriate protective gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[2][6] |
| Body Protection | Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[6] | To protect against accidental spills and skin contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dusts are generated or if irritation is experienced.[6] | To prevent respiratory tract irritation from dust or aerosols.[2] |
Safe Handling and Storage Protocol
Adherence to the following procedures is crucial for the safe handling and storage of this compound.
Preparation:
-
Ensure all safety precautions have been read and understood.
-
Work in a well-ventilated area, preferably under a chemical fume hood.[6]
-
Confirm that eyewash stations and safety showers are in close proximity to the workstation.[6]
-
Don the appropriate PPE as specified in the table above.
Handling:
-
Minimize dust generation and accumulation.[1]
-
Do not inhale the substance.[2]
-
Use only non-sparking tools and take measures to prevent the build-up of electrostatic charge.[2]
After Handling:
-
Wash hands and face thoroughly after handling.[2]
-
Remove contaminated clothing and wash it before reuse.[2]
-
Do not eat, drink, or smoke in work areas.[2]
Storage:
-
Store in a well-ventilated place and keep the container tightly closed.[2]
-
Recommended storage is in a dry area at 2-8°C.[1]
-
Incompatible with strong oxidizing agents.
First Aid Measures
In the event of exposure, follow these first aid procedures and seek medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Take off contaminated clothing immediately. If skin irritation occurs, seek medical advice.[1][2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[1][2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor.[1][2] |
Spill and Disposal Procedures
Spill Management:
-
Evacuate personnel to safe areas.
-
Wear appropriate PPE, including respiratory protection.[7]
-
Avoid dust formation.
-
Sweep up the material and place it into a suitable, closed container for disposal.[1] Do not let the product enter drains.[1]
Disposal:
-
Dispose of the chemical and its container at a hazardous waste disposal site.[2]
-
Disposal must be in accordance with local, regional, and national regulations.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to post-handling procedures.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)carbamate | 1033718-10-3 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. file.ambeed.com [file.ambeed.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
